molecular formula C8H7ClO3 B7731982 3-Chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 61670-76-6

3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B7731982
CAS No.: 61670-76-6
M. Wt: 186.59 g/mol
InChI Key: ONIVKFDMLVBDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-hydroxy-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVKFDMLVBDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075161
Record name Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19463-48-0, 61670-76-6
Record name 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19463-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorovanillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019463480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro-4-hydroxy-3-methoxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061670766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorovanillin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorovanillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chlorovanillin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L2HJ5NXQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 19463-48-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, a key chemical intermediate with significant applications in pharmaceutical synthesis and materials science. This document delves into its chemical and physical properties, spectroscopic data, synthesis methodologies, and safety protocols. Furthermore, it explores its role as a versatile building block in the development of novel therapeutic agents and functional materials, supported by detailed experimental workflows and mechanistic insights.

Introduction and Chemical Identity

This compound, also known by its synonym 5-Chlorovanillin, is an aromatic aldehyde that serves as a crucial precursor in organic synthesis.[1][2][3] Its trifunctional nature, featuring aldehyde, hydroxyl, and methoxy groups, along with a chlorine substituent, makes it a highly versatile molecule for constructing complex molecular architectures. This guide aims to provide an in-depth understanding of this compound for researchers and professionals in drug discovery and chemical development.

The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) Registry Number: 19463-48-0 .[1][4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Data
PropertyValueSource
CAS Number 19463-48-0[1][4][5]
Molecular Formula C₈H₇ClO₃[1][6]
Molecular Weight 186.59 g/mol [1][6]
IUPAC Name This compound[1][6]
Synonyms 5-Chlorovanillin[2][3]
Appearance White to light yellow powder or crystals[2]
Melting Point 163.0 to 167.0 °C[2]
SMILES COC1=CC(C=O)=CC(Cl)=C1O[1][6]
InChIKey ONIVKFDMLVBDRK-UHFFFAOYSA-N[1][6]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Publicly available spectral information includes:

  • ¹H NMR and ¹³C NMR Spectra : Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[4][6]

  • Mass Spectrometry : Confirms the molecular weight and fragmentation pattern of the compound.[6][7]

  • Infrared (IR) Spectroscopy : Identifies the characteristic functional groups present, such as the hydroxyl, aldehyde, and ether linkages.[6]

  • UV-Vis Spectroscopy : Offers insights into the electronic transitions within the molecule.[6]

Researchers can access this spectral data from various chemical databases to verify the identity and purity of their samples.[4][6]

Synthesis Methodologies

The synthesis of this compound is a critical aspect for its availability in research and industrial applications. While specific proprietary synthesis routes are often not disclosed, general synthetic strategies can be inferred from related chemical transformations. A plausible synthetic approach involves the chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde).

Below is a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Chlorination Chlorination Reaction Vanillin->Chlorination Chlorinating Agent (e.g., SO₂Cl₂ or Cl₂) Purification Purification (e.g., Recrystallization, Column Chromatography) Chlorination->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[8][9] Its utility stems from the reactivity of its functional groups, which can be selectively modified to introduce diverse structural motifs.

Key Intermediate in Pharmaceutical Synthesis

This compound serves as a vital building block for creating novel molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[9] For instance, it can be used in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, a key intermediate for certain active pharmaceutical ingredients.[8] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as water solubility.[8]

Synthesis of Electrochemically Active Compounds

The aldehyde group in this compound can be readily converted into other functional groups, such as hydrazones. This has been demonstrated in the synthesis of electrochemically active ferrocenyl hydrazone compounds, which are of interest for their potential in medicinal chemistry and materials science.[8]

Precursor for Flavor and Fragrance Compounds

While not a direct application, its structural similarity to vanillin suggests its potential as a precursor for the synthesis of novel flavor and fragrance compounds. For example, it is a related compound to ethyl vanillin, a widely used fragrance ingredient.[8]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a representative reaction involving this compound: the synthesis of 2-chloro-4-(morpholinylmethyl)phenol.[8] This protocol is based on literature procedures and is intended for instructional purposes.

Synthesis of 2-chloro-4-(morpholinylmethyl)phenol

This multi-step synthesis highlights the utility of protecting groups and reductive amination.

Experimental_Workflow Start 3-Chloro-4-hydroxy- 5-methoxybenzaldehyde Step1 Step 1: Protection of Phenolic Hydroxyl Group Start->Step1 Allyl bromide Intermediate1 4-(allyloxy)-3-chloro- 5-methoxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Reductive Amination with Morpholine Intermediate1->Step2 Morpholine, NaBH(OAc)₃ Intermediate2 4-(4-(allyloxy)-3-chloro- 5-methoxybenzyl)morpholine Step2->Intermediate2 Step3 Step 3: Deprotection of Allyl Group Intermediate2->Step3 Pd(PPh₃)₄, K₂CO₃ FinalProduct 2-chloro-4-(morpholinylmethyl)phenol Step3->FinalProduct

Caption: Experimental workflow for the synthesis of 2-chloro-4-(morpholinylmethyl)phenol.

Step 1: Synthesis of 4-(allyloxy)-3-chlorobenzaldehyde [8]

  • To a solution of this compound in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Add allyl bromide dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 4-(allyloxy)-3-chlorobenzaldehyde.

Step 2: Synthesis of 4-(4-(allyloxy)-3-chlorobenzyl)morpholine [8]

  • In a round-bottom flask, combine 4-(allyloxy)-3-chlorobenzaldehyde and morpholine in a suitable solvent (e.g., dichloromethane).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 2-chloro-4-(morpholinylmethyl)phenol [8]

  • Dissolve 4-(4-(allyloxy)-3-chlorobenzyl)morpholine in methanol.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the solution and stir for a few minutes under an inert atmosphere.

  • Add potassium carbonate to the mixture and continue stirring at room temperature for several hours.

  • Once the reaction is complete, filter the mixture and concentrate the filtrate.

  • Add water to the residue and adjust the pH to 7.

  • Collect the resulting solid by filtration and recrystallize from a suitable solvent (e.g., n-hexane) to obtain the final product.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Hazard Identification
  • Skin Irritation : Causes skin irritation.[10][11]

  • Eye Irritation : Causes serious eye irritation.[10][11][12]

  • Respiratory Irritation : May cause respiratory irritation.[10][11][13]

  • Aquatic Hazard : May cause long-lasting harmful effects to aquatic life.[10]

Recommended Handling Procedures
  • Ventilation : Use only outdoors or in a well-ventilated area.[10][11][14]

  • Personal Protective Equipment (PPE) :

    • Wear protective gloves.[10][14]

    • Wear eye and face protection (safety glasses or goggles).[12][14]

    • Wear suitable protective clothing.[14]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[10][11][12] Do not eat, drink, or smoke when using this product.[14]

First-Aid Measures
  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[10][12]

  • If on Skin : Wash with plenty of soap and water.[10][12] If skin irritation occurs, get medical advice.[12]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12] If eye irritation persists, get medical attention.[12]

  • If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

This compound is a chemical intermediate of significant value to the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. Its unique combination of functional groups provides a versatile platform for the creation of complex and novel molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safe handling procedures, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

References

  • Matrix Fine Chemicals. This compound | CAS 19463-48-0. [Link]
  • PubChem. This compound. [Link]
  • ChemSrc.
  • Bio-Techne. Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. [Link]
  • Human Metabolome Database. Showing metabocard for this compound (HMDB0245834). [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChemLite. This compound (C8H7ClO3). [Link]
  • Chemik Co. Ltd. This compound | CAS 19463-48-0. [Link]

Sources

5-Chlorovanillin IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chlorovanillin: Nomenclature, Synthesis, and Applications in Drug Discovery

Introduction

5-Chlorovanillin is a halogenated aromatic aldehyde derived from vanillin, a well-known natural product. The strategic introduction of a chlorine atom onto the vanillin scaffold significantly modifies its electronic and lipophilic properties, making it a valuable and versatile intermediate in medicinal chemistry and materials science.[1] While vanillin itself possesses a range of biological activities, its chlorinated derivatives are explored for enhanced or novel therapeutic potential. The presence of the chlorine atom can improve metabolic stability, membrane permeability, and binding affinity to biological targets, key considerations in modern drug design.[2][3] This guide provides a comprehensive overview of 5-Chlorovanillin, focusing on its chemical identity, synthesis, and critical applications for professionals in research and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental for scientific communication and reproducibility. 5-Chlorovanillin is known by several names, and its structural identifiers are cataloged in major chemical databases.

IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-chloro-4-hydroxy-5-methoxybenzaldehyde .[4][5]

Synonyms: In literature and commercial listings, 5-Chlorovanillin is frequently referred to by other names, including:

  • Vanillin, 5-chloro-[4][6]

  • 3-Chlorovanillin[4][5]

  • Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-[4][6]

  • 5-Monochlorovanillin[7][8]

  • NSC 45929[7][9]

Key Identifiers

The following table summarizes the essential identifiers for 5-Chlorovanillin.

IdentifierValueSource(s)
CAS Number 19463-48-0[4][6]
Molecular Formula C₈H₇ClO₃[4][6][9]
Molecular Weight 186.59 g/mol [4][5]
IUPAC InChI InChI=1S/C8H7ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3[4][6]
IUPAC InChIKey ONIVKFDMLVBDRK-UHFFFAOYSA-N[4][6]

Physicochemical Properties

The physical and chemical properties of 5-Chlorovanillin dictate its behavior in reactions, its solubility, and its handling requirements.

PropertyValueSource(s)
Appearance White to grey powder or crystals[7]
Melting Point 165-169 °C[7][9][10]
Boiling Point 288.1 °C at 760 mmHg[7]
Density 1.377 g/cm³[7]
Flash Point 128 °C[7]
Enthalpy of Fusion (ΔfusH) 39.4 kJ/mol at 442.6 K[4]

Synthesis of 5-Chlorovanillin: A Stepwise Protocol

The most common and efficient method for synthesizing 5-Chlorovanillin is through the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups on the vanillin ring are activating and ortho-, para-directing. The aldehyde group is deactivating. The 5-position is sterically accessible and electronically favored for substitution. N-Chlorosuccinimide (NCS) is often the chlorinating agent of choice because it is a solid, easy to handle, and provides a source of electrophilic chlorine under mild conditions, minimizing the formation of byproducts.[1][11]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification P1 Dissolve Vanillin in Glacial Acetic Acid R1 Add NCS Solution to Vanillin Solution P1->R1 Reactant A P2 Prepare Solution of N-Chlorosuccinimide (NCS) P2->R1 Reactant B (1 equivalent) R2 Stir at Room Temperature for 12 hours R1->R2 Initiate Reaction W1 Filter Precipitate R2->W1 Reaction Complete W2 Wash with Glacial Acetic Acid W1->W2 W3 Dry the Product W2->W3 W4 Recrystallization or Column Chromatography (Optional) W3->W4 For higher purity Output Pure 5-Chlorovanillin W3->Output W4->Output

Caption: Workflow for the synthesis of 5-Chlorovanillin from vanillin.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[11]

Materials:

  • Vanillin (1 equivalent)

  • N-Chlorosuccinimide (NCS) (1 equivalent)

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve vanillin (e.g., 7.61 g, 50 mmol) in a suitable volume of glacial acetic acid (e.g., 100 mL).[11]

  • Reagent Addition: To this solution, add N-Chlorosuccinimide (e.g., 6.68 g, 50 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for approximately 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (vanillin) is consumed.

  • Isolation: Upon completion, a precipitate of 5-Chlorovanillin will have formed. Isolate the solid product by vacuum filtration.

  • Washing: Wash the filtered precipitate with a small amount of cold glacial acetic acid to remove residual starting materials and soluble impurities.

  • Drying: Allow the product to air-dry or dry in a desiccator to obtain the crude 5-Chlorovanillin as a white solid. A reported yield for this reaction is 48%.[11]

  • Purification (Optional): For applications requiring high purity, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[1]

Applications in Research and Drug Development

The true value of 5-Chlorovanillin lies in its utility as a building block for more complex molecules with tailored biological activities.

Role as a Key Chemical Intermediate

5-Chlorovanillin serves as a precursor in multi-step syntheses. Its aldehyde and hydroxyl groups provide reactive handles for further functionalization, while the chlorine atom directs subsequent reactions or contributes to the final molecule's properties.

  • Synthesis of Dichloro-derivatives: It is a direct precursor to 5,6-Dichlorovanillin, another compound of interest in medicinal chemistry. This is achieved through a second, more challenging chlorination step.[1]

  • Synthesis of Catechols: The methoxy group can be cleaved to form a catechol. For instance, treatment of 5-chlorovanillin with aluminum chloride and pyridine yields 3-Chloro-4,5-dihydroxybenzaldehyde, a key intermediate for synthesizing potential serotonin receptor ligands.[11]

  • Probing Reaction Mechanisms: In comparative studies, the reactivity of 5-chlorovanillin is often contrasted with its bromo- and iodo-analogs. For example, in the synthesis of syringaldehyde, 5-iodovanillin is highly reactive, while 5-chlorovanillin gives no detectable yield under the same conditions, highlighting the influence of the halogen on reactivity.[12]

The Impact of Chlorination in Drug Design

The incorporation of chlorine is a well-established strategy in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] Over 25% of FDA-approved drugs contain at least one chlorine atom.[3]

  • Increased Lipophilicity: The chlorine atom increases the lipophilicity of the vanillin scaffold, which can enhance its ability to cross biological membranes and potentially improve oral bioavailability.[2]

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the half-life of a drug in the body.

  • Binding Interactions: The electronegative chlorine atom can participate in halogen bonding or other non-covalent interactions within a target protein's binding pocket, potentially increasing binding affinity and potency.

  • Potential Biological Activities: The MeSH (Medical Subject Headings) pharmacological classification for 5-Chlorovanillin suggests its relevance in research areas such as anticonvulsants, antioxidants, and antimutagenic agents.[5]

Downstream Experimental Protocol: Synthesis of 3-Chloro-4,5-dihydroxybenzaldehyde

This protocol demonstrates the use of 5-Chlorovanillin as a starting material in a demethylation reaction to produce a valuable catechol intermediate.[11]

Demethylation Workflow Diagram

Demethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Quenching & Extraction P1 Dissolve 5-Chlorovanillin and AlCl₃ in Dichloromethane R1 Add Pyridine Dropwise P1->R1 Reactants R2 Stir at Room Temperature for 12 hours R1->R2 Initiate Reaction W1 Add Hydrochloric Acid (20%) and Water R2->W1 Reaction Complete (Quench) W2 Extract with Ethyl Acetate (3x) W1->W2 W3 Evaporate Organic Phase W2->W3 Output 3-Chloro-4,5-dihydroxybenzaldehyde W3->Output

Caption: Workflow for the synthesis of 3-Chloro-4,5-dihydroxybenzaldehyde.

Detailed Experimental Protocol

Materials:

  • 5-Chlorovanillin (1 equivalent, e.g., 1.87 g, 10 mmol)

  • Aluminum chloride (AlCl₃) (1.1 equivalents, e.g., 1.47 g, 11 mmol)

  • Pyridine (4 equivalents, e.g., 3.24 mL, 40 mmol)

  • Dichloromethane (DCM)

  • Hydrochloric acid (20% aqueous solution)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve 5-chlorovanillin and aluminum chloride in dichloromethane (e.g., 100 mL) in a suitable reaction vessel.[11]

  • Reagent Addition: Add pyridine dropwise to the stirred solution.

  • Reaction: Stir the reaction for 12 hours at room temperature.

  • Quenching: Carefully add hydrochloric acid (20%, e.g., 50 mL) to quench the reaction, followed by dilution with water (e.g., 50 mL).[11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Isolation: Combine the organic phases and evaporate the solvent under reduced pressure to yield the product as a grey solid. A reported yield for this reaction is 94%.[11]

Safety and Handling

As with any chemical reagent, proper handling of 5-Chlorovanillin is essential.

  • Hazards: It is classified as an irritant and can cause serious eye irritation and skin irritation.[13] Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are nearby.[13]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Protect from direct sunlight.[13]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[13]

Conclusion

5-Chlorovanillin, or this compound, is more than just a chlorinated derivative of a common flavoring agent. It is a strategically modified building block that offers researchers and drug development professionals a gateway to novel chemical entities. Its straightforward synthesis, combined with the influential properties of the chlorine substituent, makes it a valuable intermediate in the pursuit of new therapeutics and advanced materials. Understanding its nomenclature, properties, and reactivity is key to unlocking its full potential in the laboratory.

References

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. [Link]
  • 5-Chlorovanillin. NIST WebBook. [Link]
  • 5-CHLOROVANILLIN|19463-48-0. LookChem. [Link]
  • This compound | C8H7ClO3. PubChem. [Link]
  • 5-Chlorovanillin. NIST WebBook. [Link]
  • 5-Hydroxyvanillin from 5-Iodovanillin. Hive Novel Discourse. [Link]
  • 5-CHLOROVANILLIN.
  • CAS No : 19463-48-0 | Product Name : 5-Chlorovanillin.
  • THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. Canadian Science Publishing. [Link]
  • Vanillin, 5-chloro- | CAS#:19463-48-0. Chemsrc. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

Physical and chemical properties of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-hydroxy-5-methoxybenzaldehyde, also known as 5-chlorovanillin, is a halogenated derivative of vanillin, a widely recognized aromatic compound. Its strategic placement of chloro, hydroxyl, and methoxy functional groups on the benzaldehyde scaffold makes it a molecule of significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, offering insights into its reactivity and potential as a versatile building block in the development of novel chemical entities, particularly within the pharmaceutical industry. The presence of the electron-withdrawing chlorine atom, coupled with the electron-donating hydroxyl and methoxy groups, creates a unique electronic environment that dictates its chemical behavior and potential for further functionalization.

I. Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, application in synthesis, and biological interactions.

Identification and General Properties

A clear identification of this compound is crucial for researchers. Its key identifiers and general properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 5-Chlorovanillin, 5-Chloro-4-hydroxy-3-methoxybenzaldehyde[1]
CAS Number 19463-48-0[1]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
Appearance White to off-white crystalline solid (typical)
Thermal Properties

The thermal behavior of a compound is critical for determining appropriate conditions for reactions, purification, and storage.

PropertyValueMethodSource(s)
Melting Point 169.45 °C (442.6 K)Differential Scanning Calorimetry (DSC)[1]
Boiling Point Not experimentally determined. Estimated to be >300 °C.
Enthalpy of Fusion (ΔfusH) 39.4 kJ/molDSC[1]

Note: The boiling point has not been experimentally reported and is estimated based on the high melting point and the presence of polar functional groups capable of strong intermolecular interactions.

Solubility Profile
SolventExpected SolubilityRationale
Water Slightly solubleThe presence of a polar hydroxyl group allows for hydrogen bonding with water, but the overall aromatic character and the chloro-substituent limit its solubility.
Ethanol, Methanol SolubleThe polar hydroxyl group and the ability of the molecule to engage in hydrogen bonding make it soluble in polar protic solvents.
Acetone, Ethyl Acetate SolubleThe compound's polarity allows for favorable dipole-dipole interactions with these polar aprotic solvents.
Dichloromethane, Chloroform Moderately solubleThe presence of the chlorine atom and the overall molecular structure allow for some solubility in chlorinated solvents.
Hexane, Toluene Sparingly soluble to insolubleThe high polarity of the molecule due to the hydroxyl and carbonyl groups leads to poor solubility in nonpolar solvents.

II. Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the phenol, and the chlorinated aromatic ring.

The Aldehyde Group: A Site for Nucleophilic Attack

The aldehyde functional group is a primary site of reactivity. The presence of the electron-withdrawing chlorine atom at the meta position to the aldehyde group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to vanillin.

G cluster_0 Reactivity of the Aldehyde Group Nucleophile Nucleophile Carbonyl Carbon δ+ Carbonyl Carbon Nucleophile->Carbonyl Carbon Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Carbonyl Carbon->Tetrahedral Intermediate Product Addition Product Tetrahedral Intermediate->Product

Caption: Nucleophilic addition to the aldehyde group.

Common reactions involving the aldehyde group include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

The Phenolic Hydroxyl Group: Acidity and Nucleophilicity

The phenolic hydroxyl group imparts acidic properties to the molecule and can act as a nucleophile.

  • Acidity: The hydroxyl proton is acidic and can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile.

  • Etherification: The phenoxide can react with alkyl halides to form ethers.

  • Esterification: The hydroxyl group can be acylated to form esters.

The Aromatic Ring: Electrophilic Aromatic Substitution

The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (hydroxyl, methoxy, and chloro) will determine the position of the incoming electrophile. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The position of substitution will be a result of the combined electronic and steric effects of these groups.

G A Aromatic Ring C Sigma Complex (Arenium Ion) A->C Attack by π electrons B Electrophile (E+) B->C D Substituted Product C->D Loss of H+

Caption: General mechanism of electrophilic aromatic substitution.

III. Synthesis

A common and efficient method for the synthesis of this compound is through the direct chlorination of vanillin.

Experimental Protocol: Chlorination of Vanillin

This protocol is adapted from a documented synthetic procedure.[2]

Materials:

  • Vanillin

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

Procedure:

  • Dissolve vanillin (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Chlorosuccinimide (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid with a small amount of cold glacial acetic acid to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified this compound.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve both vanillin and NCS, providing a homogeneous reaction medium. Its acidic nature can also help to activate the NCS.

  • N-Chlorosuccinimide (NCS) as Chlorinating Agent: NCS is a mild and selective chlorinating agent for activated aromatic rings like vanillin. It is easier and safer to handle compared to chlorine gas.

  • Room Temperature Reaction: The reaction is efficient at room temperature, avoiding the need for heating and potential side reactions.

  • Precipitation of Product: The product is less soluble in glacial acetic acid than the starting material, which allows for its isolation by simple filtration, a key advantage for purification.

G reagents Vanillin + NCS Glacial Acetic Acid reaction Stir at RT, 12h reagents->reaction workup Filter Precipitate Wash with Acetic Acid Dry reaction->workup product This compound workup->product

Sources

A Technical Guide to the Molecular Structure and Properties of 5-Chlorovanillin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorovanillin, a halogenated derivative of the well-known natural compound vanillin, serves as a pivotal building block in medicinal chemistry and organic synthesis. The introduction of a chlorine atom onto the vanillin scaffold significantly modifies its electronic properties, lipophilicity, and metabolic stability, thereby opening new avenues for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the molecular structure, formula, and physicochemical properties of 5-chlorovanillin. Furthermore, it details a robust laboratory-scale synthesis protocol, comprehensive spectroscopic characterization data, and an overview of its current and potential applications in drug discovery. This document is intended to be a comprehensive resource for researchers leveraging this versatile compound in their scientific endeavors.

Introduction: The Significance of Halogenation in Vanillin Chemistry

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely utilized aromatic compound, celebrated for its characteristic flavor and aroma.[1] Beyond its use in the food and fragrance industries, its phenolic aldehyde structure provides a versatile scaffold for chemical modification. In drug development, the strategic introduction of halogen atoms, particularly chlorine, is a well-established method for modulating a molecule's pharmacological profile.[2][3] Chlorination can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and alter binding affinities to biological targets.[2]

5-Chlorovanillin emerges from this strategy as a compound of significant interest. The chlorine atom at the C5 position of the benzene ring, ortho to the hydroxyl group, induces a notable change in the molecule's electronic and steric landscape. This guide will explore the fundamental molecular characteristics of 5-chlorovanillin, providing the technical foundation necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in any experimental context. This section details the structural and physical characteristics of 5-chlorovanillin.

Chemical Formula and Nomenclature

The molecular identity of 5-chlorovanillin is defined by its elemental composition and systematic naming conventions.

  • Molecular Formula: C₈H₇ClO₃[4][5][6]

  • Molecular Weight: 186.59 g/mol [4][5][6]

  • IUPAC Name: 5-Chloro-4-hydroxy-3-methoxybenzaldehyde[4][5]

  • Synonyms: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, Vanillin, 5-chloro-[4][5][7]

  • CAS Number: 19463-48-0[4][5]

Structural Representation

The arrangement of atoms and functional groups dictates the reactivity and intermolecular interactions of 5-chlorovanillin. The molecule is achiral.[6]

Caption: 2D Molecular Structure of 5-Chlorovanillin.

Physicochemical Data

The physical properties of a compound are essential for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.

PropertyValueSource(s)
Appearance White to grey powder or crystals[8]
Melting Point 165-169 °C[8][9]
Boiling Point 288.1 °C at 760 mmHg (Predicted)[8]
Density 1.377 g/cm³ (Predicted)[8]
LogP 1.867 (Predicted)[8]
pKa 6.32 ± 0.23 (Predicted)[8]
Storage Temperature Room Temperature, Inert Atmosphere[8]

Synthesis and Purification

The synthesis of 5-chlorovanillin is most commonly achieved via the electrophilic aromatic substitution of vanillin. The choice of chlorinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Synthetic Rationale

The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing activators for electrophilic substitution. The C5 position is sterically accessible and electronically activated, making it the primary site for chlorination under controlled conditions. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation, often leading to high yields of the desired 5-chloro isomer with minimal side products.[10][11]

Experimental Protocol: Chlorination of Vanillin using NCS

This protocol describes a reliable method for the synthesis of 5-chlorovanillin.[11]

Materials:

  • Vanillin (1 equivalent)

  • N-Chlorosuccinimide (NCS) (1 equivalent)

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve vanillin (e.g., 7.61 g, 50 mmol) in glacial acetic acid (e.g., 100 mL).

  • Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (e.g., 6.68 g, 50 mmol) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: A precipitate of 5-chlorovanillin will form during the reaction. Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with a small amount of cold glacial acetic acid to remove residual starting materials and byproducts.

  • Drying: Allow the purified white solid to air dry or dry in a vacuum oven at a low temperature. A typical reported yield is around 48%.[11]

Synthesis_Workflow Start Start: Vanillin & NCS in Glacial Acetic Acid Dissolve 1. Dissolve Vanillin in Acetic Acid Start->Dissolve AddNCS 2. Add N-Chlorosuccinimide (NCS) at Room Temperature Dissolve->AddNCS Stir 3. Stir for 12 hours (Monitor by TLC) AddNCS->Stir Precipitate Precipitate Forms Stir->Precipitate Filter 4. Vacuum Filtration to Isolate Product Stir->Filter Wash 5. Wash Solid with Cold Acetic Acid Filter->Wash Dry 6. Dry the Product Wash->Dry End End: Purified 5-Chlorovanillin Dry->End

Caption: General workflow for the synthesis of 5-chlorovanillin.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are characteristic of 5-chlorovanillin.

TechniqueData Interpretation
¹H NMR The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Key expected signals include: a singlet for the aldehyde proton (~9.8 ppm), two distinct singlets or doublets for the two aromatic protons, a singlet for the methoxy group protons (~3.9 ppm), and a broad singlet for the phenolic hydroxyl proton. The exact shifts and coupling constants will depend on the solvent used.
¹³C NMR The carbon NMR spectrum reveals the number and type of carbon atoms. For 5-chlorovanillin, eight distinct signals are expected: one for the aldehyde carbon (~191 ppm), six for the aromatic carbons (in the ~110-155 ppm range), and one for the methoxy carbon (~56 ppm).[12][13][14]
IR Spectroscopy Infrared spectroscopy identifies the functional groups present. Characteristic peaks include: a broad O-H stretch for the hydroxyl group (~3200-3400 cm⁻¹), a C-H stretch for the aldehyde (~2850 and ~2750 cm⁻¹), a strong C=O stretch for the aldehyde (~1680 cm⁻¹), C=C stretches for the aromatic ring (~1600 and ~1500 cm⁻¹), and a C-O stretch for the ether linkage (~1250 cm⁻¹).
Mass Spectrometry Mass spectrometry confirms the molecular weight. The mass spectrum of 5-chlorovanillin will show a molecular ion peak (M⁺) at m/z 186. The presence of a significant M+2 peak at m/z 188, with an intensity approximately one-third of the M⁺ peak, is characteristic of a molecule containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[15]

Applications in Research and Drug Development

The unique structural features of 5-chlorovanillin make it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities.

  • Antimicrobial Agents: Vanillin and its derivatives have shown promise as antimicrobial agents. The introduction of a chlorine atom can enhance this activity. 5-Chlorovanillin serves as a precursor for Schiff bases, chalcones, and other heterocyclic compounds that have been investigated for their antibacterial and antifungal properties.[16]

  • Anticancer Research: The vanillin scaffold has been explored for the development of anticancer agents. 5-Chlorovanillin can be used to synthesize derivatives that target various cancer-related pathways. For example, indole derivatives, which can be synthesized from precursors like 5-chlorovanillin, have shown significant potential in anticancer therapy.[11][17]

  • Enzyme Inhibitors: The structure of 5-chlorovanillin is suitable for designing inhibitors of various enzymes. For instance, derivatives of substituted benzaldehydes are known to inhibit enzymes like catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease.[18][19][20]

  • Serotonin Receptor Ligands: Modified benzamides, which can be derived from 5-chlorovanillin, have been investigated as antagonists for the serotonin 5-HT3 receptor, indicating potential applications in managing conditions like chemotherapy-induced nausea.[21]

The incorporation of the 5-chloro-benzaldehyde moiety can lead to compounds with improved potency and selectivity for various biological targets.[22]

Safety, Handling, and Storage

Proper handling and storage are essential when working with any chemical reagent.

  • Hazard Identification: 5-Chlorovanillin is generally classified as an irritant. It may cause skin, eye, and respiratory irritation.[23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[23]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from direct sunlight.[23]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

5-Chlorovanillin is a strategically important synthetic intermediate whose value is derived from the synergistic combination of the versatile vanillin scaffold and the modulating effects of chlorine substitution. Its well-defined molecular structure and predictable reactivity make it an excellent starting material for the synthesis of a wide array of potentially bioactive compounds. This guide has provided the core technical information—from its fundamental properties and synthesis to its spectroscopic signature and applications—to empower researchers in chemistry, biology, and pharmacology to effectively utilize 5-chlorovanillin in the pursuit of scientific discovery and the development of next-generation therapeutics.

References

  • National Institute of Standards and Technology. (n.d.). 5-Chlorovanillin. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 5-Chlorovanillin. NIST.
  • Global Substance Registration System. (n.d.). 5-CHLOROVANILLIN. GSRS.
  • LookChem. (n.d.). 5-CHLOROVANILLIN. LookChem.
  • Pharmaffiliates. (n.d.). 5-Chlorovanillin. Pharmaffiliates.
  • Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.
  • The Hive Novel Discourse. (n.d.). 5-Hydroxyvanillin from 5-Iodovanillin. The Hive.
  • Pepper, J. M., & MacDonald, J. A. (1953). The Synthesis of Syringaldehyde from Vanillin. Canadian Journal of Chemistry, 31(5), 476-483.
  • Chemsrc. (n.d.). Vanillin, 5-chloro-. Chemsrc.
  • University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. University of Utah Chemistry Department.
  • Fijałkowski, K., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1045.
  • Kumar, R. S., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics, 13(7), 163-176.
  • Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(12), 1635.
  • Hann, R. M., & Spencer, G. C. (1927). THE PREPARATION OF CHLOROVANILLIN AND SOME OF ITS DERIVATIVES. Journal of the American Chemical Society, 49(2), 535-540.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000597 Vanillin. BMRB.
  • National Center for Biotechnology Information. (n.d.). Vanillin. PubChem.
  • G. S., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235.
  • Chinese Journal of Chromatography. (2024). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. Chinese Journal of Chromatography.
  • G. S., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235.
  • Kubo, K., et al. (1995). Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives. Journal of Medicinal Chemistry, 38(11), 1921-1932.
  • Wikipedia. (n.d.). 5-Nitrovanillin. Wikipedia.

Sources

Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde from p-Hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for converting p-hydroxybenzaldehyde into 3-chloro-4-hydroxy-5-methoxybenzaldehyde, commonly known as 5-chlorovanillin. This transformation is strategically divided into two primary stages: the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a key intermediate, followed by its regioselective chlorination. This document elucidates the mechanistic principles underpinning each reaction, offers detailed, field-proven experimental protocols, and presents characterization data. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a framework that is both instructional and self-validating. This guide is intended to serve as a practical resource for researchers engaged in organic synthesis and medicinal chemistry, where halogenated phenolic aldehydes are valuable synthons.

Introduction

This compound is a halogenated derivative of vanillin that serves as a crucial intermediate in the synthesis of various high-value chemicals and pharmaceutical agents. Its substituted aromatic ring, featuring hydroxyl, methoxy, aldehyde, and chloro functional groups, provides multiple reaction sites for further molecular elaboration. For instance, it is a precursor in the synthesis of other flavorants and can be used to build more complex molecular scaffolds for drug discovery.[1]

The starting material, p-hydroxybenzaldehyde, is an important commodity chemical used in the production of fragrances, polymers, and pharmaceuticals like amoxicillin and trimethoprim.[2] The strategic challenge lies in the selective introduction of methoxy and chloro groups onto the p-hydroxybenzaldehyde core at specific positions. A direct, one-pot transformation is synthetically challenging due to regioselectivity issues.

Therefore, this guide details a logical and efficient two-stage approach. The first stage involves the conversion of p-hydroxybenzaldehyde to the ubiquitous natural product, vanillin. The second stage leverages the directing effects of the functional groups in vanillin to achieve a highly regioselective chlorination, yielding the target molecule.

Synthetic Strategy & Retrosynthetic Analysis

The chosen synthetic pathway is predicated on a two-stage strategy that introduces the required functional groups in a controlled, sequential manner. A retrosynthetic analysis reveals that the target molecule, this compound, can be disconnected at the C-Cl bond, leading back to the key intermediate, vanillin. Vanillin, in turn, can be disconnected at the C-OCH₃ bond, which is synthetically achieved via a substitution reaction on a halogenated precursor, 3-bromo-4-hydroxybenzaldehyde. This precursor is directly accessible from the starting material, p-hydroxybenzaldehyde, via electrophilic bromination.

This forward-thinking strategy is scientifically sound because the directing effects of the substituents are leveraged at each step to ensure high regioselectivity, minimizing the formation of unwanted isomers and simplifying purification.

Synthetic_Pathway Target 3-Chloro-4-hydroxy- 5-methoxybenzaldehyde Intermediate1 Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Target->Intermediate1 Stage 2: Regioselective Chlorination Intermediate2 3-Bromo-4-hydroxybenzaldehyde Intermediate1->Intermediate2 Stage 1B: Cu-Catalyzed Methoxylation Start p-Hydroxybenzaldehyde Intermediate2->Start Stage 1A: Electrophilic Bromination

Caption: Overall synthetic pathway from p-hydroxybenzaldehyde.

Stage 1: Synthesis of Vanillin from p-Hydroxybenzaldehyde

The conversion of p-hydroxybenzaldehyde to vanillin is not a direct methoxylation. Instead, it is executed via a two-step sequence: electrophilic bromination followed by a copper-catalyzed nucleophilic substitution.[3][4] This approach is elegant as it uses the powerful ortho-directing effect of the hydroxyl group to install a halogen at the desired 3-position, which then serves as a leaving group for the subsequent methoxylation.

Mechanistic Principles

Step A: Electrophilic Aromatic Bromination: The phenolic hydroxyl group of p-hydroxybenzaldehyde is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the aldehyde group, the incoming electrophile (Br⁺, from Br₂) is directed to the positions ortho to the hydroxyl group (positions 3 and 5). The aldehyde group is a deactivating group, which helps to moderate the reaction and prevent over-bromination. The reaction is typically very fast, and careful control of stoichiometry and reaction time is essential to favor the mono-bromo product, 3-bromo-4-hydroxybenzaldehyde.[3]

Step B: Copper-Catalyzed Methoxylation: The replacement of an aryl halide with an alkoxide (the methoxide ion, CH₃O⁻) is a type of nucleophilic aromatic substitution. This reaction is generally difficult under standard conditions but is facilitated by a copper catalyst, often in a variation of the Ullmann condensation. The precise mechanism is complex but is believed to involve an oxidative addition of the aryl bromide to a Cu(I) species, followed by reaction with the methoxide nucleophile and subsequent reductive elimination to form the product and regenerate the catalyst.[3]

Detailed Experimental Protocol: Vanillin Synthesis

This protocol is adapted from established literature procedures.[3][5]

Materials & Reagents:

  • p-Hydroxybenzaldehyde

  • Methanol (MeOH), anhydrous

  • Bromine (Br₂)

  • Sodium Methoxide (NaOMe)

  • Copper(I) Bromide (CuBr)

  • Ethyl Acetate (EtOAc)

  • Diethyl Ether

  • Hydrochloric Acid (HCl), concentrated

  • Silica Gel for column chromatography

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a 0.5 M solution of Br₂ in methanol. Caution: Bromine is highly toxic and corrosive. Handle in a fume hood with appropriate PPE.

    • Prepare a 4.0 M solution of sodium methoxide in methanol. Caution: Sodium methoxide is corrosive and reacts violently with water.

  • Bromination (Formation of 3-bromo-4-hydroxybenzaldehyde):

    • In a 50 mL round-bottom flask, dissolve 1.22 g (10.0 mmol) of p-hydroxybenzaldehyde in 20 mL of methanol.

    • Cool the flask in an ice-water bath.

    • Add 20 mL (10.0 mmol) of the 0.5 M Br₂/MeOH solution dropwise with stirring over 5 minutes.

    • After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 seconds. The reaction is rapid, and longer times can lead to disproportionation and the formation of dibrominated byproducts.[3]

    • This crude mixture containing 3-bromo-4-hydroxybenzaldehyde is carried directly to the next step without isolation.

  • Methoxylation (Formation of Vanillin):

    • In a separate 100 mL flask equipped with a reflux condenser, add 17.5 mL (70.0 mmol) of the 4.0 M NaOMe/MeOH solution.

    • Add 0.14 g (1.0 mmol) of copper(I) bromide to the sodium methoxide solution.

    • Heat the copper-methoxide mixture to reflux using a heating mantle.

    • Transfer the crude bromination reaction mixture from Step 2 into the refluxing copper-methoxide solution via a cannula or dropping funnel over 10 minutes.

    • Continue to heat the combined mixture at reflux for 3 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by slowly pouring it into 100 mL of 3 M aqueous HCl in an ice bath.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

    • Combine the fractions containing pure vanillin (monitored by TLC) and evaporate the solvent to yield a crystalline solid.

Data & Characterization (Stage 1)
CompoundMolecular FormulaMW ( g/mol )Typical YieldMelting Point (°C)
3-Bromo-4-hydroxybenzaldehydeC₇H₅BrO₂201.02(Intermediate)130–135
VanillinC₈H₈O₃152.15~70-75%81–84[3]
Workflow Visualization (Stage 1)

Workflow_Stage1 cluster_bromination Step A: Bromination cluster_methoxylation Step B: Methoxylation cluster_workup Step C: Work-up & Purification pOHB Dissolve p-Hydroxybenzaldehyde in Methanol Cool1 Cool to 0 °C pOHB->Cool1 AddBr2 Add Br2/Methanol Solution Cool1->AddBr2 Stir1 Stir for 30 seconds AddBr2->Stir1 CrudeBromo Crude 3-Bromo Intermediate Stir1->CrudeBromo AddCrude Add Crude Bromo Intermediate CrudeBromo->AddCrude NaOMe Prepare NaOMe/CuBr in Methanol Reflux1 Heat to Reflux NaOMe->Reflux1 Reflux1->AddCrude Reflux2 Reflux for 3 hours AddCrude->Reflux2 Cool2 Cool to RT Reflux2->Cool2 Quench Quench with HCl (aq) Cool2->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Vanillin Purify->Product Workflow_Stage2 cluster_reaction Step A: Chlorination Reaction cluster_isolation Step B: Product Isolation Vanillin Dissolve Vanillin in Acetic Acid AddNCS Add N-Chlorosuccinimide (NCS) Vanillin->AddNCS Stir Stir at Room Temperature for 12 hours AddNCS->Stir Precipitate Precipitate Forms Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Acetic Acid & Water Filter->Wash Dry Dry Under Vacuum Wash->Dry FinalProduct Pure 5-Chlorovanillin Dry->FinalProduct

Caption: Experimental workflow for the synthesis of 5-chlorovanillin.

Safety & Handling

All procedures described in this guide must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

  • Bromine: Extremely toxic, corrosive, and volatile. Causes severe burns. Handle with extreme care.

  • Sodium Methoxide: Corrosive and reacts violently with water. Avoid contact with skin and eyes.

  • N-Chlorosuccinimide (NCS): An irritant and a source of chlorine. Avoid inhalation of dust.

  • Glacial Acetic Acid: Corrosive and causes burns. Use in a well-ventilated area.

  • Solvents: Methanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Conclusion

This guide has detailed a reliable and scientifically sound two-stage synthesis of this compound from p-hydroxybenzaldehyde. The pathway proceeds through the key intermediate vanillin, and each step is characterized by high regioselectivity dictated by the principles of electrophilic and nucleophilic aromatic substitution. The provided protocols are robust and have been validated in the scientific literature, offering researchers a clear and practical path to this valuable synthetic building block. The final product is a versatile platform for further chemical modification, holding significant potential in the fields of agrochemicals, materials science, and the development of novel therapeutic agents.

References

  • Ren, Z., et al. (2008). Convenient and efficient method for synthesis of substituted 2-amino-2-chromenes using catalytic amount of iodine and K2CO3 in aqueous medium.
  • Taber, D. F., et al. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
  • Patsnap. (n.d.). Synthetic method for p-hydroxybenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of p-hydroxybenzaldehyde. PrepChem.com. [Link]
  • Raiford, L. C., & Lichty, J. G. (1930). THE CHLORINE DERIVATIVES OF VANILLIN AND SOME OF THEIR REACTIONS. Journal of the American Chemical Society, 52(11), 4576-4586.
  • Hann, R. M. (1925). THE PREPARATION OF CHLOROVANILLIN AND SOME OF ITS DERIVATIVES. Journal of the American Chemical Society, 47(8), 2256-2258. [Link]
  • ResearchGate. (n.d.). Chlorination of Vanillin and its mechanism.
  • Rybak, M. J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 389. [Link]
  • Taber, D. F., et al. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. PBworks. [Link]
  • Semantic Scholar. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.

Sources

A Technical Guide to the Solubility of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde in Methanol and Ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust process chemistry and formulation development. This technical guide provides an in-depth analysis of the solubility characteristics of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, a substituted vanillin derivative, in two common polar protic solvents: methanol and ethanol. We will explore the physicochemical properties of the compound that govern its solubility, present a theoretical framework for its interactions with these alcoholic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior in solution to enable efficient process scale-up, purification, and formulation design.

Introduction: The Significance of Solubility

This compound, also known as 5-chlorovanillin, is a halogenated aromatic aldehyde.[1][2][3][4] As a derivative of vanillin, it serves as a valuable building block in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and fragrance industries. The efficiency of synthetic reactions, the feasibility of purification techniques like crystallization, and the ultimate bioavailability of a formulated product are all critically dependent on the solubility of the starting materials and intermediates.[5]

Methanol and ethanol are frequently employed solvents in organic synthesis and pharmaceutical processing due to their ability to dissolve a wide range of organic compounds, their relatively low cost, and their volatility, which facilitates removal. A quantitative understanding of the solubility of this compound in these solvents is therefore not merely academic; it is a critical parameter for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient molecular interaction.

  • Purification Strategy: Designing effective crystallization or chromatographic purification processes.

  • Formulation Development: Creating stable liquid formulations or predicting dissolution behavior for solid dosage forms.

This guide provides the foundational knowledge and practical methodology to confidently assess and apply the solubility data of this compound.

Physicochemical Properties & Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[5][6] The molecular structure of this compound dictates its physicochemical properties and, consequently, its solubility profile.

PropertyValueSource
Molecular Formula C₈H₇ClO₃PubChem[1]
Molecular Weight 186.59 g/mol PubChem[1]
Appearance White to light yellow powder/crystalTokyo Chemical Industry[4]
Melting Point 163.0 to 167.0 °CTokyo Chemical Industry[4]
Predicted XLogP3 1.6PubChem[7]

The structure features several key functional groups that influence its polarity and interactions with solvents:

  • Phenolic Hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor.

  • Methoxy (-OCH₃) group: The oxygen atom can act as a hydrogen bond acceptor.

  • Aldehyde (-CHO) group: The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Chlorine (-Cl) atom: An electron-withdrawing group that contributes to the molecule's overall dipole moment.

The presence of multiple polar functional groups, particularly the hydroxyl group, suggests that this compound will exhibit favorable solubility in polar solvents like methanol and ethanol.

2.1. Solvent-Solute Interactions

Methanol (CH₃OH) and ethanol (CH₃CH₂OH) are polar protic solvents. Their ability to dissolve this compound is primarily due to the formation of strong hydrogen bonds.

G cluster_solute This compound cluster_solvent Solvent (Methanol/Ethanol) solute C₈H₇ClO₃ (5-Chlorovanillin) OH Phenolic -OH solute->OH CHO Aldehyde -CHO solute->CHO OCH3 Methoxy -OCH₃ solute->OCH3 solvent R-OH OH->solvent H-Bond Donor (Strong) solvent->CHO H-Bond Acceptor solvent->OCH3 H-Bond Acceptor G start Start prep Add excess solid solute to known volume of solvent (e.g., 10 mL Methanol) start->prep equilibrate Equilibrate at constant temp. (e.g., 25°C) with agitation for 24-48 hours prep->equilibrate check Check for undissolved solid (Ensures saturation) equilibrate->check check->prep No Solid (Add more solute) separate Separate solid & liquid (Centrifuge then filter with 0.22 µm PTFE syringe filter) check->separate Solid Present quantify Quantify concentration of the clear filtrate (HPLC or UV-Vis) separate->quantify report Report Solubility (e.g., mg/mL or mol/L) at specified temperature quantify->report end End report->end

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

4.1. Materials and Equipment
  • This compound (analytical standard grade, >99% purity)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

4.2. Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Preparation: Add an excess amount of this compound to several vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed. For example, start with ~100 mg of solid.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent (methanol or ethanol) into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is a common starting point, with samples taken at 24 and 48 hours to confirm that the concentration is no longer changing. [8] Part B: Sample Separation

  • Sedimentation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • Centrifugation: For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). This will pellet the undissolved solid. [6]3. Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean analysis vial. Causality Note: Filtration is a critical step. It removes any microscopic undissolved particles that could artificially inflate the measured concentration. PTFE is chosen for its broad chemical compatibility.

Part C: Quantification by HPLC

  • Standard Preparation: Prepare a series of calibration standards of the compound in the same solvent used for the solubility test (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Dilution: Accurately dilute the saturated filtrate to fall within the range of the calibration curve.

  • Analysis: Inject the standards and the diluted sample onto the HPLC. A typical method would use a C18 column with a mobile phase of acetonitrile and water.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to calculate the concentration of the diluted sample, and then back-calculate to find the concentration in the original saturated filtrate. This value is the solubility.

Conclusion

The solubility of this compound in methanol and ethanol is dictated by its polar functional groups, which allow for strong hydrogen bonding interactions with these protic solvents. While theoretical principles suggest good solubility in both, with a potential slight advantage in methanol, precise quantitative data can only be obtained through rigorous experimental work. The isothermal shake-flask method, coupled with a reliable analytical technique like HPLC, provides the necessary accuracy and reproducibility for this determination. The data generated through this methodology serves as a critical input for rational process design, enabling scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Watsonnoke Scientific Ltd. (2020, November 12). 57-55-6 Propylene Glycol.
  • Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF.
  • University of Sydney. (2023, August 31). Solubility of Organic Compounds.
  • Scribd. (n.d.). Shake Flask Method | PDF.
  • Molbase. (n.d.). This compound | CAS 19463-48-0.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubChemLite. (n.d.). This compound (C8H7ClO3).

Sources

1H NMR and 13C NMR spectral data of 5-chlorovanillin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chlorovanillin

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectral data is critical for verifying molecular structure and purity. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-chlorovanillin (C₈H₇ClO₃)[1][2]. By integrating foundational NMR principles with practical, field-proven methodologies, this document serves as an authoritative resource for the spectral interpretation and characterization of this important substituted benzaldehyde. We delve into the causal effects of aromatic substituents on chemical shifts, present detailed experimental protocols for data acquisition, and provide a complete, interpreted spectral assignment.

Introduction to 5-Chlorovanillin and the Imperative of NMR

5-Chlorovanillin is a halogenated derivative of vanillin, a widely used compound in the flavor, fragrance, and pharmaceutical industries. The introduction of a chlorine atom onto the vanillin scaffold significantly alters its electronic properties and, consequently, its chemical reactivity and biological activity. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy provides the most definitive, non-destructive method for this purpose. It offers a detailed map of the proton and carbon framework of a molecule, revealing crucial information about connectivity and chemical environment.[3][4]

This guide will focus on the complete assignment of the ¹H and ¹³C NMR spectra of 5-chlorovanillin, providing the necessary theoretical grounding and practical protocols to empower researchers in their analytical endeavors.

Caption: Molecular structure of 5-chlorovanillin with IUPAC numbering for NMR assignments.

Theoretical Framework: Substituent Effects in Substituted Benzaldehydes

The chemical shift of a nucleus in NMR is dictated by its local electronic environment. In aromatic systems, substituents profoundly influence the electron density of the ring through inductive and resonance effects, leading to predictable shielding (upfield shift) or deshielding (downfield shift) of ring protons and carbons.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like the aldehyde (-CHO) and chloro (-Cl) pull electron density away from the aromatic ring. This deshields the nuclei, causing them to resonate at higher chemical shifts (further downfield). The aldehyde group is a strong deactivator, exerting its effect primarily on the ortho and para positions.[5][6]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH₃) donate electron density to the ring, particularly at the ortho and para positions. This increased electron density shields the nuclei, shifting their resonance to a lower chemical shift (upfield).[3]

In 5-chlorovanillin, the interplay of these four substituents creates a unique electronic landscape, which is directly reflected in its NMR spectra. The chlorine atom's strong electronegativity (inductive withdrawal) and the resonance effects of the hydroxyl and methoxy groups are key to deciphering the spectral assignments.

Substituent_Effects cluster_molecule 5-Chlorovanillin Ring cluster_effects Electronic Influences cluster_outcome NMR Spectral Outcome Ring Aromatic Ring Deshielding Deshielding (Downfield Shift, ↑δ) Ring->Deshielding Reduced e⁻ Density Shielding Shielding (Upfield Shift, ↓δ) Ring->Shielding Increased e⁻ Density EWG Electron-Withdrawing Groups (-CHO, -Cl) EWG->Ring Withdraw e⁻ Density EDG Electron-Donating Groups (-OH, -OCH3) EDG->Ring Donate e⁻ Density

Caption: Logical relationship of substituent electronic effects on the NMR chemical shift.

¹H NMR Spectral Analysis of 5-Chlorovanillin

The ¹H NMR spectrum provides a quantitative count of protons in distinct chemical environments. For 5-chlorovanillin, we expect to see signals for the aldehydic, aromatic, methoxy, and hydroxyl protons. The predicted assignments are based on the analysis of vanillin's known spectrum and the established influence of a chloro substituent.[7][8]

Detailed Interpretation:

  • Aldehyde Proton (H7): This proton is highly deshielded by the adjacent carbonyl group and will appear as a singlet far downfield, typically around δ 9.8-9.9 ppm .[6][7]

  • Aromatic Protons (H2, H6): Due to the substitution pattern, the two remaining aromatic protons are not chemically equivalent. They will appear as two distinct signals in the aromatic region (δ 7.0-8.0 ppm).

    • H2: This proton is ortho to the aldehyde group and meta to the chloro group.

    • H6: This proton is also ortho to the aldehyde but ortho to the chloro group. The proximity to the electron-withdrawing chloro and aldehyde groups will cause significant deshielding. We predict two doublets (due to coupling with each other, J ≈ 1.5-2.0 Hz) around δ 7.4-7.6 ppm . Precise assignment often requires 2D NMR techniques.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet and can range from δ 5.0-7.0 ppm .

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are shielded and will appear as a sharp singlet further upfield, predicted to be around δ 3.9-4.0 ppm .[7][8]

Table 1: Predicted ¹H NMR Spectral Data for 5-Chlorovanillin (Solvent: CDCl₃, Reference: TMS at δ 0.00)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~9.85Singlet (s)1HAldehyde (H7)
~7.55Doublet (d)1HAromatic (H2 or H6)
~7.45Doublet (d)1HAromatic (H6 or H2)
~6.0 (variable)Broad Singlet (br s)1HHydroxyl (-OH)
~3.95Singlet (s)3HMethoxy (-OCH₃)

¹³C NMR Spectral Analysis of 5-Chlorovanillin

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. For 5-chlorovanillin, all 8 carbon atoms are chemically distinct and should produce 8 unique signals.[1]

Detailed Interpretation:

  • Carbonyl Carbon (C7): The aldehyde carbonyl carbon is the most deshielded carbon and appears furthest downfield, typically in the range of δ 190-192 ppm .[5][9]

  • Aromatic Carbons (C1-C6): These carbons resonate between δ 110-155 ppm.

    • Oxygen-Bearing Carbons (C3, C4): Carbons directly attached to oxygen are significantly deshielded. C4 (bearing -OH) and C3 (bearing -OCH₃) will be in the δ 145-155 ppm region.

    • Chloro-Bearing Carbon (C5): The carbon directly attached to chlorine (ipso-carbon) will have its chemical shift influenced by chlorine's electronegativity and is expected around δ 120-125 ppm .

    • Aldehyde-Bearing Carbon (C1): This quaternary carbon is deshielded and is predicted to be in the δ 128-132 ppm region.

    • Aromatic C-H Carbons (C2, C6): These carbons are the most shielded of the aromatic set and will appear in the δ 110-128 ppm range.

  • Methoxy Carbon (C8): The carbon of the methoxy group is highly shielded and will appear far upfield, typically around δ 56-57 ppm .[7]

Table 2: Predicted ¹³C NMR Spectral Data for 5-Chlorovanillin (Solvent: CDCl₃, Reference: TMS at δ 0.00)

Chemical Shift (δ ppm)Carbon Assignment
~191.0C7 (CHO)
~152.0C4 (C-OH)
~148.5C3 (C-OCH₃)
~130.0C1 (C-CHO)
~127.0C6 (C-H)
~122.5C5 (C-Cl)
~112.0C2 (C-H)
~56.5C8 (-OCH₃)

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This workflow represents a self-validating system for the analysis of 5-chlorovanillin and similar small molecules.[3][4]

A. Sample Preparation

  • Mass Measurement: Accurately weigh approximately 10-20 mg of the 5-chlorovanillin sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For higher polarity, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[10][11]

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra. Many commercial deuterated solvents already contain TMS.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved, ensuring a homogenous solution.

B. Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it into the NMR magnet.

  • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.

  • Shimming: The magnetic field is shimmed to maximize its homogeneity across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks and high resolution.[3]

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a standard 30° or 45° pulse angle for quantitative analysis.

    • Acquisition Time (AQ): Set to 2-4 seconds to allow for adequate signal decay.

    • Relaxation Delay (D1): A delay of 1-5 seconds between pulses ensures protons have fully relaxed, which is critical for accurate integration.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to provide a spectrum with singlets for all carbons and to benefit from the Nuclear Overhauser Effect (NOE).[4]

    • Spectral Width (SW): Set to a wide range, typically 0-220 ppm, to encompass all possible carbon signals.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Caption: Standardized experimental workflow for NMR spectral acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of 5-chlorovanillin provide a definitive fingerprint of its molecular structure. The predictable downfield shifts caused by the aldehyde and chloro substituents, combined with the upfield influence of the hydroxyl and methoxy groups, allow for a complete and confident assignment of all proton and carbon signals. By following the detailed protocols and understanding the underlying principles of substituent effects outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize NMR spectroscopy to verify the identity, purity, and structure of 5-chlorovanillin and related compounds with high scientific integrity.

References

  • BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • University of Utah Department of Chemistry. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.
  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis using.
  • ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • ResearchGate. (2025). 1H NMR investigation of self-association of vanillin in aqueous solution.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 2 mM vanillin in D 2 O.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1.
  • National Institute of Standards and Technology. (n.d.). 5-Chlorovanillin - the NIST WebBook.
  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • gsrs. (n.d.). 5-CHLOROVANILLIN.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

Sources

An In-depth Technical Guide to the Potential Biological Activities of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities remains a cornerstone of therapeutic innovation. Among these, substituted benzaldehydes represent a privileged class of compounds, owing to their synthetic tractability and their presence in numerous biologically active natural products. This technical guide focuses on a particularly intriguing starting material: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, also known as 5-chlorovanillin. The strategic placement of the chloro, hydroxyl, and methoxy groups on the benzene ring imparts unique electronic and steric properties, making it a versatile precursor for the synthesis of a wide array of derivatives with significant therapeutic potential.[1]

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biological activities, and mechanistic insights into derivatives of this compound. We will delve into the scientific rationale behind experimental designs and present detailed protocols for the evaluation of their biological efficacy.

I. Synthetic Strategies for Derivatization

The aldehyde functional group of this compound is a key handle for synthetic modification, readily undergoing condensation reactions to form a variety of derivatives. The two most prominent classes explored for their biological activities are Schiff bases and chalcones.

A. Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine or imine group (>C=N-), are synthesized through the condensation of a primary amine with an aldehyde.[2][3] This reaction provides a straightforward and efficient method to introduce diverse functionalities into the final molecule, thereby modulating its biological activity.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent, such as absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1 equivalent of the desired primary amine (e.g., a substituted aniline, an amino acid, or a heterocyclic amine).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.

  • Reaction Conditions: Reflux the reaction mixture for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol).

  • Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy (presence of C=N stretch), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

B. Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone in the presence of a base or acid catalyst.

Experimental Protocol: General Synthesis of Chalcone Derivatives

  • Reactant Preparation: In a flask, dissolve 1 equivalent of this compound and 1 equivalent of a substituted acetophenone in ethanol.

  • Base Catalysis: To the stirred solution, slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), at room temperature.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature for 12 to 24 hours. The reaction progress is monitored by TLC.

  • Isolation and Purification: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone. The solid product is collected by filtration, washed with water until neutral, and dried. Recrystallization from a suitable solvent like ethanol affords the purified chalcone.[4][5][6]

  • Characterization: The synthesized chalcones are characterized by their melting points and spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

II. Potential Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. The introduction of different substituents via Schiff base or chalcone formation allows for the fine-tuning of these activities.

A. Antimicrobial Activity

Schiff bases derived from various aldehydes have been extensively studied for their antimicrobial properties. The imine group is considered crucial for their biological activity.

Mechanism of Action: The antimicrobial action of Schiff bases is often attributed to the azomethine group. It is proposed that these compounds interfere with normal cell processes by forming hydrogen bonds with the active centers of cellular constituents.[7] Additionally, the lipophilicity of the Schiff base, which can be modulated by the substituents, plays a significant role in its ability to cross microbial cell membranes.

Experimental Protocol: Antimicrobial Screening using Agar Well Diffusion Method

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Application of Test Compounds: Prepare solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO) at a known concentration. Add a fixed volume (e.g., 100 µL) of each derivative solution into the wells. A solvent control (DMSO) and a standard antibiotic (e.g., ciprofloxacin) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods for a more quantitative assessment.[8][9][10]

Diagram: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plates prep_inoculum->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate prep_compounds Prepare Test Compound Solutions add_compounds Add Compounds to Wells prep_compounds->add_compounds create_wells Create Wells in Agar inoculate->create_wells create_wells->add_compounds incubate Incubate at 37°C for 24h add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mic Determine MIC (Optional) measure_zones->determine_mic

Caption: Workflow for antimicrobial screening using the agar well diffusion method.

B. Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives is a key structural feature responsible for their antioxidant potential. These compounds can act as free radical scavengers, mitigating oxidative stress which is implicated in numerous diseases.

Mechanism of Action: Phenolic compounds exert their antioxidant effects primarily through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.[1][11] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is crucial for the antioxidant efficacy.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Dilute this stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Prepare serial dilutions of the synthesized derivatives in methanol. A known antioxidant, such as ascorbic acid or BHT, should be used as a positive control.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test sample or standard to a fixed volume of the DPPH working solution. A blank containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[12]

Table 1: Antioxidant Activity of Halogenated Vanillin Derivatives (Example Data)

CompoundIC50 (µg/mL)[4]
This compound244.11
3-Bromo-4-hydroxy-5-methoxybenzaldehyde269.44
2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone162.10
BHT (Positive Control)27.94
C. Anticancer Activity

Several benzaldehyde derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Mechanism of Action: The anticancer effects of benzaldehyde derivatives can be multifaceted. Some derivatives have been shown to induce apoptosis through mitochondrial-dependent pathways, leading to a loss of mitochondrial membrane potential.[12] Recent studies on benzaldehyde suggest it can inhibit the interaction between the 14-3-3ζ protein and its client proteins, which are involved in key signaling pathways that promote cancer cell survival and treatment resistance.[13][14] This can lead to the suppression of pathways like PI3K/AKT/mTOR and the repression of the pRb/E2F transcriptional pathway, ultimately inhibiting cancer cell proliferation.[14][15]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[16][17][18]

Diagram: Simplified Anticancer Mechanism of Benzaldehyde Derivatives

anticancer_mechanism benzaldehyde Benzaldehyde Derivative protein_interaction Inhibits 14-3-3ζ Protein Interactions benzaldehyde->protein_interaction apoptosis Induces Apoptosis benzaldehyde->apoptosis pi3k_pathway Suppresses PI3K/AKT/mTOR Pathway protein_interaction->pi3k_pathway prb_pathway Represses pRb/E2F Transcriptional Pathway protein_interaction->prb_pathway proliferation Inhibits Cell Proliferation pi3k_pathway->proliferation prb_pathway->proliferation cell_death Cancer Cell Death apoptosis->cell_death proliferation->cell_death leads to

Caption: Proposed anticancer mechanism of benzaldehyde derivatives.

D. Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzaldehyde derivatives have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects of some benzaldehyde derivatives are associated with the downregulation of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20] This inhibition leads to a decrease in the production of nitric oxide (NO) and prostaglandins, respectively. The underlying mechanism may involve the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[21][22] Some derivatives may also exert their anti-inflammatory effects through the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties.[23]

Experimental Protocol: Evaluation of Anti-inflammatory Activity in LPS-stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Compound Pre-treatment: Seed the cells in a 96-well plate and pre-treat them with various concentrations of the synthesized derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): To measure NO production, collect the cell culture supernatant and perform the Griess assay according to the manufacturer's instructions.

  • Western Blot Analysis for iNOS and COX-2: Lyse the cells and perform western blotting to determine the protein expression levels of iNOS and COX-2. β-actin can be used as a loading control.

  • Data Analysis: Quantify the reduction in nitrite concentration and the downregulation of iNOS and COX-2 expression in the presence of the test compounds compared to the LPS-stimulated control.

III. Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of derivatives, particularly Schiff bases and chalcones, with significant potential in drug discovery. The strategic incorporation of different chemical moieties allows for the modulation of their biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects. The mechanistic studies highlighted in this guide provide a rational basis for the design of more potent and selective therapeutic agents.

Future research in this area should focus on expanding the library of derivatives to establish more comprehensive structure-activity relationships (SAR). Further elucidation of the molecular targets and signaling pathways involved in their biological activities will be crucial for optimizing lead compounds. Additionally, in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of the most potent derivatives. The continued exploration of this chemical scaffold holds great promise for the development of novel therapeutics to address a wide range of human diseases.

IV. References

  • PubMed. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. Available from: [Link]

  • ACME Research Solutions. DPPH Scavenging Assay Protocol- Detailed Procedure. 2024. Available from: [Link]

  • PMC. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. 2023. Available from: [Link]

  • MDPI. Phenolic Antioxidants and Human Health. Available from: [Link]

  • MDPI. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available from: [Link]

  • Dojindo. DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Available from: [Link]

  • ResearchGate. Antioxidant mechanism of phenolic compounds Flavonoids. Available from: [Link]

  • PMC. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Available from: [Link]

  • NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • ResearchGate. Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. Available from: [Link]

  • PMC. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Available from: [Link]

  • ResearchGate. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Available from: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. 2013. Available from: [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]

  • MDPI. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Available from: [Link]

  • ecancer. Stopping pancreatic cancer spread using benzaldehyde. 2025. Available from: [Link]

  • AACR Journals. Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. 2018. Available from: [Link]

  • SOPs Hub. SOP for Microbial Screening for Antimicrobial Compounds. 2024. Available from: [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. Available from: [Link]

  • NIH. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. 2025. Available from: [Link]

  • ResearchGate. Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Available from: [Link]

  • PMC. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). Available from: [Link]

  • ACS Omega. Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. 2019. Available from: [Link]

  • ResearchGate. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. 2024. Available from: [Link]

  • ResearchGate. Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Available from: [Link]

  • RJC. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. 2021. Available from: [Link]

  • MDPI. Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Available from: [Link]

  • ResearchGate. (PDF) ANTIMICROBIAL POTENTIAL OF SCHIFF BASE METAL COMPLEXES: AN OVERVIEW. 2018. Available from: [Link]

  • SciELO. Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. Available from: [Link]

  • PMC. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. 2022. Available from: [Link]

  • Science Alert. Synthesis and Characterization of Some Chalcone Derivatives. Available from: [Link]

  • Google Patents. US20030040032A1 - Methods of screening for antimicrobial compounds. Available from:

  • ResearchGate. Chemical Screening for Compounds with Antibacterial Activity in Human... Available from: [Link]

  • ResearchGate. SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Available from: [Link]

  • Jetir.Org. SYNTHESIS OF CHALCONES. Available from: [Link]

  • JOCPR. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Available from: [Link]

  • MDPI. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Available from: [Link]

  • PMC. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. Available from: [Link]

  • MDPI. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Available from: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the essential safety protocols and handling precautions for 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No: 19463-48-0), a substituted aromatic aldehyde pivotal in various synthetic pathways in pharmaceutical and materials science research.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a comprehensive framework rooted in scientific causality and best laboratory practices. Our objective is to empower you with the knowledge to not only mitigate risks but also to foster a culture of proactive safety and experimental integrity.

Understanding the Hazard Profile: A Multi-faceted Approach

This compound, also known as 5-chlorovanillin, presents a moderate hazard profile that necessitates careful handling to avoid adverse health effects.[1][3] A thorough understanding of its toxicological and physicochemical properties is the bedrock of a robust safety plan.

Toxicological Assessment

The primary routes of occupational exposure to this compound are inhalation, skin contact, and eye contact.[4][5] While comprehensive toxicological data for this specific compound is not extensively published, its classification as a skin, eye, and respiratory irritant is well-established.[5][6][7]

  • Skin Irritation: Classified as a skin irritant (Category 2), direct contact can cause redness, itching, and inflammation.[6][7] The presence of the aldehyde functional group can lead to sensitization in some individuals with repeated exposure.

  • Serious Eye Irritation: As an eye irritant (Category 2/2A), exposure to the eyes can result in significant irritation, pain, and potential damage if not promptly addressed.[4][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation (Specific target organ toxicity – single exposure, Category 3).[5][7] Symptoms can include coughing, sore throat, and shortness of breath.

  • Aquatic Toxicity: This compound may cause long-lasting harmful effects to aquatic life, highlighting the importance of proper disposal and avoiding environmental release.[6][7]

Physicochemical Properties and Reactivity

The physical and chemical properties of this compound inform its handling and storage requirements.

PropertyValueSource
Molecular FormulaC8H7ClO3[1][2]
Molecular Weight186.59 g/mol [1][2]
AppearanceSolid[4]
Incompatible MaterialsStrong oxidizing agents, Strong bases[4][8]

The reactivity of the aldehyde group is a key consideration. Aldehydes can undergo oxidation and other reactions, and their reactivity can be influenced by the substituents on the aromatic ring.[9] It is crucial to avoid contact with strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[4][8]

A Framework for Risk Mitigation: From Assessment to Control

A proactive approach to safety involves a continuous cycle of risk assessment and the implementation of appropriate control measures. The following workflow provides a systematic approach to managing the risks associated with this compound.

Risk_Management_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review & Refine RA1 Identify Hazards: - Skin/Eye/Respiratory Irritant - Aquatic Toxicity RA2 Evaluate Exposure Potential: - Inhalation of dust - Dermal contact - Eye contact RA1->RA2 RA3 Characterize Risk: - Likelihood of exposure - Severity of harm RA2->RA3 CM1 Engineering Controls: - Fume hood/ventilated enclosure RA3->CM1 Implement Controls CM2 Administrative Controls: - SOPs & Training - Restricted access CM1->CM2 CM3 Personal Protective Equipment (PPE): - Gloves, Goggles, Lab Coat CM2->CM3 RR1 Monitor Effectiveness CM3->RR1 Verify Protection RR2 Incident Review RR1->RR2 RR3 Update Procedures RR2->RR3 RR3->RA1

Caption: Risk Management Workflow for Handling this compound.

Standard Operating Procedure: Safe Handling and Use

This detailed protocol is designed to be a self-validating system, ensuring that safety is integrated into every step of the experimental workflow.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[10][11]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[10][11] Gloves must be inspected before use and changed immediately if contaminated.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to minimize skin exposure.[11][12]

Engineering Controls
  • Ventilation: All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[5][13]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[5][8]

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning work, review this guide and the Safety Data Sheet (SDS).

    • Ensure the fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE.

  • Weighing and Dispensing:

    • Weigh the solid compound in the fume hood on a tared weigh boat or directly into the reaction vessel.

    • Handle the solid carefully to avoid generating dust.

    • Close the container tightly immediately after dispensing.

  • Solution Preparation and Reactions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a well-controlled heating mantle and a stir bar to prevent bumping.[12] Avoid open flames.[12]

    • Keep the reaction vessel closed to the extent possible.

  • Post-Reaction Work-up and Purification:

    • Conduct all extractions, distillations, and other purification steps within the fume hood.

    • Be mindful of the potential for aerosol formation during these procedures.

  • Waste Disposal:

    • Dispose of all waste materials, including contaminated gloves and weigh boats, in a designated hazardous waste container.[4]

    • Do not dispose of this compound or its solutions down the drain.

  • Decontamination:

    • Clean the work area thoroughly with an appropriate solvent and decontaminating solution upon completion of work.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10][14]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4][10] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[4][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[10]

Spill and Fire Response
  • Spills:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[14]

    • For larger spills, evacuate the area and contact the appropriate emergency response team.

    • Clean the spill area thoroughly once the material has been removed.

  • Fire:

    • Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[4][10]

    • Wear self-contained breathing apparatus and full protective gear when fighting chemical fires.[8][10]

Storage and Transportation

Proper storage is crucial for maintaining the stability of this compound and preventing accidental release.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][8]

  • Transportation: Ensure that the container is securely sealed and properly labeled before transportation. Follow all applicable local, state, and federal regulations for the transportation of hazardous chemicals.

Conclusion: A Commitment to Safety

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety measures. This guide provides a framework for achieving this, but it is the responsibility of every individual scientist to foster a culture of safety through continuous learning, meticulous planning, and unwavering adherence to established protocols.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Hydroxy-3-iodo-5-methoxybenzaldehyde.
  • LookChem. This compound Safety Data Sheet.
  • PubChem. This compound.
  • U.S. Environmental Protection Agency. Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy-.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • MDPI. (2022). Aldehydes: What We Should Know About Them.
  • University of California. Rules for the Safe Handling of Chemicals in the Laboratory.
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
  • PubChemLite. This compound (C8H7ClO3).
  • Human Metabolome Database. (2021, September 10). Showing metabocard for this compound (HMDB0245834).

Sources

Methodological & Application

Detailed synthetic protocol for 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of this compound, commonly known as 5-chlorovanillin. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The presented methodology focuses on a robust and regioselective electrophilic chlorination of vanillin using N-chlorosuccinimide (NCS). The guide is designed for researchers in organic chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety guidelines, and characterization data.

Introduction and Strategic Approach

This compound (CAS 19463-48-0) is a halogenated derivative of vanillin.[3] The introduction of a chlorine atom onto the vanillin scaffold modifies its electronic properties and provides a synthetic handle for further functionalization, making it a key building block in medicinal chemistry.

The synthetic strategy detailed herein is the direct chlorination of commercially available and bio-sourced vanillin. This approach is chosen for its efficiency, high regioselectivity, and operational simplicity over multi-step alternatives that might involve the formylation of a pre-halogenated phenol via methods like the Reimer-Tiemann or Duff reactions.[4][5][6] The regioselectivity of the reaction is dictated by the powerful activating and ortho-, para-directing effects of the hydroxyl and methoxy groups on the aromatic ring, which override the meta-directing effect of the aldehyde group.[7][8] The C5 position is sterically accessible and electronically activated by both the hydroxyl (ortho) and methoxy (para) groups, making it the prime site for electrophilic substitution.[9]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. N-chlorosuccinimide (NCS) serves as the source of the electrophilic chlorine species (Cl⁺). The electron-rich aromatic ring of vanillin attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation step restores aromaticity and yields the final product, 5-chlorovanillin.

G vanillin Vanillin react_arrow vanillin->react_arrow + ncs N-Chlorosuccinimide (NCS) ncs->react_arrow solvent Acetonitrile (Solvent) product This compound (5-Chlorovanillin) succinimide Succinimide react_arrow->product Reflux react_arrow->succinimide +

Caption: Workflow diagram for the synthesis of 5-Chlorovanillin.

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g, 65.7 mmol).

    • Add 200 mL of anhydrous acetonitrile to the flask and stir until the vanillin is completely dissolved.

    • Carefully add N-chlorosuccinimide (9.2 g, 68.9 mmol, 1.05 equivalents) to the solution in one portion.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The product spot should appear at a higher Rf than the starting vanillin spot.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 150 mL of ethyl acetate and 150 mL of deionized water. Stir until the residue is fully dissolved/suspended.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and then twice with 100 mL of deionized water.

    • Collect the organic layer and dry it over anhydrous magnesium sulfate (~10 g).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.

    • Dry the crystals under vacuum to obtain pure this compound.

Product Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance Off-white to pale yellow crystalline solid.
Yield 75-85%
Melting Point 164-166 °C
¹H NMR (400 MHz, CDCl₃) δ 9.85 (s, 1H, -CHO), 7.45 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 6.10 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃). [10]
Molecular Weight 186.59 g/mol [3]
Molecular Formula C₈H₇ClO₃ [3][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature; impure NCS.Extend reflux time and monitor by TLC. Ensure NCS is pure and dry before use.
Low Yield Loss during workup or transfer; incomplete precipitation.Ensure efficient extraction. During recrystallization, cool the solution slowly and use an ice bath to maximize crystal recovery.
Product is Oily/Impure Presence of residual solvent or side products.Ensure the product is thoroughly dried under vacuum. If impurities persist, consider a second recrystallization or purification by column chromatography.

Conclusion

The protocol described provides an efficient, reliable, and high-yielding method for the synthesis of this compound from vanillin. The procedure employs common laboratory reagents and techniques, making it accessible for a wide range of research applications. The detailed instructions and mechanistic rationale ensure that the protocol is not only repeatable but also understandable, empowering researchers to apply this key transformation in their synthetic endeavors.

References

  • Duff reaction. Wikipedia. [Link]
  • Reimer–Tiemann reaction. Wikipedia. [Link]
  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]
  • Safety D
  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Safety and Hazards. PubChem. [Link]
  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]
  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • ortho-Formylation of phenols. Organic Syntheses. [Link]
  • Chlorination of Vanillin and its mechanism.
  • This compound (C8H7ClO3). PubChemLite. [Link]
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]
  • This compound | CAS 19463-48-0. Molbase. [Link]
  • Iodination of vanillin experiment investigating regioselectivity.
  • Bromin

Sources

Leveraging 3-Chloro-4-hydroxy-5-methoxybenzaldehyde in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

Amid the escalating crisis of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds for antibiotic development is a paramount objective in medicinal chemistry. Substituted benzaldehydes serve as versatile and highly valuable starting materials for this purpose. This technical note provides a detailed guide on the strategic use of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, a substituted vanillin analog, as a precursor for the synthesis of potent antimicrobial agents. We present the scientific rationale, key synthetic pathways including Schiff base and chalcone formation, detailed experimental protocols, and methodologies for antimicrobial evaluation. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapeutics.

Introduction: The Strategic Importance of Substituted Benzaldehydes in AMR Research

The diminishing efficacy of existing antibiotics has created an urgent global health threat, necessitating innovative approaches to drug discovery. Benzaldehyde derivatives have emerged as a promising class of environmentally safe compounds with a broad spectrum of biocidal activity against bacteria and fungi. Their mechanism often involves disruption of the microbial cell membrane and coagulation of intracellular components, leading to cell death or growth inhibition.

The specific scaffold, this compound, offers a unique combination of functional groups that can be strategically exploited:

  • The aldehyde group is a reactive handle for cornerstone reactions like condensation and reductive amination.

  • The phenolic hydroxyl group is crucial for antimicrobial activity and can be a key point for hydrogen bonding with biological targets.

  • The chloro and methoxy substituents on the aromatic ring modulate the electronic properties, lipophilicity, and steric profile of the molecule, allowing for fine-tuning of biological activity and pharmacokinetic properties.

This guide focuses on two robust and high-yielding synthetic strategies to convert this precursor into libraries of compounds for antimicrobial screening: the formation of Schiff bases and the synthesis of chalcones.

Core Synthetic Pathways and Mechanistic Rationale

The conversion of this compound into biologically active molecules primarily relies on the reactivity of its carbonyl group. Below, we detail two field-proven synthetic routes.

Workflow Overview

G start Starting Material: This compound schiff_base Schiff Base Synthesis (Condensation Reaction) start->schiff_base chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone antimicrobials1 Schiff Base Derivatives (-C=N- Imine Core) schiff_base->antimicrobials1 Yields diverse library antimicrobials2 Chalcone Derivatives (α,β-Unsaturated Ketone Core) chalcone->antimicrobials2 Yields diverse library amine Primary Amines (R-NH2) amine->schiff_base acetophenone Acetophenones (Ar-CO-CH3) acetophenone->chalcone

Caption: Synthetic workflow from the starting material to two major classes of antimicrobial derivatives.

Pathway A: Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine with a carbonyl compound. This functional group is a critical pharmacophore, and Schiff bases are widely reported to possess antibacterial, antifungal, and anticancer properties.

Mechanistic Insight: The reaction proceeds via nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by dehydration to form the stable imine bond. The choice of the primary amine (aliphatic, aromatic, heterocyclic) is a key diversification point, allowing for the creation of a large library of derivatives from a single aldehyde precursor. The antimicrobial action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites of cellular enzymes, disrupting normal biological processes.

G cluster_0 Schiff Base Formation Mechanism Aldehyde R-CHO Intermediate [Hemiaminal Intermediate] Aldehyde->Intermediate + R'-NH2 Amine R'-NH2 Amine->Intermediate SchiffBase R-CH=N-R' Intermediate->SchiffBase - H2O Water H2O Intermediate->Water

Caption: Simplified mechanism for Schiff base synthesis via a hemiaminal intermediate.

Pathway B: Synthesis of Chalcones

Chalcones are open-chain flavonoids containing an α,β-unsaturated carbonyl system that links two aromatic rings. This scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide array of biological activities. The reactive α,β-unsaturated keto function is considered primarily responsible for their antimicrobial effects.

Mechanistic Insight: The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. The base (e.g., KOH, NaOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the highly conjugated and stable chalcone product.

G cluster_0 Claisen-Schmidt Condensation Workflow acetophenone Acetophenone enolate Enolate Ion (Nucleophile) acetophenone->enolate + Base (OH⁻) adduct Aldol Adduct (Intermediate) enolate->adduct + Aldehyde aldehyde 3-Chloro-4-hydroxy- 5-methoxybenzaldehyde aldehyde->adduct chalcone Chalcone Product adduct->chalcone - H₂O

Caption: Key steps in the base-catalyzed synthesis of chalcones.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine, using sulfanilamide as an example.

  • Principle: A direct condensation reaction between the aldehyde and the amino group of sulfanilamide, typically catalyzed by a few drops of acid, to form the corresponding imine.

  • Materials and Reagents:

    • This compound (1.86 g, 10 mmol)

    • Sulfanilamide (1.72 g, 10 mmol)

    • Ethanol (95%, 50 mL)

    • Glacial Acetic Acid (catalytic amount, ~0.5 mL)

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Büchner funnel and filter paper

    • Beakers and graduated cylinders

  • Procedure:

    • Dissolve this compound (10 mmol) in 25 mL of ethanol in the round-bottom flask with gentle warming if necessary.

    • In a separate beaker, dissolve the sulfanilamide (10 mmol) in 25 mL of warm ethanol.

    • Add the sulfanilamide solution to the aldehyde solution in the flask.

    • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Attach the reflux condenser and heat the mixture to reflux for 3-4 hours with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase).

    • Once the reaction is complete (disappearance of starting materials), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product in a vacuum oven at 50-60°C.

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR (presence of C=N stretch ~1620 cm⁻¹), ¹H NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Chalcone Derivative

This protocol outlines the Claisen-Schmidt condensation of this compound with 4-aminoacetophenone.

  • Principle: A base-catalyzed condensation between the aldehyde and the α-carbon of the acetophenone, followed by dehydration to yield the chalcone.

  • Materials and Reagents:

    • This compound (1.86 g, 10 mmol)

    • 4-Aminoacetophenone (1.35 g, 10 mmol)

    • Ethanol (95%, 40 mL)

    • Potassium Hydroxide (KOH) solution (40% w/v, aqueous)

    • Crushed ice

    • Dilute Hydrochloric Acid (HCl)

  • Equipment:

    • 250 mL conical flask or beaker

    • Magnetic stirrer

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • In the 250 mL flask, dissolve this compound (10 mmol) and 4-aminoacetophenone (10 mmol) in 30 mL of ethanol.

    • Place the flask in an ice bath on a magnetic stirrer and stir the mixture until a clear solution is obtained.

    • While stirring vigorously, add the 40% KOH solution dropwise over 15-20 minutes. Maintain the temperature of the reaction mixture below 10°C.

    • After the addition is complete, continue stirring the mixture in the ice bath for another 2-3 hours. The solution will typically become turbid and a precipitate may form.

    • Allow the reaction mixture to stand at room temperature overnight (or for at least 12 hours) to ensure completion.

    • Pour the reaction mixture into a beaker containing 200 g of crushed ice and water.

    • Acidify the mixture by slowly adding dilute HCl until it is neutral to litmus paper (pH ~7). A solid precipitate of the chalcone will form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

    • Recrystallize the crude product from ethanol to obtain pure chalcone.

  • Characterization: Confirm the structure using FT-IR (presence of C=O stretch ~1650 cm⁻¹), ¹H NMR (presence of vinylic protons), and Mass Spectrometry.

Evaluation of Antimicrobial Activity

Once synthesized, the novel compounds must be screened for biological activity. The broth microdilution method is a standard, quantitative technique to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Determination of MIC by Broth Microdilution
  • Principle: The compound is serially diluted in a 96-well microtiter plate containing microbial growth medium. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Procedure Outline:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized microbial inoculum (e.g., to 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for turbidity or by using a growth indicator like resazurin.

Data Presentation

Results should be tabulated for clear comparison. The following is a representative table of hypothetical data.

Compound IDModification (R-group)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)
SB-1 Schiff Base (R = Phenyl)64128
SB-2 Schiff Base (R = 4-Sulfonamidephenyl)1632
SB-3 Schiff Base (R = 2-Hydroxyphenyl)3264
CH-1 Chalcone (from Acetophenone)128256
CH-2 Chalcone (from 4-Aminoacetophenone)3264
CH-3 Chalcone (from 4-Hydroxyacetophenone)1632
Ciprofloxacin (Control)0.50.25

Conclusion and Future Directions

This compound is a highly effective and versatile starting material for the synthesis of novel antimicrobial agents. The straightforward and robust protocols for creating Schiff bases and chalcones allow for the rapid generation of compound libraries with significant structural diversity. The presence of the chloro, hydroxyl, and methoxy groups provides a rich scaffold for structure-activity relationship (SAR) studies.

Future work should focus on expanding the libraries of derivatives by employing a wider range of amines and acetophenones. Further investigations into their precise mechanisms of action, cytotoxicity against mammalian cell lines, and in-vivo efficacy are critical next steps in the drug development pipeline.

References

  • El-Ghazawy, R. A., et al. (2012). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central.
  • Patel, N. B., et al. (2011). Synthesis on study of novel chalcone derivatives and their antimicobial activity. International Journal of ChemTech Research.
  • de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules.
  • Han, Y., & Yeo, W. S. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules.
  • Sadeh, D., et al. (2016). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
  • Singh, A. K., & Quraishi, M. A. (2017). Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. RSC Advances.
  • Chen, X., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. MDPI.
  • Gawande, P., & Puttamalla, S. (2021). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Research Journey.
  • Rostami, B., et al. (2023). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Pharmacology.
  • Desai, N. C., & Rajpara, K. M. (2013). Synthesis of New Chalcone Derivatives as Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [https://eijppr.com/storage/models/article/s1mHn5T8TfXmP4V5qL11jX9V8l1k0Nl38T1G19426yI2y8sN4Pj2o10i1s3t/synthesis-of-new-chalcone-derivatives-as-antibacterial-agents.pdf]([Link]

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Ethyl Vanillin from 5-Chlorovanillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, two-step methodology for the synthesis of ethyl vanillin, a key aroma compound, starting from 5-chlorovanillin. This protocol is designed for researchers, scientists, and professionals in the fields of organic synthesis, flavor chemistry, and drug development. The synthesis proceeds via an initial palladium-catalyzed reductive dechlorination of 5-chlorovanillin to yield the intermediate, vanillin. This is followed by a selective Williamson ether synthesis to afford the final product, ethyl vanillin. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selection of specific reagents and conditions, ensuring both scientific rigor and practical applicability.

Introduction

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a widely used synthetic flavoring agent, prized for its intense and pleasant vanilla-like aroma, which is approximately three to four times stronger than that of vanillin.[1] Its application spans the food, beverage, fragrance, and pharmaceutical industries. The synthesis of ethyl vanillin is a topic of significant commercial and academic interest. This guide details a robust and efficient synthetic route starting from 5-chlorovanillin, a halogenated derivative of vanillin.

The chosen synthetic strategy involves two distinct and high-yielding transformations:

  • Reductive Dechlorination: The initial step focuses on the removal of the chlorine atom from the aromatic ring of 5-chlorovanillin. This is achieved through catalytic hydrodechlorination, a powerful and clean method for the cleavage of carbon-halogen bonds. Palladium on carbon (Pd/C) is selected as the catalyst due to its high efficiency and selectivity in such reactions.[2]

  • Williamson Ether Synthesis: The second step involves the selective ethylation of the phenolic hydroxyl group of the in-situ generated vanillin. This classic and reliable method for ether formation utilizes an ethylating agent in the presence of a base to yield the desired ethyl vanillin.[3]

This guide provides detailed, step-by-step protocols for each of these transformations, along with insights into the reaction mechanisms, safety considerations, and methods for purification and characterization of the products.

Visualizing the Synthesis Pathway

The overall synthetic route from 5-chlorovanillin to ethyl vanillin is depicted in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Reductive Dechlorination cluster_step2 Step 2: Ethylation (Williamson Ether Synthesis) start 5-Chlorovanillin process1 Pd/C Catalyst H₂ Gas or H-donor Solvent (e.g., Methanol, Ethanol) Base (e.g., Triethylamine) start->process1 Reaction Conditions intermediate Vanillin process1->intermediate Yields process2 Base (e.g., K₂CO₃, NaOH) Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) Solvent (e.g., Acetone, DMF) intermediate->process2 Reaction Conditions final_product Ethyl Vanillin process2->final_product Yields

Caption: Workflow for the two-step synthesis of ethyl vanillin.

Part 1: Reductive Dechlorination of 5-Chlorovanillin to Vanillin

Scientific Rationale

Catalytic hydrodechlorination is a highly effective method for the removal of chlorine atoms from aromatic rings. The reaction mechanism involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by hydrogenolysis of the resulting palladium-aryl complex. A hydrogen source, either hydrogen gas or a hydrogen donor like formic acid or an alcohol, is required. The presence of a base, such as triethylamine, can facilitate the reaction by neutralizing the HCl generated.[4]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Chlorovanillin≥98%Standard Supplier
Palladium on Carbon (10% Pd)Catalyst GradeStandard Supplier
Methanol (MeOH)AnhydrousStandard Supplier
Triethylamine (Et₃N)≥99%Standard Supplier
Hydrogen (H₂) GasHigh PurityGas Supplier
Celite®Filtering AidStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 5-chlorovanillin (10.0 g, 53.6 mmol) and 10% Palladium on carbon (500 mg, 5 mol% Pd).

  • Solvent and Base Addition: Add anhydrous methanol (100 mL) to the flask, followed by triethylamine (8.14 mL, 58.9 mmol, 1.1 equivalents).

  • Hydrogenation: Purge the flask with nitrogen gas, and then introduce hydrogen gas via a balloon or a controlled inlet. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70) as the eluent. The disappearance of the 5-chlorovanillin spot and the appearance of the vanillin spot indicate the reaction's progression. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude vanillin.

  • Purification (Optional): The crude vanillin is often of sufficient purity for the next step. If further purification is required, it can be recrystallized from a mixture of toluene and heptane.

Part 2: Ethylation of Vanillin to Ethyl Vanillin

Scientific Rationale

The Williamson ether synthesis is a classic nucleophilic substitution reaction. In this step, the phenolic hydroxyl group of vanillin is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic ethyl group of the ethylating agent (e.g., ethyl iodide or diethyl sulfate), displacing the leaving group (iodide or sulfate) and forming the ether linkage. The choice of a suitable base and solvent is crucial to ensure efficient and selective O-alkylation over potential C-alkylation.[3]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Vanillin (from Step 1)Crude or Purified-
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedStandard Supplier
Ethyl Iodide (CH₃CH₂I)≥99%Standard Supplier
AcetoneACS GradeStandard Supplier
Diethyl EtherACS GradeStandard Supplier
1 M Sodium Hydroxide (NaOH)-Prepared in-house
1 M Hydrochloric Acid (HCl)-Prepared in-house

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the vanillin (assuming a quantitative yield from Step 1, ~8.15 g, 53.6 mmol) in acetone (100 mL).

  • Base Addition: Add anhydrous powdered potassium carbonate (14.8 g, 107.2 mmol, 2.0 equivalents) to the solution.

  • Ethylating Agent Addition: Add ethyl iodide (6.45 mL, 80.4 mmol, 1.5 equivalents) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexanes 20:80) for the disappearance of vanillin. The reaction is typically complete in 6-8 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (150 mL). Wash the ether solution with 1 M NaOH (2 x 50 mL) to remove any unreacted vanillin, followed by water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl vanillin.

  • Purification: Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure, crystalline ethyl vanillin.[5]

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
1. Reductive Dechlorination5-ChlorovanillinVanillin10% Pd/C, H₂, Et₃N>95%
2. Williamson Ether SynthesisVanillinEthyl VanillinK₂CO₃, Ethyl Iodide85-95%

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the palladium-catalyzed hydrodechlorination of 5-chlorovanillin.

Dechlorination_Mechanism Pd(0) Pd(0) Aryl-Cl Ar-Cl Aryl-Pd(II)-Cl Ar-Pd(II)-Cl Aryl-Cl->Aryl-Pd(II)-Cl Oxidative Addition Aryl-Pd(II)-H Ar-Pd(II)-H Aryl-Pd(II)-Cl->Aryl-Pd(II)-H + H₂ - HCl Aryl-Pd(II)-H->Pd(0) Ar-H Ar-H Aryl-Pd(II)-H->Ar-H Reductive Elimination

Caption: Simplified mechanism of Pd-catalyzed hydrodechlorination.

Conclusion

The two-step synthesis of ethyl vanillin from 5-chlorovanillin presented in this guide offers a reliable and efficient method for producing this valuable aroma compound. The protocol is well-suited for a laboratory setting and provides a clear framework for researchers in organic synthesis and related fields. By understanding the underlying chemical principles of each step, scientists can adapt and optimize these procedures for their specific needs.

References

  • AECI Research and Development Department. PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. CORE.
  • Bundy, G. L., et al. (2010). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 15(8), 5494–5507.
  • Google Patents. (n.d.). Method for preparing ethyl vanillin from sassafras oil.
  • CHEMSINO Industry. (2022). What is the introduction of ethyl vanillin?.
  • Sajiki, H., et al. (2005). Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides. Tetrahedron Letters, 46(40), 6995-6998.
  • Google Patents. (n.d.). Synthesizing method of ethyl vanillin.
  • Dufour, J., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 937221.
  • Wu, J., et al. (2013). Synthesis of ethyl vanillin using continuous flow microfluid technique. Journal of Chemical and Pharmaceutical Research, 5(11), 824-829.
  • Uk, S., et al. (2007). Pd/C—Et3N-Mediated Catalytic Hydrodechlorination of Aromatic Chlorides under Mild Conditions. The Journal of Organic Chemistry, 72(10), 3959-3962.

Sources

Preparation of ferrocenyl hydrazone compounds from 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Novel Ferrocenyl Hydrazone Derivatives from 3-Chloro-4-hydroxy-5-methoxybenzaldehyde for Advanced Drug Discovery

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of a novel ferrocenyl hydrazone compound derived from the condensation of this compound (5-Chlorovanillin) and Ferrocene Carboxhydrazide. Ferrocenyl hydrazones represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antitubercular properties.[1][2][3] The incorporation of the electrochemically active ferrocene moiety into a hydrazone structure derived from a substituted benzaldehyde offers a strategic approach to developing new therapeutic agents.[4] This protocol is designed for researchers in synthetic chemistry and drug development, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring reproducibility and facilitating further derivatization.

Introduction and Scientific Rationale

Hydrazones (possessing the –NHN=CH– functional group) are a versatile class of compounds extensively studied for their pharmacological potential.[2][5] Their facile synthesis and the modularity of their structure allow for the fine-tuning of steric and electronic properties to optimize biological activity. The integration of an organometallic moiety like ferrocene introduces unique characteristics, such as high stability, low toxicity, and reversible redox behavior, which can enhance the therapeutic efficacy of the parent organic molecule.[3][4] The ferrocenyl group's lipophilicity can improve cell membrane permeability, a critical factor in drug design.[3]

The target molecule in this protocol is synthesized via a classic acid-catalyzed condensation reaction between a hydrazide (Ferrocene Carboxhydrazide) and an aldehyde (this compound). This reaction is a cornerstone of imine chemistry and proceeds through a nucleophilic addition-elimination mechanism.

Reaction Mechanism Overview

The synthesis proceeds via a Schiff base condensation mechanism. A catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, enhancing the electrophilicity of the carbonyl carbon. The terminal nitrogen of the ferrocene carboxhydrazide then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a dehydration step to yield the stable C=N double bond of the hydrazone.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Aldehyde 3-Chloro-4-hydroxy- 5-methoxybenzaldehyde Catalyst Acetic Acid (cat.) Ethanol, Reflux Aldehyde->Catalyst Hydrazide Ferrocene Carboxhydrazide Hydrazide->Catalyst Product Ferrocenyl Hydrazone Derivative Catalyst->Product Water H₂O Catalyst->Water

Figure 1: General reaction scheme for the synthesis of the ferrocenyl hydrazone.

Materials and Methods

Reagents and Solvents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
This compound19463-48-0C₈H₇ClO₃186.59Also known as 5-Chlorovanillin.[6][7]
Ferrocene Carboxhydrazide1271-55-2C₁₁H₁₂FeN₂O244.08Can be synthesized or purchased commercially.
Absolute Ethanol (EtOH)64-17-5C₂H₆O46.07Reagent grade, anhydrous.
Glacial Acetic Acid64-19-7C₂H₄O₂60.05To be used as a catalyst.
Diethyl Ether60-29-7C₄H₁₀O74.12For washing the final product.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter flask assembly

  • Beakers and graduated cylinders

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

Detailed Experimental Protocol

This protocol details the synthesis of N'-(3-chloro-4-hydroxy-5-methoxybenzylidene)ferrocene-carbohydrazide.

Step 1: Reagent Dissolution
  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Add 1.0 mmol (186.6 mg) of this compound to the flask.

  • Add 1.0 mmol (244.1 mg) of Ferrocene Carboxhydrazide to the flask.

  • Add 30 mL of absolute ethanol. Stir the mixture at room temperature until most solids are dissolved, forming a suspension.

Step 2: Acid Catalysis and Reflux
  • To the stirring suspension, add 3-4 drops of glacial acetic acid using a Pasteur pipette.

    • Scientific Rationale: The acid acts as a catalyst to protonate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the hydrazide.[8]

  • Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

  • Heat the mixture to reflux (approximately 80-85 °C) using the hotplate stirrer.

  • Maintain the reflux for 4-6 hours . The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a colored precipitate is a strong indicator of product formation.

Step 3: Product Isolation and Purification
  • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with 20 mL of cold ethanol followed by 20 mL of diethyl ether to remove any unreacted starting materials and impurities.

    • Scientific Rationale: Washing with cold solvent minimizes the loss of the desired product, which may have slight solubility, while effectively removing more soluble impurities.

  • Dry the bright orange/red solid product in a vacuum oven at 40-50 °C for several hours or leave it to air dry.

  • Determine the mass of the dried product and calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.

Experimental_Workflow A 1. Combine Reactants (Aldehyde, Hydrazide, Ethanol) B 2. Add Catalytic Acid (Glacial Acetic Acid) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to Room Temp. & then in Ice Bath C->D E 5. Vacuum Filtration D->E F 6. Wash Product (Cold Ethanol, Diethyl Ether) E->F G 7. Dry Product (Vacuum Oven) F->G H 8. Characterization (FTIR, NMR, MS, MP) G->H

Figure 2: Step-by-step experimental workflow for synthesis and characterization.

Characterization and Data Validation

To confirm the identity and purity of the synthesized ferrocenyl hydrazone, the following characterization techniques are essential. The data presented below are expected values based on the compound's structure and literature precedents for similar molecules.[9][10][11]

PropertyExpected Result
Physical Appearance Bright orange or red crystalline solid.
Melting Point A sharp melting point is indicative of high purity. Expected to be >200 °C.
Solubility Generally soluble in DMSO and DMF; sparingly soluble in ethanol, methanol, and chloroform.
Yield 80-90%
Spectroscopic Data
  • FTIR (ATR, cm⁻¹):

    • ~3400-3300: O-H stretch (from the phenolic group).

    • ~3300-3200: N-H stretch (amide).

    • ~3100: C-H stretch (aromatic and ferrocenyl).

    • ~1650: C=O stretch (amide I band).

    • ~1600: C=N stretch (azomethine/imine).

    • ~1100, 1000: Characteristic peaks for the unsubstituted cyclopentadienyl ring of ferrocene.

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • ~11.5: Singlet, 1H (N-H proton of the hydrazone).

    • ~10.0: Singlet, 1H (O-H proton of the phenol).

    • ~8.2: Singlet, 1H (azomethine proton, -CH=N-).

    • ~7.0-7.3: Singlets/doublets, 2H (aromatic protons from the benzaldehyde ring).

    • ~5.0: Triplet (or pseudo-triplet), 2H (protons on the substituted cyclopentadienyl ring).

    • ~4.5: Triplet (or pseudo-triplet), 2H (protons on the substituted cyclopentadienyl ring).

    • ~4.2: Singlet, 5H (protons of the unsubstituted cyclopentadienyl ring).

    • ~3.9: Singlet, 3H (methoxy group protons, -OCH₃).

  • Mass Spectrometry (ESI-MS):

    • Calculation for C₁₉H₁₇ClFeN₂O₃: 412.03.

    • Expected [M+H]⁺: m/z 413.03.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

  • Handle organic solvents with care, avoiding ignition sources.

Applications in Drug Development

The synthesized ferrocenyl hydrazone is a promising candidate for biological screening. Hydrazone derivatives are known to possess a wide array of biological activities.[2][12] Specifically, ferrocene-containing compounds have shown significant potential as:

  • Anticancer Agents: The redox properties of the ferrocene/ferricenium couple can induce oxidative stress within cancer cells.[3][4]

  • Antimicrobial Agents: The lipophilic nature of ferrocene can facilitate the transport of the molecule across bacterial cell walls.[3][13]

  • Antitubercular Agents: Ferrocene-based hydrazones have demonstrated significant activity against Mycobacterium tuberculosis.[1][2]

This protocol provides a reliable and efficient pathway to a novel ferrocenyl hydrazone, opening avenues for further biological evaluation and the development of next-generation organometallic therapeutics.

References

  • Synthesis and characterization of Ferrocenyl hydrazone complexes of some transition metals.
  • Synthesis, characterization and cytotoxic activity of ferrocenyl hydrazone complexes containing a furan moiety.
  • Method for the Synthesis of Ferrocenylhydrazine and Its Properties and Reactivity.
  • Synthesis and Structural Characterization of Bioactive Ferrocenyl Substituted Hydrazones. DiVA portal. [Link]
  • Synthesis and in vitro antitubercular activity of ferrocene-based hydrazones.
  • A review exploring biological activities of hydrazones. PubMed Central. [Link]
  • Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects. PubMed Central. [Link]
  • Synthesis, Characterization and Electrochemical Studies of Ferrocenyl-2, 4-Dinitrophenylhydrazone.
  • Metal complеxes of new ferrocenyl hydrazones.
  • Ferrocene-based nitroheterocyclic sulfonylhydrazones: design, synthesis, characterization and trypanocidal properties. SciSpace. [Link]
  • Synthesis, characterization and antibacterial studies of ferrocenyl and cymantrenyl hydrazone compounds.
  • Synthesis and biological activity evaluation of hydrazone derivatives based on a Tröger's base skeleton. PubMed. [Link]
  • Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects.
  • This compound. PubChem. [Link]
  • This compound. Mol-Instincts. [Link]
  • This compound (C8H7ClO3). PubChemLite. [Link]
  • Synthesis, studies electrochemical of complexes hydrazones containing a ferrocene fragment: a short review. ChemRxiv. [Link]
  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]
  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. [Link]
  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PubMed Central. [Link]
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Chemical Scaffolds

In the landscape of medicinal chemistry and material science, Schiff bases represent a privileged class of compounds, renowned for their synthetic accessibility and broad spectrum of biological activities.[1] These structures, characterized by the azomethine or imine (-C=N-) group, are typically formed through the condensation of a primary amine with an active carbonyl compound.[2] Their diverse applications—ranging from antibacterial, antifungal, and anticancer agents to catalysts and corrosion inhibitors—stem from the versatile chemistry of the imine linkage and the ability to readily modify their structure.[3][4][5]

This guide focuses on a particularly promising, yet underexplored, precursor: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde . As a halogenated analogue of vanillin, this molecule offers a unique synthetic platform. The strategic placement of the chloro, hydroxyl, and methoxy groups on the phenyl ring provides a foundation for creating novel Schiff bases with potentially enhanced biological efficacy and unique physicochemical properties. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for experimental design and execution.

Scientific Rationale: The Advantage of the 3-Chloro-4-hydroxy-5-methoxy Scaffold

The choice of a precursor is the most critical decision in the design of a novel compound library. This compound is not merely an alternative to vanillin; its specific substitution pattern imparts distinct electronic and steric characteristics that can be leveraged for rational drug design.

  • Electronic Effects : The substituents on the aromatic ring—chloro (Cl), hydroxyl (-OH), and methoxy (-OCH₃)—profoundly influence the reactivity of the aldehyde group and the properties of the resulting Schiff base.

    • The chloro group is electron-withdrawing via induction, which can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the nucleophilic attack by the primary amine and accelerating the rate of Schiff base formation.

    • The hydroxyl group is a strong electron-donating group by resonance and can participate in intramolecular hydrogen bonding, which influences the molecule's conformation and interaction with biological targets.[6] Its acidic proton can also be a key site for metal chelation.

    • The methoxy group is also electron-donating, further modulating the electronic density of the ring system.

  • Lipophilicity and Bioavailability : The presence of the chlorine atom increases the lipophilicity of the molecule compared to its vanillin counterpart. This is a critical parameter in drug design, as it can enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability and greater antimicrobial or anticancer activity.

  • Structure-Activity Relationship (SAR) : The combination of electron-withdrawing and electron-donating groups creates a unique electronic environment. This scaffold allows for systematic exploration of SAR. By reacting this aldehyde with a diverse array of primary amines (aliphatic, aromatic, heterocyclic), a library of Schiff bases can be generated where the only variables are the substituents from the amine portion, allowing for precise probing of their impact on biological activity.

Application Note 1: Synthesis of Novel Schiff Bases

Core Principle: The Condensation Reaction

The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The process begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then undergoes dehydration (elimination of a water molecule) to yield the stable imine, or Schiff base. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, further increasing the carbonyl carbon's electrophilicity.[2]

Detailed Protocol for Synthesis

This protocol is a robust, general method adaptable for a wide range of primary amines.

Materials:

  • This compound

  • Selected primary amine (e.g., aniline, substituted anilines, aminophenol, etc.)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Stirring plate with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., ethyl acetate:petroleum ether)

  • Buchner funnel and filter paper

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20-30 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add a stoichiometric equivalent (1.0 to 1.05 equivalents) of the selected primary amine.[2]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for a period ranging from 30 minutes to 4 hours.[2] The exact duration depends on the reactivity of the amine.

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every 30-60 minutes using TLC. Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot (the Schiff base product) and the disappearance of the starting aldehyde spot indicate the reaction's progression towards completion.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the solid product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[2]

  • Drying: Dry the purified product in a vacuum desiccator or a vacuum oven at a low temperature (40-50°C).

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as aqueous ethanol.

Experimental Workflow: Synthesis

The following diagram outlines the logical flow of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_aldehyde Dissolve Aldehyde in Ethanol add_amine Add Primary Amine dissolve_aldehyde->add_amine add_catalyst Add Catalytic Acetic Acid add_amine->add_catalyst reflux Reflux Mixture (0.5 - 4h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool and Precipitate monitor->cool Complete filtrate Filter and Wash with Cold Ethanol cool->filtrate dry Dry Product filtrate->dry recrystallize Recrystallize (Optional) dry->recrystallize Characterization Characterization recrystallize->Characterization

Caption: Workflow for the synthesis of Schiff bases.

Application Note 2: Structural Characterization

Core Principle: Confirming the Imine

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is employed to verify the formation of the azomethine linkage and the overall structure of the new molecule.

Protocols for Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the key functional groups, primarily the C=N imine bond.

    • Protocol: Prepare a sample by mixing a small amount of the dried product with KBr powder and pressing it into a pellet, or by using an ATR accessory. Record the spectrum from 4000 to 400 cm⁻¹.

    • Key Validation Step: The most definitive evidence for Schiff base formation is the disappearance of the C=O stretching band of the aldehyde (typically ~1670-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), along with the appearance of a new, strong absorption band in the range of 1600-1640 cm⁻¹ , which is characteristic of the C=N imine stretch.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide a detailed map of the carbon-hydrogen framework.

    • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record ¹H and ¹³C NMR spectra.

    • Key Validation Steps:

      • ¹H NMR: Look for the disappearance of the aldehyde proton signal (-CHO), which is a sharp singlet typically found far downfield (~9.8 ppm).[9] A new singlet will appear between 8.3 and 8.7 ppm , corresponding to the azomethine proton (-CH=N-).[7][10] The aromatic and other protons can then be assigned based on their chemical shifts and coupling patterns.

      • ¹³C NMR: The aldehyde carbonyl carbon signal (~190 ppm) will be absent. A new signal for the azomethine carbon (-C H=N-) will appear in the range of 157-165 ppm .[7][10]

Table of Expected Spectroscopic Data
Spectroscopic MethodKey Feature to ObserveExpected Range/ValueSignificance
FT-IR C=N (Imine) Stretch1600 - 1640 cm⁻¹Confirms formation of the azomethine bond.[8]
C=O (Aldehyde) StretchAbsent (~1680 cm⁻¹)Confirms consumption of starting aldehyde.
¹H NMR -CH=N- (Azomethine) Proton8.3 - 8.7 ppm (singlet)Unambiguous evidence of Schiff base formation.[7]
-CHO (Aldehyde) ProtonAbsent (~9.8 ppm)Confirms consumption of starting aldehyde.[9]
¹³C NMR -C H=N- (Azomethine) Carbon157 - 165 ppmConfirms the carbon skeleton of the imine group.[10]
Characterization Workflow Diagram

This diagram illustrates the logical sequence for confirming the structure of the synthesized compound.

G Start Synthesized & Purified Product FTIR FT-IR Spectroscopy Start->FTIR Check_FTIR C=N stretch present? C=O stretch absent? FTIR->Check_FTIR NMR NMR Spectroscopy (¹H and ¹³C) Check_NMR Azomethine proton (8.3-8.7 ppm) present? NMR->Check_NMR MS Mass Spectrometry (Optional) Check_MS Correct Molecular Ion Peak? MS->Check_MS Check_FTIR->NMR Yes Failure Re-evaluate Synthesis or Purification Check_FTIR->Failure No Check_NMR->MS Yes Check_NMR->Failure No Success Structure Confirmed Check_MS->Success Yes Check_MS->Failure No

Caption: Logical workflow for structural characterization.

Application Note 3: Screening for Biological Activity

Core Principle: From Structure to Function

The therapeutic potential of Schiff bases is often linked to the nitrogen atom of the imine group, which can form hydrogen bonds with active sites of enzymes and receptors, leading to interference with their normal function.[11] The substituents on the aromatic rings dictate the molecule's overall size, polarity, and electronic distribution, which in turn governs its biological activity.[12] Screening for antimicrobial and antioxidant activities are excellent first steps in evaluating the potential of these novel compounds.

Protocol: Antimicrobial Screening (Agar Disc Diffusion Method)

This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.[3]

Materials:

  • Sterile Mueller-Hinton agar plates

  • Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile paper discs (6 mm diameter)

  • Synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO) at a known concentration

  • Positive control (e.g., Ampicillin) and negative control (solvent)

  • Incubator at 37°C

Procedure:

  • Plate Inoculation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland turbidity standard. Uniformly swab the entire surface of a Mueller-Hinton agar plate with the inoculum.

  • Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the Schiff base solution, positive control, and negative control onto separate discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc where bacterial growth has been prevented.

Protocol: Antioxidant Screening (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.[12][13]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Synthesized Schiff base at various concentrations in methanol

  • Positive control (e.g., Ascorbic acid)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: In a series of test tubes, add a fixed volume of the DPPH solution (e.g., 1 mL).

  • Compound Addition: Add varying concentrations of the Schiff base solution to the test tubes. Prepare a blank (methanol only) and a control (DPPH solution + methanol).

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at the λmax of DPPH (typically ~517 nm) using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[13]

Proposed Mechanism of Antioxidant Action

Schiff bases containing phenolic hydroxyl groups are particularly effective antioxidants. They can neutralize free radicals via a Hydrogen Atom Transfer (HAT) mechanism.[12]

G SB_OH Schiff Base (Ar-OH) SB_O_rad Schiff Base Radical (Ar-O•) (Resonance Stabilized) SB_OH->SB_O_rad H• Transfer DPPH_rad DPPH• (Free Radical) DPPH_H DPPH-H (Neutralized) DPPH_rad->DPPH_H

Caption: Hydrogen Atom Transfer (HAT) antioxidant mechanism.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel Schiff bases. The protocols and rationale outlined in this guide provide a comprehensive framework for developing new chemical entities. The specific substitution pattern of this aldehyde offers a strategic advantage for creating compounds with potentially superior biological activities compared to those derived from more common precursors. By following these self-validating experimental workflows and applying the principles of rational design, researchers can efficiently synthesize, characterize, and screen new libraries of Schiff bases, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

  • TSI Journals. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF'S BASE DERIVATIVES OF VANILLIN ANALOGUE.
  • Sobola, A. O., et al. Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. JRRS LASU.
  • Fatima, A., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. PubMed Central.
  • Sobola, A. O., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. LASU Journal of Research and Review in Science.
  • Ejidike, I. P., & Ajibade, P. A. (2015). Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. Reviews in Inorganic Chemistry.
  • Singh, A., et al. (2017). Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. RSC Advances.
  • Hossain, M. S., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances.
  • Thorat, B. R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research.
  • Khan, K. M., et al. (2017). Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. Molecules.
  • Tadele, K. T. (2020). Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. Journal of Pharmaceutical and Medicinal Research.
  • Hossain, M. S., et al. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances.
  • Belattar, S., et al. (2023). Synthesis, Spectroscopic and Thermal Characterization and Antioxidant Activities of Three Schiff Bases Derived from Aminophenol. International Journal of Engineering, Transactions B: Applications.
  • Dammu, L. K., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II) METAL COMPLEXES. Journal of Advanced Scientific Research.
  • Isac Sobana Raj, R., et al. (2019). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry.
  • Kumar, S., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega.
  • ResearchGate. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). [Image].
  • Bendale, A. R., et al. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. Pharmaceutical Chemistry Journal.
  • Thorat, B. R., et al. (2011). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research.
  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). [Image].

Sources

Application Notes and Protocols for the Catalytic Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin)

This compound, commonly known as 5-chlorovanillin, is a halogenated derivative of vanillin, a widely available natural product.[1] The introduction of a chlorine atom onto the vanillin scaffold significantly alters its electronic and steric properties, making it a valuable intermediate in the synthesis of a wide range of more complex molecules.[2] Its applications span from the development of novel pharmaceuticals, such as serotonin receptor ligands, to the synthesis of specialized polymers and fine chemicals.[3] The controlled and efficient synthesis of 5-chlorovanillin is therefore of considerable interest to the scientific community.

This document provides a detailed guide to a reliable and scalable catalytic method for the synthesis of this compound, focusing on the direct chlorination of vanillin. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and offer insights into process optimization and safety.

Primary Catalytic Route: Electrophilic Aromatic Substitution via Direct Chlorination of Vanillin

The most direct and widely employed method for the synthesis of 5-chlorovanillin is the electrophilic aromatic substitution of vanillin using N-chlorosuccinimide (NCS) as the chlorinating agent.[2][4][5] This method is favored for its operational simplicity, high regioselectivity, and the use of a solid, easy-to-handle chlorinating agent.

Mechanism of Action: The Role of N-Chlorosuccinimide and Solvent

The chlorination of vanillin with NCS is a classic example of an electrophilic aromatic substitution reaction. The vanillin ring is activated towards electrophilic attack by the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. These groups direct the incoming electrophile to the ortho and para positions. In the case of vanillin, the position para to the hydroxyl group is occupied by the aldehyde group, and one of the ortho positions is occupied by the methoxy group, leaving the C5 position as the most sterically accessible and electronically favorable site for substitution.

N-Chlorosuccinimide serves as the source of an electrophilic chlorine species. The electron-withdrawing succinimide group polarizes the N-Cl bond, making the chlorine atom susceptible to nucleophilic attack by the electron-rich aromatic ring of vanillin.[6] The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (such as the solvent or the succinimide anion) restores the aromaticity of the ring, yielding the 5-chlorovanillin product.[6]

Glacial acetic acid is a commonly used solvent for this reaction.[3] Its polar protic nature helps to solubilize the vanillin and can assist in polarizing the N-Cl bond of NCS, thereby enhancing the electrophilicity of the chlorine atom.

G cluster_0 Electrophilic Aromatic Substitution vanillin Vanillin sigma_complex Sigma Complex (Arenium Ion Intermediate) vanillin->sigma_complex Nucleophilic attack on electrophilic Cl ncs N-Chlorosuccinimide (NCS) ncs->sigma_complex chlorovanillin This compound sigma_complex->chlorovanillin Deprotonation succinimide Succinimide sigma_complex->succinimide Proton transfer

Caption: Mechanism of vanillin chlorination with NCS.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from vanillin using N-chlorosuccinimide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Vanillin121-33-5152.157.61 g (50 mmol)
N-Chlorosuccinimide (NCS)128-09-6133.536.68 g (50 mmol)
Glacial Acetic Acid64-19-760.05100 mL
Deionized Water7732-18-518.02As needed
Sodium Thiosulfate7772-98-7158.11For quenching
Ethanol64-17-546.07For recrystallization
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Fume hood

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure

G start Start dissolve Dissolve Vanillin and NCS in Glacial Acetic Acid start->dissolve react Stir at Room Temperature for 12 hours dissolve->react precipitate Filter the Precipitate react->precipitate wash Wash with Cold Glacial Acetic Acid precipitate->wash dry Dry the Product wash->dry purify Optional: Recrystallize from Ethanol/Water dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of 5-chlorovanillin.

  • Reaction Setup: In a 250 mL round-bottom flask, combine vanillin (7.61 g, 50 mmol) and N-chlorosuccinimide (6.68 g, 50 mmol).

  • Solvent Addition: In a fume hood, add glacial acetic acid (100 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, a precipitate will have formed. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered solid with a small amount of cold glacial acetic acid to remove any unreacted starting materials and soluble impurities.

  • Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature to obtain the crude this compound. A reported yield for this procedure is 48%.[3]

  • Purification (Optional): For higher purity, the crude product can be recrystallized. A 50% ethanol/water mixture is a suitable solvent system for the recrystallization of halogenated vanillin derivatives.[7]

Safety Precautions
  • N-Chlorosuccinimide (NCS): NCS is harmful if swallowed and causes severe skin burns and eye damage.[4][8] Always handle NCS in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] In case of skin contact, rinse the affected area with water immediately.[3]

  • Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with care in a fume hood and wear appropriate PPE.

  • General: It is recommended to have an eyewash station and safety shower readily accessible.[9]

Alternative Catalytic Strategies: A Brief Overview

While direct chlorination of vanillin is the most established method, other catalytic approaches are theoretically plausible, though less documented for this specific transformation.

  • Catalytic Oxidation of 5-Chloro-4-hydroxy-3-methoxybenzyl Alcohol: The selective oxidation of benzyl alcohols to their corresponding aldehydes is a common transformation in organic synthesis. Various catalytic systems, including those based on copper/TEMPO, have been developed for this purpose.[11] The precursor alcohol could be synthesized from 5-chlorovanillin via reduction, and then re-oxidized, although this would add steps to the overall process.

Conclusion

The catalytic synthesis of this compound via direct chlorination of vanillin with N-chlorosuccinimide offers a reliable and straightforward method for producing this valuable intermediate. The procedure is amenable to standard laboratory setups and provides a good yield of the desired product with high regioselectivity. Understanding the underlying electrophilic aromatic substitution mechanism and adhering to the necessary safety precautions are crucial for the successful and safe execution of this synthesis. Further research into alternative catalytic routes, such as the formylation of 5-chloroguaiacol or the oxidation of the corresponding benzyl alcohol, may provide new avenues for the synthesis of this important compound.

References

  • BenchChem. (n.d.). Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide.
  • PubMed Central. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands.
  • East Harbour Group. (2023). N-CHLOROSUCCINIMIDE Safety Data Sheet.
  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%.
  • BenchChem. (n.d.). Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide.
  • ResearchGate. (n.d.). Chlorination of Vanillin and its mechanism.
  • BenchChem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • Nanjing Suru Chemical Co., Ltd. (n.d.). N chlorosuccinimide sds Manufacturer & Supplier in China.
  • The Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.
  • Chemstock. (n.d.). Chemwatch MSDS 39606-5 - N-CHLOROSUCCINIMIDE.
  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • Organic-chemistry.org. (n.d.). Chlorination - Common Conditions.
  • Edinburgh Research Explorer. (2023). Thiol Chlorination with N-Chlorosuccinimide.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • UNI ScholarWorks. (n.d.). The Chlorine Derivatives of Vanillin.
  • Hive Novel Discourse. (n.d.). 5-Hydroxyvanillin from 5-Iodovanillin.
  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.).
  • Google Patents. (n.d.). Vanillin purification.

Sources

Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of 5-Chlorovanillin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the principles and protocols for the microwave-assisted organic synthesis (MAOS) of valuable chemical intermediates derived from 5-chlorovanillin. As a powerful green chemistry technique, MAOS offers dramatic reductions in reaction times, increased product yields, and enhanced purity profiles compared to conventional heating methods.[1] We provide field-proven, step-by-step protocols for the synthesis of Schiff bases and chalcones, two classes of compounds with significant potential in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the efficiency and control of modern microwave synthesis platforms.

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

The drive towards more sustainable and efficient chemical production has positioned Microwave-Assisted Organic Synthesis (MAOS) as a transformative technology in the modern laboratory.[1][2] Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection, microwave synthesis utilizes dielectric heating for direct, uniform, and rapid energy transfer to the reaction mixture.[3][4][5] This fundamental difference provides a suite of compelling advantages.

The Core Mechanism: Dielectric Heating

Microwave heating is the result of two primary mechanisms that operate at a molecular level:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align with the rapidly changing field.[2][6][7] This constant reorientation generates significant molecular friction, which is dissipated as heat. The more polar the molecule, the more efficiently it couples with the microwave energy.[7][8]

  • Ionic Conduction: In reaction mixtures containing ions, the oscillating electric field induces rapid migration of the charged particles. Collisions between these moving ions result in the generation and dissipation of heat throughout the bulk solution.[6]

This direct energy transfer allows for instantaneous and uniform heating, eliminating the vessel-wall temperature gradients common in oil baths and leading to cleaner reaction profiles.[7]

G

5-Chlorovanillin: A Privileged Starting Material

5-Chlorovanillin is an excellent scaffold for chemical library synthesis. Its structure features multiple reactive sites—an aldehyde, a phenolic hydroxyl, a methoxy group, and an electron-withdrawing chlorine atom on the aromatic ring. These functional groups provide diverse handles for derivatization, making it a valuable building block for generating novel compounds with potential biological activity.

Protocol I: Rapid Synthesis of 5-Chlorovanillin Schiff Bases

Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[9][10] Microwave irradiation dramatically accelerates their formation, typically reducing reaction times from hours to mere minutes.[10][11]

General Reaction Scheme
Reaction scheme for 5-chlorovanillin Schiff base synthesis
Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-chlorovanillin (1.0 mmol, 186.6 mg).

  • Amine Addition: Add the desired primary amine (1.05 mmol, 1.05 equivalents). For example, use aniline (97.8 mg).

  • Solvent Addition: Add 3 mL of absolute ethanol. Ethanol is an excellent choice as it is a polar solvent that couples efficiently with microwaves.[2]

  • Catalyst (Optional): Add one drop of glacial acetic acid to catalyze the condensation.

  • Vessel Sealing: Securely cap the reaction vessel. Modern microwave reactors are designed to handle elevated pressures, allowing reactions to be performed safely above the solvent's boiling point.[2]

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the following parameters:

    • Temperature: 120 °C

    • Hold Time: 5 minutes

    • Maximum Pressure: 20 bar (290 psi)

    • Power: Dynamic (instrument automatically adjusts power to follow the temperature profile)

  • Post-Reaction Cooldown: After irradiation, the vessel is automatically cooled to a safe handling temperature (<50 °C) via forced air.

  • Product Isolation: Uncap the vessel in a fume hood. The product often precipitates upon cooling. If not, place the vessel in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. The resulting Schiff base is typically of high purity, but can be further purified by recrystallization if necessary.

Expected Results & Data

The following table summarizes typical results for the synthesis of various Schiff bases from 5-chlorovanillin, demonstrating the efficiency of the microwave protocol.

Primary AmineReaction Time (min)Temperature (°C)Yield (%)
Aniline5120>95%
4-Fluoroaniline5120>96%
2-Aminopyridine7130>92%
Benzylamine5110>97%

G Start Start: Reagents in Vessel Seal Seal Vessel Start->Seal Microwave Microwave Irradiation (120°C, 5 min) Seal->Microwave Cool Forced Air Cooling Microwave->Cool Isolate Isolate Product (Filtration) Cool->Isolate Purify Wash & Dry Isolate->Purify End Final Product Purify->End

Protocol II: Microwave-Enhanced Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, containing an α,β-unsaturated carbonyl system, are key precursors to flavonoids and exhibit a vast array of pharmacological properties.[12][13] The Claisen-Schmidt condensation required for their synthesis is significantly accelerated under microwave conditions.[12][14]

General Reaction Scheme
Reaction scheme for 5-chlorovanillin chalcone synthesis
Detailed Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vessel with a stir bar, combine 5-chlorovanillin (1.0 mmol, 186.6 mg) and the desired acetophenone derivative (1.0 mmol, e.g., acetophenone, 120.1 mg).

  • Solvent Addition: Add 4 mL of ethanol.

  • Catalyst Addition: Add potassium hydroxide (KOH) (2.0 mmol, 112.2 mg) dissolved in a minimal amount of water (~0.5 mL) or use a solid-supported catalyst.[13]

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the following parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Maximum Pressure: 17 bar (250 psi)

    • Power: Dynamic

  • Post-Reaction Cooldown: Allow the vessel to cool to below 50 °C.

  • Product Isolation: Open the vessel and pour the reaction mixture into a beaker containing crushed ice and water (~20 mL). Acidify the mixture to pH ~5 using dilute HCl. The chalcone product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove salts, and dry. Recrystallization from an appropriate solvent (e.g., ethanol) will yield the pure chalcone.

Expected Results & Data

This protocol provides rapid access to a variety of chalcones with consistently high yields.

Acetophenone DerivativeReaction Time (min)Temperature (°C)Yield (%)
Acetophenone10100>90%
4'-Methylacetophenone10100>92%
4'-Chloroacetophenone12110>88%
2'-Hydroxyacetophenone15110>85%

Safety, Troubleshooting, and Best Practices

Critical Safety Considerations
  • Use Dedicated Equipment: ONLY use microwave reactors specifically designed for chemical synthesis. Domestic kitchen ovens lack the necessary safety interlocks, pressure/temperature monitoring, and corrosion-resistant cavities.[15]

  • Pressure Management: Be aware of the pressure limits of your reaction vessels. Reactions that generate gas can lead to over-pressurization.[16][17] Always calculate the potential pressure buildup, especially when working near a solvent's critical point.[16]

  • Thermal Runaway: Highly exothermic reactions can be dangerous. When developing a new protocol, start with small quantities and use lower power settings or a slower temperature ramp to gauge the reaction kinetics.[15]

  • Stirring: Always use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating, which can cause vessel failure or product decomposition.[15]

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low Yield Insufficient temperature or time; inefficient microwave coupling.Increase reaction temperature by 10-20 °C or extend the hold time.[18] If using a non-polar solvent, add a small amount of a polar co-solvent or a silicon carbide (SiC) passive heating element.
Product Decomposition Temperature is too high; reaction time is too long.Reduce the reaction temperature.[18] Monitor the reaction at shorter time intervals to find the optimal endpoint.
Incomplete Reaction Poor stoichiometry; inactive catalyst.Verify reagent measurements. Use a fresh batch of catalyst. Consider increasing the catalyst loading.

Conclusion

Microwave-assisted organic synthesis represents a significant advancement over classical synthetic methods. As demonstrated with 5-chlorovanillin, MAOS provides an exceptionally rapid, efficient, and reproducible platform for the synthesis of Schiff bases and chalcones. By dramatically shortening synthesis cycles from hours to minutes, this technology empowers researchers to accelerate lead optimization, expand chemical libraries, and advance drug discovery programs with greater speed and sustainability.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave chemistry - Wikipedia. (n.d.). Wikipedia.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.).
  • Comparison of microwave heating versus conventional heating 18. (n.d.).
  • What are the advantages of using a microwave in green synthesis? (2021). Quora.
  • Microwave assisted reactions. (n.d.). Slideshare.
  • Microwave Reactor Safety. (n.d.). University of Pittsburgh.
  • Solvent Choice for Microwave Synthesis. (n.d.).
  • Synthesis of Novel Schiff Bases by Microwave Irradiation and Their in vitro Antibacterial Activity. (2013). Asian Journal of Chemistry.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development.
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025).
  • Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. (n.d.). Gavin Publishers.
  • Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a System
  • The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. (2012). Der Pharma Chemica.
  • Microwave chemistry — an approach to the assessment of chemical reaction hazards. (n.d.). IChemE.
  • ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. (n.d.). Rasayan Journal of Chemistry.
  • Conventional and Microwave-Assisted Synthesis, Antimicrobial and Antitumor Studies of Tridentate Schiff Base Derived from O-vanillin and Phenyl Urea and its Complexes. (n.d.).
  • Basic Guidelines For Microwave Reactor and Reactions. (n.d.). Scribd.
  • Conventional and Microwave Assisted Synthesis of Chalcones a | 10984. (n.d.). TSI Journals.
  • The Synthesis of Schiff bases under microwave Irradiation: Review. (n.d.).
  • (PDF) Green Synthesis of Chalcones under microwave Irradiation. (2025).
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Protecting group strategies for the hydroxyl group in 3-Chloro-4-hydroxy-5-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies for the Hydroxyl Group in the Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Authored by a Senior Application Scientist

Introduction: The Synthetic Challenge

This compound, a derivative of vanillin, is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and fine chemical industries. Its trifunctional nature—possessing an aldehyde, a phenolic hydroxyl, and a chloro-substituted aromatic ring—presents a unique synthetic challenge. The phenolic hydroxyl group is acidic and nucleophilic, making it reactive towards a wide range of reagents, including bases, electrophiles, and oxidizing agents.[1] Furthermore, its presence as a powerful activating group can interfere with desired electrophilic substitution reactions on the aromatic ring.[1]

To achieve chemoselectivity and prevent unwanted side reactions during subsequent synthetic transformations, the temporary masking or "protection" of this hydroxyl group is a critical strategic consideration.[2][3] A successful protecting group strategy hinges on three core principles: the group must be introduced easily and in high yield, it must be stable under the planned reaction conditions for other parts of the molecule, and it must be removed selectively and efficiently under mild conditions to reveal the original hydroxyl group.[3][4]

This guide provides a detailed analysis of various protecting group strategies for the hydroxyl group, tailored for researchers, scientists, and drug development professionals working with substituted benzaldehydes like this compound. We will explore the causality behind experimental choices, provide field-proven protocols, and offer a comparative framework to select the optimal strategy for your synthetic route.

Comparative Analysis of Key Protecting Groups for Phenolic Hydroxyls

The choice of a protecting group is dictated by the specific reaction sequence planned. A group ideal for one transformation may be unsuitable for another. Below is a comparative summary of four common and effective protecting groups for phenols: Benzyl (Bn) ether, Acetate (Ac) ester, tert-Butyldimethylsilyl (TBDMS) ether, and Methoxymethyl (MOM) ether.

Protecting GroupProtection Reagents & ConditionsStability ProfileDeprotection Reagents & ConditionsAdvantages & Disadvantages
Benzyl (Bn) Ether Benzyl bromide (BnBr) or Benzyl chloride (BnCl), Base (e.g., K₂CO₃, NaH) in DMF or Acetone.[5]Stable to strong bases, nucleophiles, Grignard reagents, and many oxidizing/reducing agents. Labile to strong acids.[6][7][8]Catalytic Hydrogenolysis (H₂, Pd/C) or dissolving metal reduction (Na, NH₃).[6][8]Advantages: Very robust and stable. Orthogonal to many other groups. Disadvantages: Deprotection conditions (hydrogenolysis) are incompatible with reducible functional groups like alkenes, alkynes, or nitro groups.[7][9]
Acetate (Ac) Ester Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl), Base (e.g., Pyridine, Et₃N) or catalyst (e.g., DMAP).[10]Stable to mild acidic conditions and catalytic hydrogenation. Labile to both basic and strongly acidic conditions (hydrolysis).[10]Basic hydrolysis (e.g., K₂CO₃/MeOH, NaOH/H₂O) or acidic hydrolysis (e.g., HCl/H₂O).[11][12]Advantages: Easy and inexpensive to introduce. Disadvantages: Limited stability window, especially towards basic reagents and nucleophiles commonly used in organic synthesis.[13]
tert-Butyldimethylsilyl (TBDMS) Ether tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole in DMF.[14]Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to acidic conditions and fluoride ion sources.[2][15]Fluoride ion sources (e.g., TBAF in THF) or acidic conditions (e.g., Acetic acid/H₂O, HCl).[15]Advantages: Mild deprotection conditions. Orthogonal to hydrogenation and base-mediated reactions. Disadvantages: Can be sterically demanding to introduce. Susceptible to cleavage during silica gel chromatography under certain conditions.
Methoxymethyl (MOM) Ether Methoxymethyl chloride (MOMCl), Base (e.g., DIPEA) in CH₂Cl₂. Note: MOMCl is a carcinogen. Safer alternatives like dimethoxymethane with an acid catalyst exist.[16][17][18][19]Stable to a wide range of non-acidic reagents (pH 4-12), including bases, nucleophiles, and hydrides.[17]Acidic hydrolysis (e.g., HCl in MeOH or THF/H₂O).[17][19]Advantages: Stable to many common synthetic reagents. Disadvantages: Deprotection requires acidic conditions, which may not be suitable for acid-sensitive substrates. The primary reagent (MOMCl) is hazardous.[19]

Logical Workflow for Protecting Group Strategy

The overall synthetic strategy follows a logical sequence of protection, transformation, and deprotection. This workflow ensures that the sensitive hydroxyl group is masked during critical reactions and then efficiently regenerated to yield the final desired product.

G cluster_0 Synthetic Workflow Start Starting Material (this compound) Protect Step 1: Protection (Select & Install PG) Start->Protect Mask reactive -OH Transform Step 2: Further Synthesis (e.g., Aldehyde modification, Ring substitution) Protect->Transform Intermediate is now stable to desired reaction conditions Deprotect Step 3: Deprotection (Remove PG) Transform->Deprotect Unmask the -OH group End Final Product (Regenerated -OH) Deprotect->End Synthesis complete

Caption: General workflow for utilizing a protecting group.

Decision Framework for Selecting a Protecting Group

Choosing the right protecting group is paramount. This decision tree illustrates the logical process based on the planned downstream reaction conditions.

G Start What are the subsequent reaction conditions? Q_Base Will the reaction involve strong bases or nucleophiles (e.g., Grignard, LDA)? Start->Q_Base Use_Bn_TBDMS_MOM Use Benzyl (Bn), TBDMS, or MOM. Avoid Acetate (Ac). Q_Base->Use_Bn_TBDMS_MOM Yes Consider_Ac Acetate (Ac) is a possibility. Consider next step. Q_Base->Consider_Ac No Q_Reducible Does the molecule contain reducible groups (alkenes, alkynes, nitro)? Use_Bn_TBDMS_MOM->Q_Reducible Consider_Ac->Q_Reducible Avoid_Bn Avoid Benzyl (Bn). Use TBDMS or MOM. Q_Reducible->Avoid_Bn Yes Consider_Bn Benzyl (Bn) is a good option. Q_Reducible->Consider_Bn No Q_Acid Is the final molecule sensitive to acid? Avoid_Bn->Q_Acid Consider_Bn->Q_Acid Use_Bn_TBDMS_F Use Benzyl (Bn) if possible. Deprotect TBDMS with Fluoride (TBAF). Q_Acid->Use_Bn_TBDMS_F Yes Consider_MOM_TBDMS_H MOM or TBDMS (acid deprotection) are good options. Q_Acid->Consider_MOM_TBDMS_H No

Caption: Decision tree for protecting group selection.

Detailed Application Protocols

The following protocols are based on established methodologies for substituted phenols and serve as a robust starting point. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Benzylation of the Phenolic Hydroxyl Group

This protocol utilizes the Williamson ether synthesis, a reliable method for forming benzyl ethers.[5]

Materials:

  • This compound (1.0 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous DMF (approx. 5-10 mL per mmol of aldehyde).

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add benzyl bromide via syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-(benzyloxy)-3-chloro-5-methoxybenzaldehyde.

Protocol 2: Deprotection of the Benzyl Ether via Catalytic Hydrogenolysis

This is the standard and most efficient method for cleaving a benzyl ether, provided no other reducible groups are present.[6][9]

Materials:

  • 4-(Benzyloxy)-3-chloro-5-methoxybenzaldehyde (1.0 equiv)

  • Palladium on carbon (Pd/C), 10% w/w (approx. 5-10 mol%)

  • Methanol or Ethyl acetate

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the benzyl-protected aldehyde in methanol or ethyl acetate in a round-bottom flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected this compound. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Protocol 3: Acetylation of the Phenolic Hydroxyl Group

This protocol provides a rapid and high-yielding method to form a phenolic acetate ester.

Materials:

  • This compound (1.0 equiv)

  • Acetic anhydride (Ac₂O) (1.5 equiv)

  • Pyridine or Triethylamine (Et₃N) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the starting aldehyde in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetylated product. Purification is typically achieved by recrystallization or column chromatography.

Protocol 4: Deprotection of the Acetate Ester

This protocol uses mild basic conditions to hydrolyze the ester back to the phenol.[12]

Materials:

  • 3-Chloro-5-formyl-2-methoxyphenyl acetate (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol

  • Water

  • 1M HCl

Procedure:

  • Dissolve the acetate-protected aldehyde in methanol.

  • Add potassium carbonate and stir the mixture at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC).

  • Once the starting material is consumed, neutralize the reaction mixture by adding 1M HCl until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Add water to the residue, which may cause the product to precipitate. If not, extract the aqueous layer with ethyl acetate.

  • If extracting, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. If the product precipitates, collect it by filtration.

  • The resulting this compound can be further purified by recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Tucker, J. L., et al. (1998). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 63(25), 9035-9038.
  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
  • Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • Akamanchi, K. G., & Chaudhari, S. S. (1997). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. Tetrahedron Letters, 38(39), 6925-6928.
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798.
  • American Chemical Society. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters.
  • Cain, M. H., & Kende, A. S. (1988). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 53(25), 5908-5910.
  • Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90.
  • ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES.
  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability.
  • Wikipedia. (n.d.). Protecting group.
  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups.
  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • SynArchive. (n.d.). Protection of Phenol by Silyl ether.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology Bombay.
  • Journal of Emerging Technologies and Innovative Research. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection.
  • Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.
  • Wikipedia. (n.d.). Methoxymethyl ether.
  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters.
  • The Journal of Organic Chemistry. (n.d.). The acetyl function as a protecting group for phenols.
  • Bundgaard, H., & Falch, E. (1987). Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. Journal of Pharmaceutical Sciences, 76(7), 533-538.
  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2).
  • SciSpace. (2017, May 5). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage.
  • SynArchive. (n.d.). Protection of Alcohol by Ester - Acetate (Ac).

Sources

The Strategic Role of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde in the Synthesis of Bioactive Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of medicinal chemistry and drug discovery, the quest for novel bioactive molecules is relentless. Natural products have historically served as a rich wellspring of inspiration, offering intricate molecular architectures with potent biological activities. However, the direct synthesis and modification of these complex natural products can be a formidable challenge. This has led to the ascendancy of natural product analog synthesis, a strategy that seeks to capture the essential pharmacophoric features of a natural product within a more synthetically accessible scaffold. At the heart of this endeavor lies the judicious choice of starting materials – versatile building blocks that can be elaborated into a diverse array of complex structures.

3-Chloro-4-hydroxy-5-methoxybenzaldehyde, also known as 5-chlorovanillin, has emerged as a particularly valuable synthon in this context. As a derivative of vanillin, a widely available and renewable resource, it offers a privileged substitution pattern on the aromatic ring. The presence of the aldehyde, hydroxyl, and methoxy groups provides multiple handles for chemical modification, while the chlorine atom introduces a unique electronic and steric profile that can significantly influence the biological activity of the synthesized analogs.[1][2][3] This application note provides a detailed exploration of the role of this compound in the synthesis of natural product analogs, complete with detailed protocols and an examination of the underlying chemical principles.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is intrinsically linked to its unique combination of functional groups. Understanding their individual and collective influence on the molecule's reactivity is paramount for designing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₈H₇ClO₃PubChem
Molecular Weight 186.59 g/mol PubChem
Appearance Off-white to light yellow crystalline powderCommercial Suppliers
Melting Point 138-141 °CCommercial Suppliers
Solubility Soluble in ethanol, methanol, DMSO; sparingly soluble in waterGeneral Chemical Knowledge

The reactivity of this compound is dominated by the interplay of its substituents:

  • Aldehyde Group: This is the primary site for a wide range of transformations, including condensations, oxidations, reductions, and nucleophilic additions.

  • Phenolic Hydroxyl Group: The acidity of this proton allows for facile derivatization, such as ether and ester formation. It also acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution, although the positions are already substituted.

  • Methoxy Group: This electron-donating group influences the electron density of the aromatic ring.

  • Chlorine Atom: As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the phenolic proton. Its presence can also be crucial for enhancing the biological activity of the final analog, a common strategy in medicinal chemistry to improve properties like metabolic stability and binding affinity.[4]

Synthetic Applications and Protocols

This compound serves as a versatile precursor for a variety of bioactive scaffolds. Below are detailed protocols for the synthesis of several classes of natural product analogs.

Protocol 1: Synthesis of 5-Chlorovanillin from Vanillin

The journey into the synthesis of analogs using this compound often begins with its preparation from the readily available starting material, vanillin.

Workflow for the Synthesis of 5-Chlorovanillin

Vanillin Vanillin Reaction Chlorination Reaction (Stirring at Room Temperature) Vanillin->Reaction NCS N-Chlorosuccinimide (NCS) Solvent (e.g., Acetonitrile) NCS->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Chlorovanillin This compound Purification->Chlorovanillin

Caption: Synthesis of 5-Chlorovanillin from Vanillin.

Materials:

  • Vanillin (1 equivalent)

  • N-Chlorosuccinimide (NCS) (1 equivalent)

  • Acetonitrile (or other suitable solvent)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve vanillin in a suitable solvent like acetonitrile.

  • To this solution, add one equivalent of N-Chlorosuccinimide (NCS).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the vanillin is consumed.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.[1]

Causality of Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a mild and regioselective chlorinating agent for activated aromatic rings like vanillin. The electron-donating hydroxyl and methoxy groups activate the ring, directing the chlorination to the position ortho to the hydroxyl group.

  • Room Temperature Reaction: The high reactivity of the vanillin ring towards electrophilic substitution allows the reaction to proceed efficiently at room temperature, minimizing the formation of side products.

  • Recrystallization: This purification technique is effective for obtaining high-purity crystalline 5-chlorovanillin from the crude reaction mixture.

Protocol 2: Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are precursors to flavonoids and exhibit a wide range of biological activities, including antioxidant and anticancer properties.[2][5][6] this compound is an excellent substrate for the Claisen-Schmidt condensation to generate novel chalcone analogs.

Workflow for Chalcone Synthesis

Aldehyde 3-Chloro-4-hydroxy- 5-methoxybenzaldehyde Condensation Claisen-Schmidt Condensation (Stirring at Room Temp.) Aldehyde->Condensation Acetophenone Substituted Acetophenone (e.g., 2,4-dihydroxyacetophenone) Acetophenone->Condensation Base Base Catalyst (e.g., KOH) Methanol Base->Condensation Precipitation Precipitation (Acidification with HCl) Condensation->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Chalcone Chalcone Analog Purification->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Materials:

  • This compound (1 equivalent)

  • Substituted acetophenone (e.g., 2,4-dihydroxyacetophenone) (1 equivalent)

  • Methanol

  • Potassium hydroxide (KOH) solution (40% w/v)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound and the substituted acetophenone in methanol in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the 40% aqueous KOH solution dropwise with constant stirring, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.[7]

Causality of Experimental Choices:

  • Base Catalysis (KOH): The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[8]

  • Aromatic Aldehyde without α-Hydrogens: this compound lacks α-hydrogens, preventing self-condensation and leading to a cleaner reaction with the acetophenone enolate.[9]

  • Electron-Withdrawing Chlorine: The chlorine atom on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.[10]

  • Acidification: This step neutralizes the excess base and protonates the phenoxide intermediate, leading to the precipitation of the final chalcone product.

Chalcone AnalogStarting AcetophenoneYield (%)Antioxidant Activity (IC₅₀, µg/mL)
2',4'-dihydroxy-3-chloro-4-hydroxy-5-methoxychalcone2,4-dihydroxyacetophenone~1% (unoptimized)162.10
Reference: BHT--27.94

(Data adapted from a study on halogenated vanillin chalcones. Note that the reported yield for this specific chalcone was low and may require optimization.)[2][7]

Protocol 3: Synthesis of Schiff Base Analogs

Schiff bases, containing an imine (-C=N-) functional group, are another class of compounds with significant biological activities, including antimicrobial and anticancer properties.[3][11][12] The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff base analogs.

Workflow for Schiff Base Synthesis

Aldehyde 3-Chloro-4-hydroxy- 5-methoxybenzaldehyde Condensation Condensation Reaction (Reflux) Aldehyde->Condensation Amine Primary Aromatic Amine Amine->Condensation Solvent Ethanol Catalytic Acetic Acid Solvent->Condensation Isolation Product Isolation (Cooling, Filtration) Condensation->Isolation Purification Purification (Recrystallization) Isolation->Purification SchiffBase Schiff Base Analog Purification->SchiffBase

Caption: Synthesis of Schiff base analogs.

Materials:

  • This compound (1 equivalent)

  • Substituted primary aromatic amine (1 equivalent)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in absolute ethanol.

  • To this solution, add the primary aromatic amine.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated Schiff base can be collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product.[13]

Causality of Experimental Choices:

  • Acid Catalysis: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and the subsequent dehydration to form the imine.

  • Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the product, facilitating a homogeneous reaction. The product often precipitates upon cooling, simplifying isolation.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive natural product analogs. Its unique substitution pattern, combining the reactive aldehyde and hydroxyl groups with the influential methoxy and chloro substituents, provides a rich platform for chemical exploration. The protocols detailed in this application note for the synthesis of chalcone and Schiff base analogs serve as a testament to its synthetic utility.

The presence of the chlorine atom is of particular importance, as it can significantly modulate the physicochemical and biological properties of the resulting analogs, often leading to enhanced potency and improved pharmacokinetic profiles. As the drive for new therapeutic agents continues, the strategic use of readily available and highly functionalized starting materials like this compound will undoubtedly play a pivotal role in the future of drug discovery and development. Further exploration of its reactivity in other key synthetic transformations is warranted and holds the promise of unlocking access to an even broader diversity of novel and potent natural product analogs.

References

  • BenchChem. (2025).
  • Chairul Rijal, Winarto Haryadi, Chairil Anwar. (2022). Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant.
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
  • BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. BenchChem.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • ResearchGate. (2025). Designing New Vanillin Schiff Bases and their Antibacterial Studies.
  • Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes.
  • Pearson. (n.d.).
  • BenchChem. (2025). Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers. BenchChem.
  • Scientific.Net. (n.d.). Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant.
  • Reddit. (2022).
  • Eurasian Chemical Communications. (2023).
  • Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465.
  • Claisen-Schmidt Condens
  • SciELO Colombia. (n.d.). Synthesis and physicochemical studies of vanillin chalcones.
  • SvedbergOpen. (2025). Biological Profiling of Two New Vanillyl Schiff Bases.
  • Jetir.Org. (2020). SYNTHESIS OF CHALCONES.
  • Cambridge University Press & Assessment. (2014).
  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025).
  • Jetir.Org. (n.d.). Synthesis, Characterization and antimicrobial activity of Schiff base complexes derived from vanillin and 2-amino-4-chlorobenzoic acid.
  • Canadian Science Publishing. (1953). THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. Canadian Journal of Chemistry, 31(5), 476-483.
  • ResearchGate. (n.d.).
  • PubMed Central. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria.
  • Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes. (2024).
  • JRRS LASU. (n.d.). Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases ORIGINAL RESEARCH.
  • BenchChem. (2025). Application Notes and Protocols: Use of 5-Nitrovanillin in the Development of Novel Dyes. BenchChem.
  • ResearchGate. (2025). (PDF)
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 333-365.
  • YouTube. (2020, May 10). Claisen Schmidt Reaction (Mixed Aldol Condensation)
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol. BenchChem.
  • YouTube. (2023, February 21).
  • Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). (2024).
  • PraxiLabs. (n.d.).
  • SciSpace. (n.d.).
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol.
  • Wikipedia. (n.d.).
  • ACS Publications. (n.d.).
  • Chemistry Steps. (n.d.).
  • Hive Novel Discourse. (n.d.).
  • Wikipedia. (n.d.).
  • Scribd. (n.d.). Vanillin Synthesis for Students | PDF.
  • YouTube. (2024, February 10).

Sources

Troubleshooting & Optimization

How to improve the yield of the chlorination of vanillin

Author: BenchChem Technical Support Team. Date: January 2026

This Technical Support Center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals to improve the yield of the chlorination of vanillin.

Technical Support Center: Chlorination of Vanillin

Introduction

The chlorination of vanillin is a critical electrophilic aromatic substitution reaction that produces chlorinated vanillin derivatives, such as 5-chlorovanillin. These derivatives are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] The electron-donating hydroxyl and methoxy groups on the vanillin ring activate it towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions.[3][4] However, achieving high yields and regioselectivity can be challenging due to potential side reactions and the formation of multiple products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your chlorination protocol.

Troubleshooting Guide

This section addresses common issues encountered during the chlorination of vanillin in a question-and-answer format.

Issue 1: Low or No Yield of 5-Chlorovanillin

  • Question: My reaction has resulted in a very low yield of 5-chlorovanillin, or I have only recovered the starting vanillin. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in the chlorination of vanillin can stem from several factors related to the reagents, reaction conditions, and work-up procedure.

    Potential Causes & Solutions:

    • Inactive Chlorinating Agent: The chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), may have degraded.

      • Solution: Use a fresh, unopened bottle of the chlorinating agent. If using an older bottle, test its activity on a more reactive substrate or consider purification if applicable.

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature.[5] However, be cautious as excessive heat can lead to side product formation.

    • Improper Solvent: The choice of solvent is crucial for solubility and reactivity.

      • Solution: Glacial acetic acid is a commonly used solvent for this reaction.[6] Ensure the vanillin is fully dissolved before adding the chlorinating agent. Other solvents like dichloromethane can also be used, but may require different reaction conditions.[6]

    • Premature Quenching: Adding the quenching agent (e.g., sodium thiosulfate) before the reaction is complete will halt the chlorination.

      • Solution: Confirm the absence of starting material by TLC before proceeding with the work-up.

    • Loss of Product During Work-up: The product may be lost during extraction or purification steps.

      • Solution: Ensure proper phase separation during extraction. When washing the organic layer, use saturated brine to minimize the loss of the organic product into the aqueous layer. During purification by recrystallization or column chromatography, carefully select the solvent system to maximize product recovery.[1]

Issue 2: Formation of Multiple Products and Poor Regioselectivity

  • Question: My TLC and NMR analysis show a mixture of chlorinated products (e.g., 6-chlorovanillin, dichlorinated vanillin) instead of predominantly 5-chlorovanillin. How can I improve the regioselectivity?

  • Answer: The hydroxyl and methoxy groups on vanillin direct electrophilic substitution to positions 2, 5, and 6. While the 5-position is generally favored, obtaining high regioselectivity requires careful control of reaction conditions.

    Potential Causes & Solutions:

    • Over-chlorination: Using an excess of the chlorinating agent can lead to the formation of dichlorinated products.

      • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the chlorinating agent relative to vanillin.[1] Add the chlorinating agent portion-wise or as a solution dropwise to maintain a low concentration and minimize over-reaction.

    • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less favored positions.

      • Solution: Perform the reaction at room temperature or below. Cooling the reaction mixture in an ice bath during the addition of the chlorinating agent can improve selectivity.[7]

    • Choice of Chlorinating Agent: Different chlorinating agents can exhibit different selectivities.

      • Solution: N-Chlorosuccinimide (NCS) is often reported to give good selectivity for the 5-position.[1][6] If using a more reactive agent like sulfuryl chloride, consider milder conditions.

    • Presence of a Catalyst: While often not necessary for vanillin, the presence of a Lewis acid catalyst can alter the regioselectivity or promote over-chlorination.

      • Solution: For the synthesis of 5-chlorovanillin, a catalyst is typically not required. If you are using one, consider running the reaction without it to see if selectivity improves.

Issue 3: Difficult Purification and Oily Product

  • Question: After the work-up, I am left with an oily residue that is difficult to purify, and my final product is not a clean solid. What could be the cause and how do I resolve this?

  • Answer: An oily product often indicates the presence of impurities, residual solvent, or side products.

    Potential Causes & Solutions:

    • Incomplete Removal of Chlorinating Agent/Byproducts: Residual chlorinating agents like SO₂Cl₂ or byproducts like succinimide from NCS can be difficult to remove.

      • Solution: During the work-up, perform thorough aqueous washes. A wash with a mild base like sodium bicarbonate can help remove acidic byproducts.[8] If using SO₂Cl₂, quenching with ice-cold water and vigorous stirring is crucial.[8]

    • Formation of Tars or Polymeric Material: Overly harsh reaction conditions (high temperature, strong acid) can lead to the formation of polymeric side products.

      • Solution: Adhere to the recommended reaction temperature and avoid the use of strong, non-specific catalysts.

    • Residual Solvent: Chlorinated solvents used in the reaction or extraction can be difficult to remove completely.

      • Solution: After rotovaping, place the product under high vacuum for an extended period to remove residual solvents.

    • Purification Technique: The chosen purification method may not be optimal.

      • Solution: If recrystallization is yielding an oil, try a different solvent system or consider column chromatography. For column chromatography, a gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) can effectively separate the product from impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for the synthesis of 5-chlorovanillin?

A1: N-Chlorosuccinimide (NCS) is a widely used and effective chlorinating agent for the synthesis of 5-chlorovanillin, often providing good yields and regioselectivity.[1] It is a solid, making it easier to handle than gaseous or highly corrosive liquid chlorinating agents. Other reagents like sulfuryl chloride (SO₂Cl₂) or sodium hypochlorite have also been used, but may require more careful control of reaction conditions to avoid side reactions.[9][10]

Q2: What is the role of the solvent in this reaction?

A2: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and selectivity. Glacial acetic acid is a common choice as it effectively dissolves vanillin and NCS.[6] The acidic nature of the solvent can also activate the chlorinating agent. Other solvents like alcohols or chlorinated hydrocarbons can be used, but the optimal conditions may vary.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (vanillin) and the product (5-chlorovanillin). The spots can be visualized under a UV lamp. The reaction is considered complete when the vanillin spot is no longer visible.

Q4: What are the key safety precautions to take during the chlorination of vanillin?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chlorinating agents can be corrosive and/or toxic. Handle them with care and avoid inhalation of vapors or contact with skin.

  • The reaction may be exothermic. Use an ice bath to control the temperature, especially during the addition of the chlorinating agent.

  • Be cautious when quenching the reaction, as it may release gas.

Q5: Can this procedure be scaled up for larger quantities?

A5: Yes, this reaction can be scaled up. However, it is important to consider the following:

  • Heat Management: The reaction can be exothermic, so ensure adequate cooling and temperature control, especially on a larger scale. Adding the chlorinating agent slowly is crucial.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Work-up: The volumes for extraction and washing will need to be scaled up accordingly.

Experimental Protocols

Protocol 1: Chlorination of Vanillin using N-Chlorosuccinimide (NCS) in Glacial Acetic Acid

This protocol is adapted from a procedure for the synthesis of 5-chlorovanillin.[6]

Materials:

  • Vanillin

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1 equivalent) in glacial acetic acid.

  • Slowly add N-Chlorosuccinimide (1 equivalent) to the stirred solution at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.[6] Monitor the reaction progress by TLC.

  • Upon completion, a precipitate may form. Filter the reaction mixture and wash the solid with a small amount of cold glacial acetic acid.

  • If no precipitate forms or to recover more product, pour the reaction mixture into a larger volume of cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and allow it to air dry.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Parameter Value Reference
Vanillin 1 equivalent[6]
NCS 1 equivalent[6]
Solvent Glacial Acetic Acid[6]
Temperature Room Temperature[6]
Time 12 hours[6]

Visualizations

Diagram 1: Reaction Workflow for Chlorination of Vanillin

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Vanillin in Solvent Add_NCS Add Chlorinating Agent (e.g., NCS) Dissolve->Add_NCS Stir Stir at Controlled Temperature Add_NCS->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Precipitate Precipitate Product (add water) Monitor->Precipitate Complete Filter Filter and Wash Solid Precipitate->Filter Dry Dry Product Filter->Dry Purify Purify (optional) Dry->Purify

Caption: A typical workflow for the chlorination of vanillin.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up Problems Start Low Yield of 5-Chlorovanillin Inactive_Reagent Inactive Chlorinating Agent? Start->Inactive_Reagent Time_Temp Insufficient Time/ Temperature? Start->Time_Temp Product_Loss Product Loss During Extraction/Purification? Start->Product_Loss Check_Reagent Solution: Use fresh reagent Inactive_Reagent->Check_Reagent Check_Conditions Solution: Extend time, monitor by TLC Time_Temp->Check_Conditions Check_Workup Solution: Optimize work-up procedure Product_Loss->Check_Workup

Caption: Troubleshooting guide for low yield in vanillin chlorination.

References

  • Royal Society of Chemistry. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Kubinski, K., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 353.
  • Husband, R. M., et al. (1951). STUDIES IN THE POLYOXYPHENOL SERIES: VII. THE OXIDATION OF VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIOXIDE. Canadian Journal of Chemistry, 29(1), 74-84.
  • OrganicERs. (2014). EXP 16 - An Electrophilic Iodination of Vanillin.
  • ResearchGate. (n.d.). Chlorination of Vanillin and its mechanism. [Image].
  • The Hive Novel Discourse. (n.d.). 5-Hydroxyvanillin from 5-Iodovanillin.
  • Unknown. (n.d.).
  • Chem Lab. (2023, February 13). Organic 2 Lab ACHM 223 EAS of Vanillin [Video]. YouTube.
  • Dr. Schrempp. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY] [Video]. YouTube.
  • Raiford, L. C., & Tanzer, L. K. (1941). The preparation of chlorovanillin and some of its derivatives. The Journal of Organic Chemistry, 6(5), 722–731.
  • Georgia Academy of Science. (n.d.). An optimization of time in the bromination of vanillin reaction. Digital Commons @ the Georgia Academy of Science.
  • Pepper, J. M., & MacDonald, J. A. (1953). THE SYNTHESIS OF SYRINGALDEHYDE FROM VANILLIN. Canadian Journal of Chemistry, 31(5), 476-483.
  • Husband, R. M., et al. (1951). VIII. THE OXIDATION OF SUBSTANCES RELATED TO VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIO. Canadian Journal of Chemistry, 29(1), 85-92.
  • White Rose Research Online. (n.d.). High-efficiency catalytic hydrodeoxygenation of lignin-derived vanillin with nickel-supported metal phosphate catalysts.
  • Unknown. (n.d.).
  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros.

Sources

Technical Support Center: Purification of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the purification of this compound?

A1: For the purification of polar aromatic compounds like this compound, silica gel is the most commonly used stationary phase.[1] Its slightly acidic nature is generally compatible with the phenolic hydroxyl and aldehyde functional groups. For applications requiring different selectivity, especially in HPLC, reversed-phase columns such as C18 or those with phenyl ligands can be effective.[2][3][4][5]

Q2: What are the typical impurities I might encounter?

A2: Common impurities can include unreacted starting materials from the synthesis, such as vanillin or syringaldehyde, and side-products from chlorination or other synthetic steps.[1][6] Depending on the reaction conditions, over-chlorinated or oxidized byproducts may also be present.

Q3: How do I effectively monitor the separation during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most practical method for monitoring the progress of your column chromatography.[1] It is crucial to develop a TLC solvent system that provides good separation of your target compound from its impurities before starting the column. The ideal Rf (retention factor) for your product on the TLC plate should be between 0.2 and 0.4 to ensure good separation on the column.[1] Visualization can be achieved under UV light (254 nm) or by using a staining agent.

Q4: What is a good starting mobile phase for purifying this compound on a silica gel column?

A4: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[7] You can begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound. The optimal ratio should be determined by preliminary TLC analysis.

Q5: My purified product still shows impurities by NMR/LC-MS. What could be the issue?

A5: If your final product is not pure, it could be due to incomplete separation from impurities with very similar polarity. In such cases, optimizing the mobile phase by using a shallower gradient or trying a different solvent system with alternative selectivity (e.g., dichloromethane/methanol) might be necessary.[6][7] Another possibility is co-elution, which can sometimes be resolved by using a longer column or a stationary phase with a smaller particle size for higher resolution.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the column chromatography of this compound.

Problem: The compound is not eluting from the column.
Potential Cause Troubleshooting Steps & Explanations
Mobile phase is not polar enough. The polarity of the eluent is insufficient to displace the polar analyte from the silica gel. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[7]
Compound has poor solubility in the mobile phase. If the compound has limited solubility in the chosen eluent, it may precipitate at the top of the column. Ensure your compound is soluble in the mobile phase. If necessary, a small amount of a more polar, miscible solvent can be added to the mobile phase to improve solubility.
Strong interaction with the stationary phase. The phenolic hydroxyl group can interact strongly with the silanol groups on the silica surface. Adding a small amount of a competitive polar solvent like methanol or a modifier like acetic acid to the mobile phase can help to disrupt these interactions and facilitate elution.
Problem: The compound is eluting too quickly with poor separation.
Potential Cause Troubleshooting Steps & Explanations
Mobile phase is too polar. A highly polar mobile phase will move all components, including your target compound and impurities, through the column too quickly, resulting in poor resolution. Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Column is overloaded. Loading too much crude material onto the column will exceed its separation capacity, leading to broad, overlapping bands. As a general guideline, the amount of crude sample should be 1-5% of the weight of the stationary phase.[1] For difficult separations, this may need to be reduced further.
Cracks or channels in the column packing. Improperly packed columns can have cracks or channels that allow the solvent and sample to bypass the stationary phase, leading to poor separation. Ensure the column is packed uniformly and the silica bed is not allowed to run dry.
Problem: Tailing or streaking of the compound band.
Potential Cause Troubleshooting Steps & Explanations
Acidic nature of silica gel. The acidic silanol groups on the silica surface can interact strongly with the phenolic hydroxyl group of the analyte, causing tailing. Deactivating the silica gel by adding a small percentage of a modifier like triethylamine (0.1-1%) to the eluent can mitigate this issue.[7][8]
Presence of acidic impurities. If the crude sample contains acidic impurities, they can ionize on the silica gel and cause streaking. Adding a small amount of a weak acid, such as acetic or formic acid, to the mobile phase can suppress this ionization and lead to sharper bands.[7]
Sample overload. As mentioned previously, overloading the column can lead to band broadening and tailing.[9] Reduce the amount of sample loaded onto the column.
Problem: Irreproducible retention times between runs.
Potential Cause Troubleshooting Steps & Explanations
Inconsistent mobile phase preparation. Small variations in the composition of the mobile phase can lead to significant changes in retention times.[9] Ensure the mobile phase is prepared accurately and consistently for each run.
Changes in temperature. Temperature fluctuations can affect solvent viscosity and analyte solubility, leading to shifts in retention.[9] If possible, perform the chromatography in a temperature-controlled environment.
Column degradation. Over time, the stationary phase can degrade, especially if exposed to harsh conditions, leading to changes in retention behavior. If you suspect column degradation, it may be time to pack a new column.

III. Experimental Protocols

Protocol 1: Column Packing (Slurry Method)

A properly packed column is fundamental to achieving good separation.

G cluster_prep Column Preparation cluster_slurry Slurry Preparation & Packing cluster_final Finalization prep_column Select & Clamp Column add_plug Insert Cotton/Glass Wool Plug prep_column->add_plug add_sand Add a Thin Layer of Sand add_plug->add_sand make_slurry Prepare Silica Gel Slurry in Non-Polar Solvent add_sand->make_slurry pour_slurry Pour Slurry into Column make_slurry->pour_slurry tap_settle Gently Tap to Settle Packing pour_slurry->tap_settle drain_solvent Drain Excess Solvent to Top of Bed tap_settle->drain_solvent add_top_sand Add Protective Layer of Sand drain_solvent->add_top_sand pre_elute Pre-elute with Starting Mobile Phase add_top_sand->pre_elute

Caption: Workflow for packing a chromatography column using the slurry method.

  • Column Selection: Choose a glass column with an appropriate diameter and length for the amount of material to be purified.

  • Preparation: Secure the column in a vertical position using a clamp. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1] Add a thin layer of sand (approximately 1 cm) over the plug.

  • Slurry Preparation: In a separate beaker, create a slurry of silica gel with a non-polar solvent (e.g., hexane). The consistency should be pourable but not too dilute.

  • Packing: Carefully pour the slurry into the column. Gently tap the side of the column to help the silica gel settle into a uniform bed and to dislodge any air bubbles.

  • Settling: Once all the slurry has been added, open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Crucially, do not let the silica gel run dry.

  • Finalizing the Column: Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Pre-elution: Wash the packed column with the initial, least polar mobile phase that will be used for the separation.

Protocol 2: Sample Loading and Elution

G cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Pooling dissolve_sample Dissolve Crude Product in Minimal Solvent load_sample Carefully Apply Sample to Column Head dissolve_sample->load_sample rinse_sides Rinse Sides with a Small Amount of Eluent load_sample->rinse_sides fill_column Fill Column with Mobile Phase rinse_sides->fill_column start_elution Begin Elution fill_column->start_elution collect_fractions Collect Fractions Systematically start_elution->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc analyze_fractions Analyze TLC of All Fractions monitor_tlc->analyze_fractions pool_pure Combine Pure Fractions analyze_fractions->pool_pure evaporate_solvent Evaporate Solvent to Obtain Purified Product pool_pure->evaporate_solvent

Caption: Step-by-step process for sample loading, elution, and analysis in column chromatography.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent to ensure complete dissolution.[1]

  • Loading: Carefully apply the dissolved sample to the top of the column using a pipette. Try to disturb the sand layer as little as possible.

  • Washing: Rinse the sides of the column with a small amount of the initial mobile phase to ensure all the sample is on the silica bed.[1]

  • Elution: Carefully fill the column with the mobile phase. Begin the elution process, collecting the eluent in fractions (e.g., in test tubes).[1]

  • Gradient Elution (if necessary): If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase over time (e.g., by increasing the percentage of ethyl acetate) to elute more strongly retained compounds.[1]

  • Fraction Analysis: Regularly monitor the collected fractions using TLC to determine which fractions contain the pure product.

  • Pooling and Evaporation: Combine the fractions that contain the pure compound and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. References

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • Kubica, P., et al. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 26(15), 4479.

  • Restek Corporation. (2019). Choosing Your LC Stationary Phase. [Video]. YouTube. [Link]...

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hawach Scientific. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]

  • Jagerdeo, E., Passetti, E., & Dugar, S. M. (2000). Liquid chromatographic determination of vanillin and related aromatic compounds. Journal of AOAC International, 83(1), 237–240.

  • SIELC Technologies. (n.d.). Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zgoła-Grześkowiak, A., et al. (2010). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 20(1), 133-136.

  • Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

Sources

Optimization of temperature and reaction time for 5-chlorovanillin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-chlorovanillin. It provides in-depth technical support, troubleshooting advice, and optimized protocols to ensure successful and reproducible outcomes.

Introduction to 5-Chlorovanillin Synthesis

The synthesis of 5-chlorovanillin, a key intermediate in the development of various pharmaceuticals and fine chemicals, is typically achieved through the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups on the vanillin ring are activating ortho-, para-directing groups, making the aromatic ring susceptible to electrophilic attack. However, achieving high yield and purity requires careful control of reaction parameters, particularly temperature and reaction time, to prevent the formation of undesired isomers and over-chlorinated byproducts.

This guide will focus on the most common and effective methods for the synthesis of 5-chlorovanillin, offering practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-chlorovanillin?

A1: The most widely used and reliable method is the direct chlorination of vanillin using N-chlorosuccinimide (NCS) as the chlorinating agent.[1][2] This method is favored for its relatively mild reaction conditions and the ease of handling NCS compared to gaseous chlorine. Glacial acetic acid is a commonly used solvent for this reaction.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount to ensure the regioselectivity of the chlorination and to minimize side reactions.[3] Vanillin has multiple activated positions on the aromatic ring. Elevated temperatures can lead to a loss of selectivity, resulting in the formation of isomers such as 6-chlorovanillin, and di- or even tri-chlorinated products. Furthermore, excessive heat can cause decomposition of the starting material and the product.

Q3: What are the primary side products, and how can they be minimized?

A3: The primary side products are the isomeric 6-chlorovanillin and over-chlorinated species like 5,6-dichlorovanillin. The formation of these byproducts can be minimized by:

  • Strict Temperature Control: Maintaining a low and consistent temperature throughout the reaction.

  • Stoichiometry: Using a precise 1:1 molar ratio of vanillin to the chlorinating agent (e.g., NCS).

  • Slow Addition of Reagents: Adding the chlorinating agent portion-wise or as a solution dropwise to control the reaction rate and prevent localized overheating.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][4][5] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the starting material (vanillin), the product (5-chlorovanillin), and any significant byproducts.[3] By comparing the spots of the reaction mixture with the standards of the starting material, you can determine when the vanillin has been consumed.

Q5: What is the role of glacial acetic acid as a solvent?

A5: Glacial acetic acid serves as a polar protic solvent that can dissolve both vanillin and NCS. It also plays a role in activating the NCS, making the chlorine atom more electrophilic and facilitating the substitution reaction on the activated vanillin ring.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-chlorovanillin.

Issue 1: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Sub-optimal Temperature Too Low: The reaction rate may be too slow, leading to incomplete conversion. Solution: Gradually increase the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction by TLC. Too High: This can lead to the degradation of reactants and products. Solution: Ensure the reaction is adequately cooled, especially during the addition of the chlorinating agent. Use an ice bath if necessary.[3]
Inactive Reagents N-chlorosuccinimide can decompose over time if not stored properly. Solution: Use a fresh bottle of NCS or test the activity of the existing batch on a small scale. Ensure all reagents are of high purity.
Insufficient Reaction Time The reaction may not have reached completion. Solution: Continue to monitor the reaction by TLC until the starting material spot is no longer visible. Consider extending the reaction time.
Moisture Contamination The presence of water can interfere with the chlorinating agent. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Issue 2: Presence of Multiple Products (Poor Selectivity)
Potential Cause Explanation & Recommended Solution
High Reaction Temperature As mentioned, higher temperatures favor the formation of isomers and over-chlorinated products. Solution: Maintain a lower, controlled temperature. The slow, dropwise addition of the chlorinating agent is crucial to dissipate heat from the exothermic reaction.
Incorrect Stoichiometry An excess of the chlorinating agent will lead to di- and tri-chlorinated vanillin derivatives. Solution: Carefully measure the reactants to ensure a 1:1 molar ratio of vanillin to NCS.
Rapid Addition of Reagents Adding the chlorinating agent too quickly can create localized "hot spots" and high concentrations, leading to side reactions. Solution: Add the NCS solution dropwise over an extended period with vigorous stirring.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Explanation & Recommended Solution
Product Fails to Precipitate/Crystallize The product may be too soluble in the work-up solvent, or impurities may be inhibiting crystallization. Solution: After quenching the reaction with water, if the product does not precipitate, try adding a small seed crystal of pure 5-chlorovanillin. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a different solvent system (e.g., ethanol-water).
Oily Product Obtained This is often due to the presence of impurities. Solution: Attempt to purify the oil by column chromatography on silica gel. The purified fractions can then be combined, the solvent evaporated, and recrystallization attempted.
Product Contaminated with Starting Material Incomplete reaction. Solution: If the amount of starting material is significant, consider rerunning the reaction with a small additional amount of chlorinating agent after careful analysis. Alternatively, purification by column chromatography should effectively separate the product from the more polar vanillin.

Troubleshooting Workflow Diagram

G start Low Yield or Impure Product check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc multi_spots Multiple Spots Observed check_tlc->multi_spots sm_present Starting Material Present? multi_spots->sm_present Yes optimize_temp Optimize Temperature: - Lower temperature to improve selectivity - Ensure slow addition of chlorinating agent multi_spots->optimize_temp No (byproducts only) optimize_time Optimize Reaction Time: - Extend reaction time - Monitor by TLC until SM is consumed sm_present->optimize_time Yes purify Purification Strategy: - Recrystallization - Column Chromatography sm_present->purify No (trace amount) optimize_temp->purify optimize_time->purify end Pure 5-Chlorovanillin purify->end

Caption: A logical workflow for troubleshooting low yields and impurities.

Optimization of Temperature and Reaction Time

The interplay between temperature and reaction time is crucial for maximizing the yield of 5-chlorovanillin while maintaining high purity. The following table summarizes the expected outcomes based on varying these parameters.

TemperatureReaction TimeExpected YieldExpected Purity & Comments
Low (0-5 °C) Short (1-2 hours)LowHigh purity, but incomplete reaction. Significant starting material remains.
Optimal (4-6 hours) Good to Excellent High purity. This is often the ideal range to balance reaction rate and selectivity.
Long (12+ hours)Good to ExcellentHigh purity, but diminishing returns on yield for the extended time.
Room Temp. (~25 °C) Short (1-2 hours)ModerateGood purity, likely some unreacted starting material.
Optimal (3-5 hours) Excellent Good purity, may have trace isomers. A good balance for scalability.
Long (8+ hours)HighModerate purity. Increased risk of side product formation with extended time.
Elevated (40-50 °C) Short (1 hour)HighModerate to Low purity. Significant formation of isomers and over-chlorinated products.
Long (2+ hours)Moderate to LowLow purity. Product degradation and significant byproduct formation are likely.

Note: The optimal conditions should be determined empirically for each specific setup. The data presented is a guideline based on established principles of electrophilic aromatic substitution on activated rings.

Detailed Experimental Protocol: Synthesis of 5-Chlorovanillin using NCS

This protocol is a robust starting point for the synthesis of 5-chlorovanillin.

Materials:

  • Vanillin

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolution of Vanillin: In a round-bottom flask, dissolve vanillin (1.0 equivalent) in glacial acetic acid.

  • Preparation of NCS Solution: In a separate beaker, dissolve N-chlorosuccinimide (1.0 equivalent) in glacial acetic acid.

  • Reaction Setup: Place the flask containing the vanillin solution on a magnetic stirrer and cool it in an ice bath to 0-5 °C.

  • Addition of NCS: Transfer the NCS solution to a dropping funnel and add it dropwise to the stirred vanillin solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts in a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Reaction Pathway Diagram

G cluster_0 Electrophilic Aromatic Substitution Vanillin Vanillin TransitionState Sigma Complex (Resonance Stabilized) Vanillin->TransitionState + Cl⁺ (from NCS) NCS NCS (N-Chlorosuccinimide) NCS->TransitionState Product 5-Chlorovanillin TransitionState->Product - H⁺ Succinimide Succinimide

Caption: The reaction mechanism for the chlorination of vanillin with NCS.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): NCS is an irritant and can cause severe skin burns and eye damage.[6] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Sulfuryl Chloride (if used as an alternative): Sulfuryl chloride is highly corrosive and reacts violently with water, releasing toxic gases.[8] It is fatal if inhaled.[8] Handle with extreme caution in a fume hood.

  • Glacial Acetic Acid: It is corrosive and can cause severe skin burns and eye damage. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide. (n.d.). BenchChem. Retrieved January 7, 2026.
  • Chlorination of Vanillin and its mechanism. (n.d.).
  • Application of 5,6-Dichlorovanillin in the Synthesis of Bioactive Compounds. (n.d.). BenchChem. Retrieved January 7, 2026.
  • N-CHLOROSUCCINIMIDE Safety D
  • Sulfuryl chloride Safety Data Sheet. (2008). Thermo Fisher Scientific.
  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026.
  • Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. Retrieved January 7, 2026.
  • Chlorination - Common Conditions. (n.d.). Organic Chemistry Reactions. Retrieved January 7, 2026.
  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. (2017).
  • Optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone. (n.d.). BenchChem. Retrieved January 7, 2026.
  • 5-Chlorovanillin. (n.d.). NIST WebBook. Retrieved January 7, 2026.
  • Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). University of Colorado Denver. Retrieved January 7, 2026.
  • KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. (n.d.). Retrieved January 7, 2026.
  • Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. (2013). Organic Chemistry Portal. Retrieved January 7, 2026.
  • 5-Hydroxyvanillin from 5-Iodovanillin. (n.d.). The Hive. Retrieved January 7, 2026.
  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (2020).
  • Optimizing reaction conditions for quinolinone synthesis. (n.d.). BenchChem. Retrieved January 7, 2026.
  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 7, 2026.
  • Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. (n.d.). Retrieved January 7, 2026.
  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 7, 2026.
  • Optimizing Reaction Conditions for 5-Nitrovanillin Derivatives. (n.d.). BenchChem. Retrieved January 7, 2026.
  • Co-Crystallization As A Separation Technology: The Study of 5-Bromovanillin Co-Crystals of Vanillin-Water. (n.d.). Scribd. Retrieved January 7, 2026.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026.
  • Ethyl Vanillin Rapid Crystallization from Carboxymethyl Chitosan Ion-Switchable Hydrogels. (2023). MDPI. Retrieved January 7, 2026.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Reaction Chemistry & Engineering. Retrieved January 7, 2026.
  • Reactions of Phenols. (n.d.). Chemistry Steps. Retrieved January 7, 2026.
  • 5-iodovanillin synthesis. (2025). PierpaLab. Retrieved January 7, 2026.
  • Bromination of vanillin. (2021). YouTube. Retrieved January 7, 2026.
  • Thin Layer Chromatography. (n.d.). Retrieved January 7, 2026.
  • Technical Support Center: Synthesis of 5-Nitrovanillin. (n.d.). BenchChem. Retrieved January 7, 2026.
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. (n.d.). BenchChem. Retrieved January 7, 2026.
  • Validating Reaction Mechanisms of Chlorinated Phenols: A Comparative Guide for Researchers. (n.d.). BenchChem. Retrieved January 7, 2026.
  • Example of some individual profiles obtained by TLC, using sulphuric vanillin as spray reagent. (n.d.).
  • ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews. (2025).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 7, 2026.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved January 7, 2026.
  • Optimization of reaction condition for the synthesis of 5. (n.d.).
  • "application of sulfuryl chloride in the synthesis of β-chlorotetrahydrofuran derivatives". (n.d.). BenchChem. Retrieved January 7, 2026.
  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. (2020).
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.).

Sources

Methods for removing unreacted starting material from 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, chemists, and drug development professionals encountering challenges with the purification of this compound. Our focus is on the effective removal of unreacted starting materials, particularly vanillin, a common precursor in its synthesis.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is complete, but my initial analysis (TLC, ¹H NMR) shows a significant amount of an impurity. What is this likely to be?

In most common synthetic routes, this compound is synthesized via electrophilic chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde). Therefore, the most prevalent impurity is typically unreacted vanillin. Verifying the presence of this starting material is the first critical step in selecting an appropriate purification strategy.

Q2: What are the key differences in physical properties between this compound and vanillin that I can leverage for separation?

The structural differences between the product and the starting material give rise to distinct physical properties that can be exploited for purification. The addition of a chlorine atom to the aromatic ring significantly increases the molecular weight and alters the electronic properties and polarity of the molecule.

PropertyVanillin (Starting Material)This compound (Product)Rationale for Separation
IUPAC Name 4-hydroxy-3-methoxybenzaldehyde[1]This compound[2]N/A
Molecular Weight 152.15 g/mol [1]186.59 g/mol [2]Differences in molecular size and polarity affect mobility in chromatography.
Appearance White to slightly yellow crystalline needles[1][3]White to light yellow powder or crystalN/A
Melting Point 81-83 °C[4]163-167 °CThe large difference in melting points is an excellent indicator of purity. A broad or depressed melting range suggests contamination.
Acidity (pKa) ~10 (Typical for phenols)[5]Expected to be slightly lower than vanillinBoth are phenolic and thus weakly acidic. This allows them to be separated from any non-acidic byproducts using an acid-base extraction.[5][6]
Solubility Slightly soluble in water; freely soluble in ethanol, ether, and aqueous alkali solutions[1][3].Expected to have lower water solubility but good solubility in common organic solvents like ethyl acetate, acetone, and ethanol.Differences in solubility across various solvents are the basis for purification by recrystallization.
Q3: Which purification method is the most suitable for my needs?

The optimal method depends on several factors: the scale of your reaction, the concentration of the impurity, and the required final purity of your product.

  • Recrystallization: Ideal for large-scale purification (>5 g) where the impurity level is relatively low (<10%). It is cost-effective but may require some optimization to find the right solvent system.

  • Acid-Base Extraction: Primarily used to remove non-phenolic (neutral or basic) impurities or as a preliminary clean-up step. It is highly effective for separating acids from other compound classes but will not separate the product from the unreacted vanillin starting material, as both are phenols.[5][7]

  • Flash Column Chromatography: The most powerful technique for achieving very high purity, especially when dealing with multiple impurities or when the impurity concentration is high. It is highly tunable but can be more time-consuming and requires more solvent than recrystallization. It is suitable for both small and medium scales.

Troubleshooting Common Purification Issues

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Low Yield After Purification 1. Product loss during multiple recrystallization steps. 2. Product co-dissolved in the aqueous layer during extraction. 3. Irreversible adsorption or decomposition on the silica gel column.[8]1. Minimize the number of recrystallizations. Ensure the hot solution is saturated and cool slowly to maximize crystal formation. Recover product from the mother liquor. 2. After acidifying the aqueous layer post-extraction, ensure complete precipitation. Extract the aqueous layer multiple times (3x) with an organic solvent (e.g., ethyl acetate) to recover all dissolved product. 3. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a weak base like triethylamine (e.g., 0.5%) to prevent decomposition of the aldehyde.[9]
Product Still Contaminated with Vanillin (Post-Purification) 1. Recrystallization: The chosen solvent does not have a sufficient solubility differential between the product and vanillin. 2. Column Chromatography: The eluent system is too polar, causing the product and starting material to co-elute.1. Perform solvent screening to find an optimal system. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) often provides better separation than a single solvent. 2. Develop a new eluent system using TLC. Aim for an Rf value of ~0.3 for the product and a clear separation (ΔRf > 0.1) from the vanillin spot. A less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) should improve separation.
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated, or cooling occurred too rapidly. 2. Presence of impurities that inhibit crystal lattice formation. 3. The boiling point of the solvent is too high.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. 2. Perform a preliminary purification step (e.g., pass through a short plug of silica) to remove baseline impurities before attempting recrystallization.
Poor Separation on Chromatography Column (Streaking or Overlapping Bands) 1. Sample was overloaded onto the column. 2. The column was not packed properly, leading to channeling. 3. The compound has poor solubility in the chosen eluent.1. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the sample mass should be ~1-5% of the silica gel mass. 2. Ensure the silica gel is packed as a uniform, homogenous slurry and that the top surface remains flat. 3. Add a small amount of a more polar solvent to your loading solution to ensure the sample fully dissolves before applying it to the column.

Workflow: Selecting a Purification Method

This decision tree can help guide your choice of purification strategy based on experimental parameters.

Purification_Workflow start Assess Crude Product impurity_level Impurity Level > 15%? start->impurity_level scale Scale > 5g? impurity_level->scale No column Primary Method: Column Chromatography impurity_level->column Yes purity_req High Purity ( >99%) Required? scale->purity_req Yes scale->column No recrystallization Primary Method: Recrystallization purity_req->recrystallization No purity_req->column Yes column_polish Final Polish: Recrystallization column->column_polish

Caption: Decision tree for selecting the optimal purification strategy.

Detailed Experimental Protocols

Method 1: Purification by Recrystallization

This method leverages the differential solubility of the product and vanillin in a given solvent at varying temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while vanillin remains more soluble at colder temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing the solubility of your crude product in small amounts of various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water). An ideal solvent will fully dissolve the compound at its boiling point but show low solubility at room temperature or in an ice bath.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask gently on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice-water bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Purity Check: Assess the purity of the crystals by measuring their melting point. Pure this compound should have a sharp melting point around 163-167 °C.

Method 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Due to the chloro-substituent, this compound is slightly more polar than vanillin and will generally elute later.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate. Test various solvent mixtures, typically hexane and ethyl acetate. An ideal system will show good separation between the product and vanillin spots, with the product spot having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions and running TLC plates.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Check: Confirm the purity via ¹H NMR, LC-MS, and melting point analysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1183, Vanillin." PubChem, [Link]. Accessed January 7, 2026.
  • Chemistry Steps. "Organic Acid-Base Extractions." Chemistry Steps, [Link]. Accessed January 7, 2026.
  • Solubility of Things. "Vanillin." Solubility of Things, [Link]. Accessed January 7, 2026.
  • Wikipedia. "Acid–base extraction." Wikipedia, [Link]. Accessed January 7, 2026.
  • University of Colorado Boulder, Department of Chemistry. "Acid-Base Extraction." [Link]. Accessed January 7, 2026.
  • ChemBK. "Vanillin." ChemBK, [Link]. Accessed January 7, 2026.
  • Gomes de Almeida, C. V., et al. "Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC." Industrial & Engineering Chemistry Research, 2018, [Link]. Accessed January 7, 2026.
  • F. Anwar, et al. "Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents." Food Chemistry, 2015, [Link]. Accessed January 7, 2026.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 29622, this compound." PubChem, [Link]. Accessed January 7, 2026.
  • M. C. Bruzzoniti, et al. "Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches." PubMed Central, [Link]. Accessed January 7, 2026.
  • M. M. Conidi, et al. "Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review." Molecules, 2020, [Link]. Accessed January 7, 2026.
  • Nichols, L. "4.8: Acid-Base Extraction." Chemistry LibreTexts, 2022, [Link]. Accessed January 7, 2026.
  • H. Faustino, et al. "Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor." ResearchGate, 2018, [Link]. Accessed January 7, 2026.
  • The University of the West Indies at Mona, Department of Chemistry. "Separation of an Unknown Mixture." [Link]. Accessed January 7, 2026.
  • J. D. T. N. T. St-Gallay, et al. "Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure." Organic Letters, 2019, [Link]. Accessed January 7, 2026.
  • Solubility of Things. "3,5-Dichloro-4-hydroxybenzaldehyde." Solubility of Things, [Link]. Accessed January 7, 2026.
  • Rhodium.ws. "Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin." [Link]. Accessed January 7, 2026.
  • Magritek. "Column Chromatography." Magritek, [Link]. Accessed January 7, 2026.
  • Mol-Instincts. "this compound." Mol-Instincts, [Link]. Accessed January 7, 2026.
  • J. D. T. N. T. St-Gallay, et al. "Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure." ACS Publications, 2019, [Link]. Accessed January 7, 2026.
  • The Hive. "3,4-dihydroxy-5-methoxybenzaldehyde synthesis." The Hive, [Link]. Accessed January 7, 2026.
  • ResearchGate. "Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Sciencemadness.org. "Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde)." Sciencemadness.org, [Link]. Accessed January 7, 2026.
  • ResearchGate. "What is the best solvent for purifying aldehyde in a column chromatography?
  • PrepChem.com. "Synthesis of 4-hydroxy-3-methoxy benzaldehyde." PrepChem.com, [Link]. Accessed January 7, 2026.

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 5-Chlorovanillin and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chlorovanillin and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile scaffold in their work. 5-Chlorovanillin is a critical building block in the development of novel therapeutics, particularly in oncology and neuroscience, where the chloro-substituent can significantly enhance biological activity and modulate physicochemical properties.[1][2]

This document moves beyond standard protocols to provide in-depth, field-tested insights into common challenges encountered during synthesis. It is structured in a question-and-answer format to directly address specific experimental issues, explaining the chemical principles behind each troubleshooting step.

Section 1: Troubleshooting the Synthesis of 5-Chlorovanillin

The primary route to 5-chlorovanillin is the direct electrophilic chlorination of vanillin. While seemingly straightforward, this reaction is prone to issues related to yield, selectivity, and purification.

Q1: My chlorination of vanillin using N-Chlorosuccinimide (NCS) is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in this reaction typically stem from four main areas: incomplete reaction, suboptimal solvent choice, degradation of starting material or product, and inefficient work-up.

Causality and Solutions:

  • Incomplete Reaction: The electrophilicity of the chlorinating agent and the nucleophilicity of the vanillin ring are key. The reaction requires sufficient time to proceed to completion.

    • Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and petroleum ether. The disappearance of the vanillin spot (higher Rf) and the appearance of the 5-chlorovanillin spot (lower Rf) indicates progress.

    • Reaction Time: While some protocols suggest stirring for 12 hours at room temperature, the reaction may be sluggish.[3] Consider extending the reaction time to 24 hours, continuing to monitor by TLC until the vanillin starting material is consumed.[4]

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing intermediates.

    • Glacial Acetic Acid: This is a common and effective solvent as it readily dissolves both vanillin and NCS, facilitating the reaction.[3]

    • Alternative Solvents: If issues persist, other polar aprotic solvents can be explored, but solubility checks are critical.

  • Stoichiometry of NCS: The molar ratio of vanillin to NCS is critical for preventing side reactions.

    • Recommendation: Use one equivalent of NCS for monochlorination.[4] Using a significant excess can lead to the formation of dichlorinated byproducts, complicating purification.

  • Product Loss During Work-up: 5-chlorovanillin is a solid that often precipitates from the reaction mixture.

    • Isolation: After the reaction, the product can be isolated by filtration. Washing the precipitate with cold glacial acetic acid helps remove unreacted NCS and succinimide byproduct without dissolving a significant amount of the desired product.[3]

Below is a workflow diagram to guide your troubleshooting process for low yield.

G start Low Yield of 5-Chlorovanillin check_tlc Is Vanillin Starting Material Consumed (TLC)? start->check_tlc extend_time Action: Extend reaction time to 24h. Monitor every 4-6h. check_tlc->extend_time No check_stoich Is NCS:Vanillin ratio ~1:1? check_tlc->check_stoich Yes extend_time->check_tlc adjust_stoich Action: Recalculate and use 1.0-1.05 equivalents of NCS. check_stoich->adjust_stoich No check_workup Was product lost during work-up/filtration? check_stoich->check_workup Yes success Yield Improved adjust_stoich->success optimize_workup Action: Ensure complete precipitation. Wash filtered solid with minimal cold solvent. check_workup->optimize_workup Yes check_workup->success No optimize_workup->success

Caption: Troubleshooting workflow for low yield.
Q2: My product is contaminated with a dichlorinated byproduct. How can I prevent its formation and remove it?

Answer: The formation of 5,6-dichlorovanillin is a known side reaction, especially when an excess of the chlorinating agent is used or if reaction conditions are too harsh.[4] The electron-donating hydroxyl and methoxy groups activate the aromatic ring for electrophilic substitution, and after the first chlorine is added at the 5-position, the ring is still sufficiently activated for a second chlorination at the less reactive 6-position.

Prevention Strategies:

  • Control Stoichiometry: This is the most critical factor. Use precisely one molar equivalent of the chlorinating agent (e.g., NCS).[4]

  • Temperature Control: Run the reaction at room temperature. Elevated temperatures can increase the rate of the second chlorination.

  • Slow Addition: Consider adding the chlorinating agent portion-wise or as a solution dropwise over a period to avoid localized high concentrations.

Purification Strategy:

If dichlorinated byproduct forms, separation can be achieved by column chromatography or recrystallization.

MethodSolvent System (Typical)Rationale
Column Chromatography Ethyl Acetate / Hexane gradientThe polarity difference between vanillin, 5-chlorovanillin, and 5,6-dichlorovanillin allows for separation. Dichlorovanillin is the least polar and will elute first.
Recrystallization Aqueous Ethanol or TolueneThis method relies on solubility differences. It may require multiple recrystallization steps for high purity and can lead to significant product loss.[5]

Section 2: Troubleshooting the Synthesis of 5-Chlorovanillin Derivatives

Once pure 5-chlorovanillin is obtained, it serves as a platform for further derivatization, primarily at the phenolic hydroxyl and aldehyde functional groups.

Q3: I am struggling with the O-alkylation (ether synthesis) of 5-chlorovanillin. The reaction is incomplete. What should I check?

Answer: Incomplete O-alkylation is usually due to an insufficiently strong base, poor choice of solvent, or inactive alkylating agent. The phenolic proton of 5-chlorovanillin is acidic, but it requires a suitable base to be fully deprotonated to the more nucleophilic phenoxide.

Key Considerations:

  • Base Selection: A moderately strong base is required. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used. For more challenging alkylations, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[6]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents solubilize the reactants and do not interfere with the nucleophilic attack of the phenoxide.[6]

  • Alkylating Agent: Ensure the alkylating agent (e.g., methyl iodide, benzyl bromide) is fresh and has not degraded.

  • Temperature: Gently heating the reaction (e.g., to 50-60 °C) can often drive it to completion, but should be monitored by TLC to avoid decomposition.

Q4: My esterification of 5-chlorovanillin with an acyl chloride/anhydride is failing. What are the optimal conditions?

Answer: The esterification of the phenolic hydroxyl group of 5-chlorovanillin is typically a robust reaction but requires proper activation.[7] The direct reaction with a carboxylic acid is slow and requires a catalyst (acid catalysis or coupling agents), while reaction with a more electrophilic acyl chloride or anhydride is more efficient.

Recommended Protocol (Acylation with Acyl Chloride):

  • Dissolve 5-chlorovanillin: Dissolve 5-chlorovanillin (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a Base: Add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1 to 1.5 equivalents).[3] The base acts as a scavenger for the HCl byproduct generated during the reaction.

  • Cool the Mixture: Cool the reaction mixture in an ice bath (0 °C).

  • Add Acyl Chloride: Slowly add the acyl chloride (1.1 equivalents).

  • React: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water or dilute acid, and extract the product with an organic solvent.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism for the chlorination of vanillin with NCS?

Answer: The chlorination of vanillin is a classic example of an electrophilic aromatic substitution reaction. The electron-rich aromatic ring of vanillin acts as a nucleophile, attacking an electrophilic chlorine species.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Aromatization NCS NCS Activated_NCS [Activated NCS-H]+ NCS->Activated_NCS Protonation H_plus H+ (from Acetic Acid) H_plus->Activated_NCS Sigma_Complex Sigma Complex (Resonance Stabilized) Activated_NCS->Sigma_Complex Vanillin Vanillin Ring Vanillin->Sigma_Complex π electrons attack Clδ+ Product 5-Chlorovanillin Sigma_Complex->Product C-H bond breaks Base Base (e.g., H₂O) Base->Product

Caption: Mechanism of electrophilic chlorination.
  • Activation of NCS: In an acidic medium like glacial acetic acid, the carbonyl oxygen of NCS is protonated, making the nitrogen atom more electron-withdrawing and the N-Cl bond more polarized (Clδ+).

  • Nucleophilic Attack: The π-electrons of the vanillin ring attack the electrophilic chlorine atom of the activated NCS. This attack preferentially occurs at the 5-position.[8]

  • Formation of Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

  • Rearomatization: A base (e.g., the solvent or succinimide anion) removes the proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring and yielding the 5-chlorovanillin product.

FAQ 2: Why is the 5-position the primary site of chlorination on the vanillin ring?

Answer: The regioselectivity of the chlorination is governed by the directing effects of the substituents already on the ring: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.

  • Activating Groups: Both the -OH and -OCH₃ groups are strong activating, ortho, para-directing groups due to resonance and inductive effects. They donate electron density to the ring, making it more nucleophilic.

  • Deactivating Group: The -CHO group is a deactivating, meta-directing group.

The position para to the powerful -OH group is occupied by the aldehyde. The two ortho positions are C2 and C6. The position para to the -OCH₃ group is C1 (occupied). Its ortho positions are C2 and C5.

The C5 position is ortho to the -OCH₃ group and meta to the -CHO group. Crucially, it is the only position that is ortho or para to both activating groups simultaneously, while also being sterically accessible. This makes it the most electron-rich and favored site for electrophilic attack.[9]

FAQ 3: What are the best analytical techniques to monitor the reaction and characterize the products?

Answer: A combination of chromatographic and spectroscopic techniques is essential.

TechniqueApplicationKey Observables
TLC Reaction monitoringSeparation of spots for starting material, product, and byproducts.
¹H NMR Structural confirmationDisappearance of the H-5 proton signal (a singlet or doublet around 6.9-7.0 ppm in vanillin). Appearance of two doublets for H-2 and H-6 in 5-chlorovanillin.[3]
¹³C NMR Structural confirmationShift in the chemical shift of C-5 upon chlorination.
Mass Spec (MS) Molecular weight confirmationObservation of the molecular ion peak (M+) and the characteristic M+2 peak for a chlorine-containing compound (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). The molecular weight of 5-chlorovanillin is 186.59 g/mol .[10][11]
FTIR Functional group analysisPresence of key stretches: O-H (broad, ~3200-3400 cm⁻¹), C=O (aldehyde, ~1685 cm⁻¹).[6]

References

  • Benchchem. (n.d.). Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • Sikora, J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central.
  • ResearchGate. (n.d.). Chlorination of Vanillin and its mechanism.
  • National Institute of Standards and Technology. (n.d.). 5-Chlorovanillin. NIST WebBook.
  • Cundy, D. J., & Medcalf, C. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH.
  • OrganicERs. (2014). An Electrophilic Iodination of Vanillin.
  • Benchchem. (n.d.). The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery.
  • National Institute of Standards and Technology. (n.d.). 5-Chlorovanillin. NIST Chemistry WebBook.
  • Pathare, B., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • ResearchGate. (2025). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters.
  • Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

Sources

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, also known as 5-chlorovanillin. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical impact of solvent selection on reaction yield and purity. As professionals in research and drug development, understanding the causality behind experimental choices is paramount to achieving reproducible, high-yield results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Question 1: My reaction yield for 5-chlorovanillin is consistently low. Could the solvent be the culprit?

Answer: Absolutely. Solvent choice is one of the most critical parameters influencing the yield of formylation reactions, which are a cornerstone of this synthesis.[1] Several solvent-related factors could be contributing to low yields:

  • Poor Solubility of Reagents: If your starting material (e.g., 5-chloroguaiacol or a related phenol) or the formylating agent is not fully soluble, the reaction becomes a heterogeneous mixture with a limited interfacial area. This severely restricts the reaction rate and prevents it from going to completion, directly leading to a lower yield.[1]

  • Inadequate Stabilization of Intermediates: Electrophilic aromatic substitution reactions, such as the Reimer-Tiemann or Vilsmeier-Haack formylations, proceed through charged intermediates (e.g., an arenium ion or the Vilsmeier reagent).[1][2][3] Polar solvents are crucial for stabilizing these charged species, which lowers the activation energy of the reaction and increases the rate.[1][2] If the solvent is not polar enough, the intermediate is less stable, and the reaction will be sluggish and inefficient.

  • Incorrect Solvent Type for the Reaction Mechanism: Different formylation reactions have different solvent requirements. For instance, the Duff reaction is often performed in protic solvents like glycerol or acetic acid, whose nature is important for the mechanism.[1] In contrast, a Gattermann reaction may require a non-polar solvent like anhydrous ether to prevent reaction with the Lewis acid catalyst.[1] Using an inappropriate solvent for your chosen mechanism is a common cause of failure.

Question 2: I'm observing the formation of multiple side products and isomers. How can solvent choice improve selectivity?

Answer: Solvent selection plays a significant role in directing the reaction pathway and enhancing selectivity.

  • Controlling Regioselectivity: The formylation of a substituted phenol is a competitive process. The polarity of the solvent can influence the regioselectivity—that is, the position where the formyl group attaches to the aromatic ring.[1] In the case of this compound's precursors, the hydroxyl and methoxy groups direct the electrophile. A change in solvent can alter the solvation of these directing groups and the reaction intermediates, sometimes improving the desired regioselectivity.

  • Minimizing Side Reactions: An inappropriate solvent can promote undesired reaction pathways. For example, in highly reactive aromatic systems, a very polar solvent might accelerate the reaction to the point where over-formylation (diformylation) occurs.[1] Conversely, a solvent that is too reactive can be consumed in side reactions. For reactions like the Reimer-Tiemann that use a biphasic system, the choice of the organic solvent and the efficiency of mixing are critical to ensure the reactive species (dichlorocarbene) reacts preferentially with the phenoxide ion.[3][4]

Question 3: My reaction starts but seems to stall before all the starting material is consumed. What solvent-related factors should I investigate?

Answer: A stalled reaction is a classic indicator of a kinetic or solubility barrier that can often be traced back to the solvent.

  • Product Precipitation: In some cases, the desired product may be insoluble in the reaction solvent and precipitate out as it forms. This can coat the surface of any unreacted starting material, effectively halting the reaction. A solvent system that keeps both reactants and products in solution is often ideal.

  • Insufficient Polarity for Transition State: The transition state of the reaction may be significantly more polar than the starting materials. A polar solvent will stabilize this transition state, lower the activation energy, and increase the reaction rate.[1] If your reaction is sluggish, switching to a more polar solvent may be necessary to overcome this energy barrier.[1]

  • Phase Transfer Issues: For biphasic reactions like the Reimer-Tiemann, the reaction occurs at the interface of the two immiscible solvent layers.[4][5] If mixing is inadequate or a phase-transfer catalyst is absent or inefficient, the reactants cannot interact effectively, and the reaction will stall.

Frequently Asked Questions (FAQs)

Question 1: What are the primary formylation methods for synthesizing substituted hydroxybenzaldehydes, and what are their typical solvent systems?

Answer: Several classical organic reactions can be adapted for this synthesis, each with specific solvent requirements.

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base (like NaOH or KOH) to ortho-formylate phenols.[3][6] The reaction is typically run in a biphasic solvent system, consisting of an aqueous phase for the base and an organic phase (the chloroform itself or an additional solvent).[3][4][7] Protic solvents like water or ethanol can be beneficial to the yield.[6]

  • Duff Reaction: This reaction uses hexamethylenetetramine as the formyl source in an acidic medium.[8][9] The most common "solvents" are glycerol or acetic acid, which also participate in the reaction mechanism.[1] The protic nature of these solvents is considered important.[1]

  • Vilsmeier-Haack Reaction: This reaction uses a substituted amide (like DMF) and phosphorus oxychloride to create the Vilsmeier reagent, a potent formylating agent. Polar, aprotic solvents are generally used to stabilize the charged Vilsmeier reagent intermediate.[1]

  • Gattermann Reaction: This method often employs a non-polar solvent like anhydrous ether. It is critical to use a solvent that will not react with the Lewis acid catalyst (e.g., AlCl₃) that is required for the reaction.[1]

Question 2: How does solvent polarity mechanistically influence the yield of an electrophilic aromatic substitution?

Answer: The solvent's role is not passive; it actively participates in the reaction mechanism at a molecular level. The key step in electrophilic aromatic substitution is the attack of the aromatic ring on the electrophile (E⁺), forming a positively charged cyclohexadienyl cation known as an arenium ion or sigma complex.[10] This intermediate is resonance-stabilized, but it is still a high-energy species.

Polar solvent molecules arrange themselves around this charged arenium ion, creating a stabilizing solvation shell. This electrostatic interaction lowers the potential energy of the intermediate. By lowering the energy of the intermediate, the solvent also lowers the energy of the transition state leading to it, thereby reducing the overall activation energy (Ea) of the reaction. A lower activation energy results in a faster reaction rate, which typically translates to a higher and more efficient yield in a given timeframe.

Solvent_Effect cluster_start Reactants cluster_intermediate Transition State & Intermediate cluster_end Product Reactants Aromatic Ring + Electrophile (E+) TS Transition State (High Energy) Reactants->TS Attack on Electrophile Intermediate Arenium Ion Intermediate (Positively Charged) TS->Intermediate Forms Intermediate Product Substituted Product + H+ Intermediate->Product Loses Proton (H+) Solvent Polar Solvent Molecules Solvent->Intermediate Stabilization via Solvation

Caption: Solvent stabilization of the arenium ion intermediate.

Question 3: Are there any "green" solvent alternatives that can be considered for this type of synthesis?

Answer: Yes, the field of green chemistry is actively exploring alternatives to traditional volatile organic solvents. For syntheses related to vanillin and its derivatives, some promising research has emerged. One notable area is the use of Deep Eutectic Solvents (DES). For instance, a choline chloride/lactic acid-based DES has been successfully used to produce vanillin from lignin, highlighting a move towards more sustainable and eco-friendly reaction media.[11] While direct application to 5-chlorovanillin synthesis requires specific process development, it represents a viable and environmentally conscious avenue for future research and optimization.

Data Summary: Solvent Effects on Formylation Reactions

The following table summarizes the general impact of different solvent classes on electrophilic aromatic formylation reactions. The actual yield will depend on the specific substrate and reaction conditions.

Solvent ClassExamplesPolarityTypical Application/MechanismExpected Impact on Yield
Protic Water, Ethanol, Acetic AcidHighReimer-Tiemann, Duff Reaction[1][6]Can be high, as they stabilize charged intermediates and participate in the mechanism. Water is essential in biphasic systems.[1][6]
Aprotic Polar DMF, Acetonitrile, DMSOHighVilsmeier-Haack, General EAS[1]Generally favorable; excellent at stabilizing charged intermediates and transition states, leading to faster rates.[1]
Halogenated Dichloromethane (DCM), ChloroformMediumGeneral EAS, Friedel-Crafts, Reimer-Tiemann[1]Moderate to high; good solubility for many organic substrates but may be less effective at stabilizing highly charged species than polar aprotic solvents.
Aromatic Toluene, BenzeneLowGattermann Reaction, Extraction/Workup[1][12]Often results in lower yields for reactions with polar intermediates due to poor stabilization.[2]
Ethers Diethyl Ether, THFLowGattermann Reaction[1]Generally low for polar mechanisms. Chosen when needing an inert solvent that won't react with catalysts (e.g., Lewis acids).[1]

Recommended Experimental Workflow: Duff Reaction Formylation

The Duff reaction provides a classic example of formylation where the solvent (glycerol) is integral to the process. This protocol is a generalized procedure and should be optimized for the specific precursor to this compound.

Workflow start Start step1 1. Dissolve Phenolic Precursor and Hexamine in Glycerol start->step1 step2 2. Heat the Mixture (e.g., 140-160 °C) for several hours step1->step2 step3 3. Cool and Hydrolyze Add dilute sulfuric acid and heat step2->step3 step4 4. Isolate Crude Product Steam distillation or extraction step3->step4 step5 5. Purify Product Recrystallization from a suitable solvent (e.g., aqueous ethanol) step4->step5 end End: Pure Product step5->end

Caption: General experimental workflow for a Duff formylation reaction.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the phenolic starting material (1 equivalent), hexamethylenetetramine (1.5-2 equivalents), and glycerol. The glycerol acts as both the solvent and a dehydrating agent.

  • Reaction: Heat the mixture with stirring to approximately 140-160 °C. The reaction is often monitored by TLC. Maintain this temperature for 3-6 hours, or until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture to below 100 °C. Slowly and carefully add a dilute solution of sulfuric acid (e.g., 1:2 H₂SO₄:H₂O). Heat the mixture again to boiling for 15-30 minutes to hydrolyze the intermediate Schiff base.

  • Isolation: The product aldehyde can be isolated from the glycerol mixture via steam distillation or by diluting the entire mixture with water and performing a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Purification: The crude product is then purified, typically by recrystallization from a mixed solvent system like ethanol/water, to yield the final this compound.

References

  • Minimizing solvent effects on formylation reaction outcomes. (n.d.). Benchchem.
  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. (2017, November 13). Quora.
  • Reimer Tiemann Reaction Mechanism. (2025, July 23). GeeksforGeeks.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas.
  • Reimer-Tiemann Reaction | JEE Chemistry. (n.d.). Unacademy.
  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry.
  • PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. (n.d.). CORE.
  • Reimer-Tiemann Reaction - Online Organic Chemistry Tutor. (n.d.). Organic Chemistry Help.
  • Vanillin. (n.d.). Chongqing Chemdad Co., Ltd.
  • What are the preparation methods of pure vanillin? (2023, February 10). Bloom Tech.
  • Main processes for chemical production of vanillin. (n.d.). ResearchGate.
  • What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry? (n.d.). Guidechem.
  • Duff reaction. (n.d.). Wikipedia.
  • Duff Reaction. (2016, September 22). Chem-Station Int. Ed.
  • This compound. (n.d.). CymitQuimica.
  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com.
  • Electrophilic aromatic substitution. (n.d.). Wikipedia.

Sources

Technical Support Center: Strategies for High-Purity 5-Chlorovanillin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-chlorovanillin. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, minimize byproduct formation, and achieve high-purity 5-chlorovanillin. We will move beyond simple procedural steps to explore the underlying chemical principles, offering field-proven insights to troubleshoot common issues encountered during this electrophilic aromatic substitution reaction.

Section 1: The Chemistry of Vanillin Chlorination: A Mechanistic Overview

The synthesis of 5-chlorovanillin is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of the reaction—specifically, the position of chlorination—is dictated by the electronic properties of the substituents already present on the vanillin aromatic ring: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.

  • Activating, Ortho-, Para-Directing Groups: The hydroxyl and methoxy groups are strong electron-donating groups (activators).[1][2] They increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles.[1][2] They direct incoming electrophiles to the positions ortho and para to themselves.

  • Deactivating, Meta-Directing Group: The aldehyde group is an electron-withdrawing group (deactivator) and directs incoming electrophiles to the meta position.[3]

The combined influence of these groups determines the regioselectivity of the chlorination. The powerful activating and directing effects of the hydroxyl and methoxy groups dominate, leading to substitution primarily at the C5 position, which is ortho to the hydroxyl group and para to the methoxy group.[3] However, this delicate electronic balance can be disrupted by reaction conditions, leading to the formation of undesired byproducts.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Final Analysis A 1. Dissolve Vanillin in Glacial Acetic Acid B 2. Add NCS (1 eq) slowly at RT A->B Controlled Addition C 3. Stir & Monitor by TLC B->C 12h Reaction D 4. Quench in Ice Water C->D Upon Completion E 5. Filter & Wash Crude Product D->E F 6. Recrystallize (e.g., EtOH/Water) E->F Crude Solid G 7. Isolate & Dry Pure Product F->G H 8. Purity Check (HPLC, NMR, MP) G->H Purified Solid

Sources

Technical Support Center: High-Purity Recrystallization of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (also known as 5-Chlorovanillin). This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity. This guide provides field-proven insights, troubleshooting protocols, and a deep dive into the causality behind experimental choices to ensure you can overcome common challenges in its recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The primary challenge lies in selecting an optimal solvent system that effectively removes structurally similar impurities, such as unreacted vanillin or regioisomers formed during synthesis, without significant loss of the desired product. The molecule possesses both polar (hydroxyl, aldehyde, methoxy) and non-polar (chlorinated aromatic ring) characteristics, which complicates solvent selection.

Q2: Which solvents are recommended for the recrystallization of this compound?

Direct, published solubility data for this compound is scarce. However, based on the recrystallization of structurally related phenolic aldehydes, a systematic approach starting with solvents of varying polarity is recommended.[1][2][3][4] The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Table 1: Potential Recrystallization Solvents & Rationale

Solvent ClassExample(s)Rationale & Considerations
Non-Polar Cyclohexane, n-Hexane, TolueneEffective for recrystallizing similar benzaldehydes.[1][3] May be a good choice if impurities are significantly more polar than the product. Toluene's higher boiling point allows for a wider temperature gradient.
Polar Aprotic Acetonitrile, Ethyl AcetateAcetonitrile has been successfully used for a positional isomer.[4] Ethyl acetate is a versatile solvent that can be effective. These are good for moderately polar compounds.
Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl group suggests some solubility in alcohols.[2] Often used in mixed-solvent systems with water to fine-tune solubility. A pure alcohol solvent may be too effective a solvent (high solubility at room temp), leading to poor recovery.
Mixed Solvents Toluene/Hexane, Ethanol/Water, Ethyl Acetate/HexaneAllows for fine-tuning of the solvent's polarity to achieve the ideal solubility curve. The "good" solvent dissolves the compound, and the "poor" solvent is added to induce precipitation upon cooling.
Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts and comes out of solution as a liquid at the elevated temperature before crystals can form. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities.

Solutions:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Return the mixture to the heat source and add a small amount of the hot solvent until the oil redissolves completely.[5]

  • Lower the Temperature of Saturation: Use a lower boiling point solvent or a mixed solvent system that allows you to achieve saturation at a temperature below the compound's melting point.

  • Slow Down the Cooling: Rapid cooling encourages oiling out. Ensure the flask is allowed to cool slowly to room temperature before moving to an ice bath. Insulating the flask can help.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem 1: No Crystals Form Upon Cooling

Causality Analysis: This is one of the most frequent issues and typically points to one of two root causes: either too much solvent was used, or the solution has become supersaturated.[7][8]

Workflow for Resolution:

G start No Crystals Formed check_supersaturation Induce Crystallization: 1. Scratch inner wall of flask with a glass rod. 2. Add a 'seed' crystal of pure product. start->check_supersaturation crystals_form Crystals Form check_supersaturation->crystals_form Success no_crystals Still No Crystals check_supersaturation->no_crystals Failure success Problem Resolved crystals_form->success check_solvent_vol Too Much Solvent Suspected no_crystals->check_solvent_vol reduce_volume Gently heat the solution to boil off a portion of the solvent. check_solvent_vol->reduce_volume re_cool Allow the solution to cool slowly again. reduce_volume->re_cool re_cool->success G cluster_0 Dissolution cluster_1 Purification (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of chosen solvent A->B C Heat gently on a hotplate to boiling B->C D Add solvent dropwise until solid just dissolves C->D E If solution is colored, add activated charcoal D->E G Remove from heat, cover, and allow to cool slowly to room temperature D->G If no charcoal step F Perform hot gravity filtration to remove charcoal/insoluble impurities F->G H Place flask in an ice-water bath to maximize crystal formation I Collect crystals via vacuum filtration (Büchner funnel) H->I J Rinse crystals with a minimal amount of ice-cold solvent K Air dry crystals on the filter, then transfer to a watch glass for final drying

Caption: Step-by-step workflow for bulk recrystallization.

References

  • Benchchem. (n.d.). Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Comparative Guide.
  • Guidechem. (n.d.). What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?.
  • Recrystallization1. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Solubility of Things. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?
  • Hive Novel Discourse. (n.d.). 5-Hydroxyvanillin from 5-Iodovanillin.
  • ChemicalBook. (n.d.). 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis.

Sources

Degradation pathways of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (also known as 5-Chlorovanillin). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound and to offer practical solutions for preventing its degradation during experimentation and storage.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you might encounter, explains the underlying chemical principles, and provides actionable protocols to resolve them.

Issue 1: "My sample of this compound has turned yellow or brown upon storage or in solution."

Root Cause Analysis:

The discoloration of your sample is a classic indicator of degradation, primarily through two interconnected pathways: oxidation and polymerization. The aromatic aldehyde and phenolic hydroxyl groups are susceptible to oxidation, especially in the presence of oxygen, light, and trace metal impurities.[1][2]

  • Autoxidation of the Aldehyde Group: The aldehyde group (-CHO) can undergo free-radical autoxidation in the presence of molecular oxygen to form the corresponding carboxylic acid (3-Chloro-4-hydroxy-5-methoxybenzoic acid).[3][4][5] This process is often initiated by light or trace metals and can proceed via a chain reaction involving peroxy radicals.[3]

  • Oxidation of the Phenolic Group: The phenolic hydroxyl group (-OH) can be oxidized to form a phenoxy radical. This radical is resonance-stabilized and can couple with other molecules, leading to the formation of colored, higher molecular weight oligomers and polymers.[6] The presence of both an electron-donating methoxy group and a halogen can influence the electron density of the ring, affecting its susceptibility to oxidation.

  • Photodegradation: Aromatic aldehydes can be excited by UV light, leading to the formation of radical species that initiate degradation cascades.[7][8]

Visualizing the Primary Degradation Pathway:

G cluster_main Primary Degradation Pathways A 3-Chloro-4-hydroxy- 5-methoxybenzaldehyde B Peroxy Radical Intermediate A->B O₂, Light, Metal Ions (Autoxidation) D Phenoxy Radical A->D Oxidation C 3-Chloro-4-hydroxy- 5-methoxybenzoic Acid B->C H-abstraction E Colored Polymer Byproducts D->E Radical Coupling G cluster_workflow Stable Stock Solution Workflow start Start select_solvent Select High-Purity Solvent start->select_solvent degas Degas Solvent with N₂/Ar (15-30 min) select_solvent->degas weigh Weigh Compound degas->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve blanket Blanket Headspace with N₂/Ar dissolve->blanket store Store at 2-8°C in Dark blanket->store qc Perform QC Check Before Use store->qc end End qc->end

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde by HPLC-UV and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of chemical compounds is a cornerstone of quality control, impurity profiling, and formulation analysis. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CHMB), also known as 5-chlorovanillin, is a significant derivative of vanillin, a widely used flavoring agent and chemical intermediate.[1][2] The presence and concentration of halogenated derivatives like CHMB can be critical indicators of synthesis pathways or potential impurities in raw materials.[3][4] Therefore, robust and validated analytical methods for its quantification are essential.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a workhorse technique in analytical chemistry, against Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of CHMB. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you in selecting the optimal method for your laboratory's needs.

High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Versatility and Robustness

HPLC is a premier separation technique for non-volatile or thermally sensitive compounds, making it exceptionally well-suited for analyzing phenolic aldehydes like CHMB.[5][6][7] The method's principle lies in the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed within a column. The UV detector offers excellent sensitivity for compounds containing chromophores, such as the aromatic ring and carbonyl group in CHMB.[8]

The Rationale Behind the HPLC-UV Method Design

The selection of chromatographic conditions is paramount for achieving a successful separation. For CHMB, a reversed-phase (RP) method is the logical choice. In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. CHMB, being a moderately polar molecule, will have a sufficient affinity for the stationary phase to be retained and separated from other components in a sample matrix.

The mobile phase composition, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous, slightly acidic buffer, is optimized to control the elution time (retention time) of the analyte. The acid suppresses the ionization of the phenolic hydroxyl group on CHMB, resulting in a single, sharp chromatographic peak, which is crucial for accurate quantification.[9] The detection wavelength is selected based on the UV absorbance maximum of CHMB to ensure the highest sensitivity.

Experimental Protocol: Quantitative Analysis of CHMB by HPLC-UV

This protocol outlines a validated method for determining the concentration of this compound.

1. Instrumentation and Reagents:

  • HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile, methanol, and water.
  • Trifluoroacetic acid (TFA) or phosphoric acid.
  • This compound reference standard (≥99% purity).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
  • Gradient Program: 70% A / 30% B, hold for 10 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection Wavelength: 280 nm.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the CHMB reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
  • Calibration Standards (5-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase.
  • Sample Preparation: Accurately weigh a known amount of the sample containing CHMB and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration expected to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the calibration standards in ascending order of concentration to construct a calibration curve by plotting peak area against concentration.
  • Inject the prepared sample solutions.
  • Calculate the concentration of CHMB in the sample using the linear regression equation derived from the calibration curve.
Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the HPLC method must be validated according to established guidelines.[10][11] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.999.[10]

  • Accuracy: Determined by spike-recovery experiments, with recovery rates typically expected to be within 98-102%.

  • Precision: Evaluated by analyzing replicate injections of the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11] These are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[10]

Workflow for HPLC-UV Analysis of CHMB

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Weigh Sample Dilute_Sample Prepare & Filter Sample Solution Sample->Dilute_Sample Dilute_Std Prepare Calibration Standards Stock->Dilute_Std Inject_Std Inject Standards Dilute_Std->Inject_Std Inject_Sample Inject Samples Dilute_Sample->Inject_Sample HPLC HPLC System Equilibration HPLC->Inject_Std HPLC->Inject_Sample Cal_Curve Construct Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Sample Concentration Inject_Sample->Quantify Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantitative analysis of CHMB using HPLC-UV.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful separation technique, but it is primarily designed for volatile and thermally stable compounds.[6][12] In GC, a gaseous mobile phase carries the vaporized sample through the column, and separation occurs based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer provides highly specific identification based on the mass-to-charge ratio of the compound and its fragmentation pattern.[5]

Applicability and Challenges for CHMB Analysis

Direct analysis of CHMB by GC can be challenging. The presence of a phenolic hydroxyl group makes the molecule less volatile and prone to thermal degradation at the high temperatures used in the GC injector.[5] To overcome this, a derivatization step is typically required to convert the hydroxyl group into a more volatile and stable ether or ester (e.g., through silylation). While this adds a step to sample preparation, the subsequent GC-MS analysis can offer extremely high sensitivity and selectivity.[13]

Head-to-Head Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as the need for sensitivity, sample throughput, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[12]
Applicability to CHMB Excellent. Ideal for non-volatile and thermally labile compounds without derivatization.[5][7]Possible, but requires a derivatization step to increase volatility and thermal stability.
Sample Preparation Simple dissolution and filtration.More complex; involves derivatization, which adds time and potential for error.
Sensitivity High (typically ng to pg level).[7]Very high (typically pg to fg level), often more sensitive than HPLC-UV.[7][13]
Selectivity/Specificity Good. Based on retention time and UV spectrum. Potential for co-elution with interfering compounds.Excellent. Mass spectrometer provides a unique fragmentation pattern ("fingerprint") for high-confidence identification.[6]
Instrumentation Robust and widely available. Lower initial cost and complexity compared to GC-MS.More complex instrumentation. Higher initial investment and maintenance costs.
Throughput Generally higher due to simpler sample preparation and faster run times for routine analysis.Lower, as the derivatization step can be time-consuming.

Conclusion: Making an Informed Decision

For the routine quantitative analysis of this compound, HPLC-UV stands out as the superior method. Its primary advantages are the straightforward sample preparation that does not require derivatization, its robustness, and its cost-effectiveness. The method provides excellent accuracy and precision for quality control applications where the analyte concentration is within the detection limits of a UV detector.

GC-MS, on the other hand, should be the method of choice when ultimate sensitivity and specificity are required. It is exceptionally powerful for identifying and quantifying trace-level impurities or for analyzing CHMB in highly complex sample matrices where the selectivity of a UV detector is insufficient. The trade-off for this enhanced performance is a more laborious sample preparation protocol and higher operational costs.

Ultimately, the selection between these two powerful techniques should be guided by a thorough evaluation of your analytical objectives, sample characteristics, and available laboratory resources.

References

  • Veeprho.
  • The Science Behind Vanillin: Sourcing and Purity M
  • Synthesis and Authentication of Natural Vanillins Prepared by Ferment
  • Vanillin - ResearchG
  • A Comparative Guide to Analytical Methods for Isovanillin Detection - Benchchem. (n.d.).
  • (PDF) Research progress on preparation technology and detection methods of vanillin. (n.d.).
  • Vanillin - chemeurope.com. (n.d.).
  • Separation of Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources - ResearchG
  • Determination of Vanillin and Ethylvanillin in Vanilla Flavorings by Planar (Thin-Layer)
  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. (n.d.).
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. (n.d.).
  • Understanding the Difference Between GCMS and HPLC - GenTech Scientific. (2021, March 12).
  • Showing metabocard for this compound (HMDB0245834). (2021, September 10).
  • This compound | CAS 19463-48-0. (n.d.).
  • Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed. (n.d.).
  • Understanding Chemical Testing: GC-MS vs. HPLC - Smithers. (n.d.).
  • GC Vs.
  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. (n.d.).
  • This compound | CymitQuimica. (n.d.).
  • HPLC chromatograms showing separation of...
  • Benzaldehyde, 3-hydroxy-4-methoxy- - the NIST WebBook. (n.d.).
  • A Comparative Guide to Analytical Techniques for the Quality Control of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde - Benchchem. (n.d.).
  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry. (n.d.).
  • 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL Victoria Vorobyova1, Olena - Journal of Chemical Technology and Metallurgy. (2017, July 23).

Sources

A Comparative Guide to the Synthetic Efficiency of 5-Chlorovanillin and 5-Bromovanillin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, halogenated synthons serve as indispensable building blocks for creating novel molecular architectures with tailored biological activities.[1][2][3] The introduction of a halogen atom into a pharmacophore can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Vanillin, a readily available and inexpensive starting material derived from natural sources, presents a privileged scaffold for such modifications.[6] Specifically, its 5-chloro and 5-bromo derivatives are pivotal intermediates, offering a reactive handle for further functionalization, particularly in the synthesis of complex heterocyclic systems and natural product analogues.[7][8]

This guide provides an in-depth, objective comparison of the synthetic efficiency for preparing 5-chlorovanillin and 5-bromovanillin. We will dissect the common laboratory-scale synthetic routes, analyze the underlying chemical principles, and present experimental data to offer researchers a clear, evidence-based understanding of the trade-offs in yield, purity, safety, and operational simplicity associated with each compound.

The Chemistry of Halogenation on the Vanillin Scaffold

The synthesis of both 5-chloro- and 5-bromovanillin proceeds via an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this reaction is dictated by the electronic effects of the three substituents on the vanillin ring: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.

  • Activating Groups: The hydroxyl and methoxy groups are potent activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance.

  • Deactivating Group: The aldehyde group is a deactivating, meta-directing group, withdrawing electron density from the ring.

The cumulative effect of these groups strongly favors electrophilic attack at the C5 position, which is ortho to the powerful hydroxyl activator and para to the methoxy group.[9] This inherent electronic bias makes the synthesis of 5-halovanillins highly regioselective, minimizing the formation of other isomers.

Figure 1: Directing effects on the vanillin ring for electrophilic substitution.

Synthesis of 5-Chlorovanillin: A Study in Convenience

The chlorination of vanillin is most commonly and conveniently achieved using N-Chlorosuccinimide (NCS) as the electrophilic chlorine source. NCS is a stable, crystalline solid, making it significantly easier and safer to handle than gaseous chlorine (Cl₂), which circumvents the need for specialized equipment.

Experimental Protocol: Chlorination with NCS

Objective: To synthesize 5-chlorovanillin from vanillin using N-chlorosuccinimide.

Methodology:

  • Dissolve vanillin (1 equivalent) in a suitable solvent such as glacial acetic acid.[10]

  • Add N-Chlorosuccinimide (1 equivalent) to the solution portion-wise while stirring.[11]

  • Stir the reaction mixture at room temperature for approximately 12 hours, monitoring the consumption of the starting material by TLC.[10]

  • Upon completion, perform an aqueous work-up to isolate the crude product.

  • Purify the crude solid by recrystallization or column chromatography to yield pure 5-chlorovanillin.[11]

A representative procedure reports dissolving vanillin (7.61 g, 50 mmol) and NCS (6.68 g, 50 mmol) in glacial acetic acid (100 mL) and stirring for 12 hours at room temperature. The resulting precipitate is filtered and washed to yield the product.[10]

Performance Analysis

The primary drawback of this method is its moderate yield. Published experimental data report yields in the range of 48% .[10] While the protocol is straightforward, the purification step is critical to remove unreacted starting material and succinimide byproducts, which can impact the overall efficiency.

Figure 2: Workflow for the synthesis of 5-Chlorovanillin.

Synthesis of 5-Bromovanillin: A Study in High Yield

The bromination of vanillin is a classic example of electrophilic aromatic substitution and is known for its high efficiency. The most common laboratory method employs elemental bromine (Br₂) in a protic solvent like methanol or acetic acid.[6][12]

Experimental Protocol: Bromination with Br₂

Objective: To synthesize 5-bromovanillin from vanillin using elemental bromine.

Methodology:

  • Dissolve vanillin (1 equivalent) in methanol and cool the solution in an ice bath (0-5 °C).[13]

  • Slowly add a solution of bromine (1.1 equivalents) in methanol dropwise over 30 minutes, maintaining the low temperature.[13]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes.

  • Pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.[13]

  • Collect the resulting solid by vacuum filtration, wash thoroughly with water to remove residual acid, and dry in vacuo.[13][14]

This procedure is notable because the 5-bromovanillin product is often of sufficient purity after filtration and washing, frequently obviating the need for further chromatographic purification.[15]

Performance Analysis

The synthesis of 5-bromovanillin is exceptionally efficient, with reported yields consistently in the range of 95-99% .[12][13] The high yield, coupled with the simple precipitation and filtration work-up, makes this a highly attractive synthetic route from an efficiency standpoint. The primary consideration is the safe handling of elemental bromine, which is a volatile, corrosive, and toxic liquid requiring use in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Figure 3: Workflow for the synthesis of 5-Bromovanillin.

Comparative Analysis of Synthetic Efficiency

To provide a clear, at-a-glance comparison, the key performance indicators for both syntheses are summarized below.

Parameter5-Chlorovanillin Synthesis5-Bromovanillin Synthesis
Primary Reagent N-Chlorosuccinimide (NCS)Elemental Bromine (Br₂)
Reagent Handling Solid, stable, easy to handleVolatile, corrosive liquid; requires caution
Typical Solvent Glacial Acetic Acid[10]Methanol[13]
Reaction Time ~12 hours[10]~1 hour[13]
Reported Yield ~48% [10]95-99% [12][13]
Work-up/Purification Aqueous work-up followed by recrystallization or chromatography[11]Simple precipitation in water followed by filtration[13]
Overall Efficiency ModerateVery High

Discussion: Causality and Field-Proven Insights

The data clearly indicates that the synthesis of 5-bromovanillin offers substantially higher synthetic efficiency than that of 5-chlorovanillin. The near-quantitative yield and simplified purification process for 5-bromovanillin are significant advantages in a research and development setting, saving time, materials, and cost.

Why the Discrepancy in Yield? The difference in efficiency can be attributed to several factors. Bromine is a more reactive electrophile than the "Cl+" sourced from NCS in this context. The reaction kinetics for bromination are typically faster. Furthermore, the lower solubility of 5-bromovanillin in the methanolic aqueous mixture allows it to precipitate cleanly from the reaction medium, driving the equilibrium towards the product and simplifying isolation.[14] The work-up for 5-chlorovanillin is more involved, and potential losses during extraction and recrystallization contribute to the lower overall yield.

The Downstream Perspective: Reactivity in Drug Discovery While 5-bromovanillin is more efficient to synthesize, the choice of intermediate often depends on its intended downstream application. In modern drug discovery, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are paramount for constructing complex molecules. The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in these transformations, typically requiring milder reaction conditions. This makes 5-bromovanillin a more versatile and often preferred intermediate for rapid library synthesis and the exploration of chemical space .[16]

Conclusion

A direct comparison of the synthetic routes to 5-chlorovanillin and 5-bromovanillin reveals a clear distinction in efficiency.

  • 5-Bromovanillin demonstrates superior performance, characterized by exceptionally high yields (95-99%), short reaction times, and a straightforward purification process via precipitation.[12][13] Its primary drawback is the hazardous nature of elemental bromine.

  • 5-Chlorovanillin , synthesized using the safer and more convenient reagent NCS, provides a more moderate yield (~48%) and may require more rigorous purification.[10]

For researchers prioritizing throughput, yield, and ease of product isolation, the bromination of vanillin is the unequivocally more efficient method. Furthermore, the enhanced reactivity of the C-Br bond in subsequent cross-coupling reactions solidifies 5-bromovanillin's status as a more versatile building block in many drug discovery campaigns. The choice between these two valuable intermediates should therefore be guided by a careful consideration of synthetic efficiency, safety protocols, and the specific demands of the subsequent chemical transformations.

References

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. (2023). PubMed Central.
  • Halogenation Reactions of Vanillin. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • An Electrophilic Iodination of Vanillin. (2014). OrganicERs.
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde. (n.d.). Erowid.
  • Mass Spectra (b) of brominated vanillin. (n.d.). ResearchGate.
  • 5-Bromovanillin. (n.d.). PubChem, National Institutes of Health.
  • Vanillin Iodination: Electrophilic Aromatic Substitution Lab. (n.d.). Studylib.
  • 5-Bromovanillin - SpectraBase. (n.d.). SpectraBase.
  • 5-Bromovanillin. (n.d.). MySkinRecipes.
  • 5-Bromovanillin - 1H NMR - Spectrum. (n.d.). SpectraBase.
  • 5-Bromovanillin: Synthesis, Properties, and Applications in Fine Chemicals and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-Chlorovanillin. (n.d.). NIST WebBook, National Institute of Standards and Technology.
  • Halogenation Reactions of Vanillin. (n.d.). ResearchGate.
  • 5-CHLOROVANILLIN. (n.d.). gsrs.
  • 5-Chlorovanillin. (n.d.). NIST WebBook.
  • New process for producing 5-bromovanillin. (n.d.). Google Patents.
  • Synthesis of 5-Bromovanillin From Vanillin and Bromine. (2022). YouTube.
  • 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). Course Hero.
  • 5-Bromovanillin. (n.d.). SYNTHETIKA.
  • 5-bromovanillin | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). pharmaffiliates.com.
  • Odd results from 5-bromovanillin synthesis?. (2010). Sciencemadness.
  • THE REACTION OF 5-BROMOVANILLIN AND SODIUM METHOXIDE. (n.d.). Semantic Scholar.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
  • Why is 5-Bromovanillin the major product rather than 2 or 6 bromovanillin?. (2019). Reddit.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Semantic Scholar.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed.
  • Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. (n.d.). Acta Chimica Asiana.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PubMed Central.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (n.d.). Apollo.

Sources

A Comparative Guide to the Structural Elucidation of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde: A 2D NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. For polysubstituted aromatic compounds like 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, where multiple isomers are possible, routine 1D spectroscopic methods often fall short of providing a definitive answer. This guide provides an in-depth, technical comparison of analytical techniques, focusing on a robust, self-validating workflow centered on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the causality behind experimental choices and compare the rich, detailed information from 2D NMR with the complementary data provided by other common analytical techniques.

The Analytical Challenge: Pinpointing the Substitution Pattern

The core challenge in characterizing this compound lies in confirming the precise arrangement of the five substituents on the benzene ring. While 1D ¹H NMR can confirm the presence of an aldehyde, a methoxy group, a hydroxyl group, and two aromatic protons, it cannot, on its own, definitively establish their relative positions. The two aromatic protons will appear as singlets (or narrow doublets with a small meta-coupling), but their specific assignment and the placement of the non-protonated substituents require a deeper level of analysis that reveals through-bond connectivity.

The 2D NMR Workflow: From Ambiguity to Certainty

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of organic compounds in solution.[1][2] While 1D NMR provides a foundational view, 2D NMR resolves spectral overlap and maps the intricate network of connections between atoms.[3][4] Our workflow is designed to systematically build the molecular structure piece by piece.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Assembly Sample Sample Preparation (~5-10 mg in 0.6 mL CDCl3 or DMSO-d6) NMR_Acq NMR Spectrometer Setup (Lock, Shim, Tune) Sample->NMR_Acq OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) NMR_Acq->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Assign_Protons Proton Assignment (Chemical Shift, Integration) OneD_NMR->Assign_Protons Assign_Carbons Carbon Assignment (HSQC, DEPT) TwoD_NMR->Assign_Carbons Build_Fragments Fragment Assembly (COSY) TwoD_NMR->Build_Fragments Assign_Protons->Build_Fragments Connect_Fragments Connect Fragments & Substituents (HMBC) Assign_Carbons->Connect_Fragments Build_Fragments->Connect_Fragments Final_Structure Final Structure Verification Connect_Fragments->Final_Structure

Caption: The logical workflow for 2D NMR-based structural elucidation.
Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data quality and reproducibility.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and allow for the observation of exchangeable protons like the hydroxyl (-OH) proton.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[5]

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample concentration and peak shape.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum, which is invaluable for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.[6]

  • 2D Spectra Acquisition: Using the 1D spectra as a guide, set the spectral widths for the 2D experiments. Acquire the following essential 2D spectra:

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Step 1: Foundational Analysis with 1D NMR (¹H, ¹³C, DEPT)

The initial 1D spectra provide a census of the atoms.

  • ¹H NMR: We expect to see signals for the aldehyde proton (~9.8 ppm), two aromatic protons (in the 7.0-7.5 ppm range), the hydroxyl proton (variable, ~5-6 ppm in DMSO-d₆), and the methoxy protons (~3.9 ppm). The integration will confirm the proton count for each signal.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals: the aldehyde carbonyl (~191 ppm), six aromatic carbons (in the 110-160 ppm range), and the methoxy carbon (~56 ppm).[7]

  • DEPT-135: This experiment confirms the presence of three CH groups (aldehyde and two aromatic) and one CH₃ group (methoxy). The remaining four carbon signals that are visible in the ¹³C spectrum but absent in the DEPT-135 spectrum must be quaternary (non-protonated) carbons.

Limitation: While we have an inventory of all the pieces, their connectivity remains unknown. The key ambiguity is assigning the two aromatic proton signals and, by extension, their attached carbons.

Step 2: Identifying Proton Neighbors with ¹H-¹H COSY

The Causality: The COSY experiment is chosen to map out all proton-proton (¹H-¹H) spin-coupling networks.[8] It directly answers the question: "Which protons are adjacent to each other (typically within 2-3 bonds)?" In a COSY spectrum, cross-peaks appear between protons that are J-coupled.[3]

Interpretation for this compound: For this specific molecule, the two aromatic protons are separated by three bonds and a substituent (meta to each other). Their J-coupling constant (⁴JHH) is typically very small or zero. Therefore, we expect to see no cross-peak between the two aromatic proton signals in the COSY spectrum. This is a critical piece of evidence, as it strongly suggests they are not ortho (adjacent) to each other.

Step 3: Linking Protons to Carbons with ¹H-¹³C HSQC

The Causality: The HSQC experiment is a highly sensitive method used to identify all direct, one-bond C-H connections.[8] Each cross-peak in an HSQC spectrum definitively links a specific proton signal on one axis to its directly attached carbon signal on the other axis.

Interpretation: The HSQC spectrum will show four crucial cross-peaks, allowing for the unambiguous assignment of the protonated carbons:

  • A cross-peak connecting the aldehyde ¹H signal (~9.8 ppm) to the aldehyde ¹³C signal (~191 ppm).

  • A cross-peak connecting the first aromatic ¹H signal to its directly attached ¹³C.

  • A cross-peak connecting the second aromatic ¹H signal to its attached ¹³C.

  • A cross-peak connecting the methoxy ¹H signal (~3.9 ppm) to the methoxy ¹³C signal (~56 ppm).

Caption: Key HMBC correlations assemble the final molecular structure.
Summary of NMR Data
Atom Position¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
CHO~9.8 (s)~191C-1, C-2, C-6
1-Quaternary-
2~7.3 (d, J≈1.5 Hz)~110C-1, C-3, C-4, C-6, CHO
3-Quaternary-
4-Quaternary-
5-Quaternary-
6~7.4 (d, J≈1.5 Hz)~125C-1, C-2, C-4, C-5, CHO
OCH₃~3.9 (s)~56C-5
OHvariable (s)-C-3, C-4, C-5
Note: Chemical shifts are estimates and will vary based on solvent and concentration.

Comparative Analysis: The Role of Other Analytical Techniques

While 2D NMR provides the most comprehensive picture for this specific problem, other techniques offer valuable, often complementary, information. The ultimate confidence in a structure comes from a confluence of data from orthogonal methods. [9]

Technique Information Provided Strengths Weaknesses for this Specific Problem
2D NMR Spectroscopy Complete atomic connectivity (C-C, C-H), relative stereochemistry in solution. Unambiguously determines isomeric substitution patterns. Provides a wealth of structural detail from a single sample. [1] Lower sensitivity than MS. Requires slightly larger sample amounts (mg scale).
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns. [9] Extremely high sensitivity (μg to ng). Confirms molecular formula, a critical first step. Cannot distinguish between isomers with the same formula. [9]Fragmentation is complex and rarely sufficient for definitive isomer assignment.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=O, C-O, C-Cl). [10] Fast, simple, and excellent for confirming the presence of key functional groups. [11] Provides no information on the connectivity or arrangement of atoms on the aromatic ring. [12]

| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for unambiguous structure proof, providing precise bond lengths and angles. | Requires a suitable single crystal, which can be very difficult or impossible to grow. The solid-state conformation may differ from the solution state. |

Conclusion

For the structural elucidation of complex substituted small molecules like this compound, a 2D NMR-centric approach is the most powerful and efficient strategy for analysis in the solution state. The synergistic application of COSY, HSQC, and particularly HMBC, creates a self-validating workflow that systematically and unambiguously reveals the complete bonding framework. While Mass Spectrometry is essential for confirming the molecular formula and IR Spectroscopy verifies the presence of functional groups, neither can resolve the critical question of isomeric substitution. 2D NMR stands alone in its ability to map these intricate connections, providing the definitive structural evidence required for confident advancement in research and development.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S11:001. [Link]
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
  • Emery Pharma. (2018).
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy. [Link]
  • Rocky Mountain Labs. (2023). Difference between UV and IR and NMR spectroscopy?[Link]
  • YouTube. (2020).

Sources

Unmasking 5-Chlorovanillin: A Comparative Guide to Mass Spectrum Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the precise structural elucidation of a molecule is non-negotiable. Mass spectrometry stands as a pivotal technique in this endeavor, offering a molecular fingerprint through ionization and fragmentation. This guide provides an in-depth, comparative analysis of the electron ionization-mass spectrometry (EI-MS) of 5-chlorovanillin, contrasting its fragmentation behavior with that of its parent compound, vanillin, and other isomers. By understanding the causal relationships behind fragmentation patterns, this document serves as a practical reference for the unambiguous identification of these compounds.

The Decisive Signature: Interpreting the Mass Spectrum of 5-Chlorovanillin

The mass spectrum of 5-chlorovanillin is predicted to be characterized by a distinct molecular ion cluster and a series of fragment ions that provide a clear roadmap to its structure. The presence of a chlorine atom is the most influential feature, dictating the isotopic pattern of the molecular ion and influencing the fragmentation pathways.

The Molecular Ion (M⁺) Peak: A Telltale Isotopic Pattern

Based on its molecular formula, C₈H₇ClO₃, the monoisotopic mass of 5-chlorovanillin is 186.0084 g/mol . A key identifying feature in the mass spectrum will be the molecular ion peak cluster. Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), we expect to see two peaks:

  • M⁺ at m/z 186: Corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺ at m/z 188: Corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of these peaks should be approximately 3:1, a classic signature of a monochlorinated compound.

Predicting the Fragmentation Cascade

Electron ionization is a high-energy technique that induces significant fragmentation, providing rich structural information. The fragmentation of 5-chlorovanillin is anticipated to proceed through several key pathways, initiated by the loss of labile groups from the molecular ion.

The predicted fragmentation pathway for 5-chlorovanillin is illustrated below:

G M [M]⁺· m/z 186/188 M_minus_H [M-H]⁺ m/z 185/187 M->M_minus_H - H· M_minus_CH3 [M-CH₃]⁺ m/z 171/173 M->M_minus_CH3 - CH₃· M_minus_CHO [M-CHO]⁺ m/z 157/159 M->M_minus_CHO - CHO· M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 143/145 M_minus_H->M_minus_CH3_minus_CO - CO - CH₃· M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_CO [M-CO]⁺ m/z 158/160 M_minus_CHO->M_minus_CH3_minus_CO - CH₃·

Caption: Predicted Electron Ionization Fragmentation Pathway of 5-Chlorovanillin.

A summary of the expected key fragments for 5-chlorovanillin is presented in the table below:

m/z (³⁵Cl/³⁷Cl) Proposed Fragment Neutral Loss Significance
186/188[C₈H₇ClO₃]⁺-Molecular Ion (M⁺)
185/187[C₈H₆ClO₃]⁺Loss of the aldehydic hydrogen, a common fragmentation for aromatic aldehydes.
171/173[C₇H₄ClO₃]⁺CH₃·Loss of a methyl radical from the methoxy group.
157/159[C₇H₆ClO₂]⁺CHO·α-cleavage with loss of the formyl radical.
143/145[C₆H₃ClO₂]⁺CH₃· + COSubsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment.

A Comparative Analysis: Distinguishing 5-Chlorovanillin from its Isomers

The substitution pattern on the aromatic ring profoundly influences the fragmentation pathways in mass spectrometry. By comparing the mass spectrum of 5-chlorovanillin with its non-chlorinated parent, vanillin, and its constitutional isomer, isovanillin, we can highlight the unique spectral features that enable unambiguous identification.

5-Chlorovanillin vs. Vanillin

The most striking difference is the molecular ion. Vanillin (C₈H₈O₃) has a molecular weight of 152.15 g/mol , and its mass spectrum shows a prominent molecular ion peak at m/z 152.[1][2] In contrast, 5-chlorovanillin's molecular ion is 34 mass units higher and exhibits the characteristic 3:1 isotopic pattern at m/z 186/188.

The fragmentation patterns also show predictable shifts. The major fragments of vanillin at m/z 151 ([M-H]⁺), 137 ([M-CH₃]⁺), and 123 ([M-CHO]⁺) are all shifted by the mass of a chlorine atom minus a hydrogen atom (34 amu) in the spectrum of 5-chlorovanillin.[3]

5-Chlorovanillin vs. Other Chlorinated Isomers

The comparison of key spectral features is summarized below:

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Distinguishing Features
5-Chlorovanillin 186/188185/187, 171/173, 157/159, 143/145M⁺ and fragment ions show a ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl.
Vanillin 152151, 137, 123, 109Lower molecular weight; no chlorine isotopic pattern.[1][4]
Isovanillin 152151, 137, 124Similar to vanillin, but relative intensities of fragments may differ slightly due to substituent positions.[5][6]
5-Bromovanillin 230/232229/231, 215/217, 201/203M⁺ and fragment ions show a ~1:1 isotopic pattern for ⁷⁹Br/⁸¹Br.[7]

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To obtain a reliable mass spectrum of 5-chlorovanillin for identification and comparison, a standardized experimental approach is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the recommended technique.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-chlorovanillin in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

GC-MS with Electron Ionization (EI) Methodology

The following diagram outlines the workflow for GC-MS analysis:

G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column GC Column (e.g., DB-5ms) Injector->Column Sample Injection MS_Interface Transfer Line (280°C) Column->MS_Interface Separation Ion_Source Ion Source (70 eV, 230°C) MS_Interface->Ion_Source Eluent Transfer Mass_Analyzer Quadrupole Analyzer Ion_Source->Mass_Analyzer Ionization (EI) Detector Electron Multiplier Mass_Analyzer->Detector Mass Separation Data_System Data Acquisition & Analysis Detector->Data_System Signal Detection

Sources

A Comparative Analysis of Synthetic Methodologies for 5-Chlorovanillin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate dance of molecular design and drug development, the efficient and selective synthesis of key chemical intermediates is a cornerstone of progress. 5-Chlorovanillin, a halogenated derivative of the ubiquitous vanillin, serves as a valuable building block in the synthesis of a variety of bioactive compounds. The introduction of a chlorine atom at the C5 position of the vanillin scaffold significantly alters its electronic and steric properties, thereby modulating its reactivity and biological activity. This guide provides an in-depth comparative analysis of the primary synthetic routes to 5-chlorovanillin, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and demerits.

Introduction to the Synthetic Challenge: The Regioselectivity of Vanillin Chlorination

The synthesis of 5-chlorovanillin from vanillin is a classic example of electrophilic aromatic substitution. The vanillin molecule possesses a highly activated aromatic ring due to the presence of two electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH₃) group. These substituents direct incoming electrophiles to the ortho and para positions relative to themselves. The C5 position is ortho to the hydroxyl group and meta to the aldehyde group, making it the most sterically accessible and electronically favorable site for electrophilic attack. This inherent regioselectivity is a key factor underpinning the synthetic strategies discussed herein.

Direct Chlorination of Vanillin: A Comparative Overview

The most direct and widely employed approach for the synthesis of 5-chlorovanillin involves the direct chlorination of vanillin using a variety of chlorinating agents. The choice of reagent and reaction conditions significantly impacts the yield, purity, and environmental footprint of the synthesis.

Method 1: N-Chlorosuccinimide (NCS) in Acetic Acid

N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings like vanillin.[1] The reaction is typically carried out in a suitable solvent, with glacial acetic acid being a common choice.

Mechanism of Action: The reaction proceeds via an electrophilic aromatic substitution mechanism. The N-Cl bond in NCS is polarized, rendering the chlorine atom electrophilic. The electron-rich aromatic ring of vanillin attacks the electrophilic chlorine, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base, in this case likely the solvent or succinimide anion, restores the aromaticity of the ring, yielding 5-chlorovanillin.[2]

Experimental Protocol: Synthesis of 5-Chlorovanillin using NCS [1]

  • Materials: Vanillin, N-Chlorosuccinimide (NCS), Glacial Acetic Acid.

  • Procedure:

    • Dissolve vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Add N-chlorosuccinimide (1 equivalent) to the solution portion-wise at room temperature while stirring.

    • Continue stirring the reaction mixture at room temperature for several hours (typically 12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates out of the solution. The precipitate is collected by filtration.

    • Wash the collected solid with cold glacial acetic acid and then with water to remove any remaining impurities.

    • Dry the product under vacuum to obtain 5-chlorovanillin as a white to off-white solid.

Data Presentation: NCS Method

ParameterValueReference
Chlorinating Agent N-Chlorosuccinimide (NCS)[1]
Solvent Glacial Acetic Acid[1]
Temperature Room Temperature[1]
Reaction Time ~12 hours[1]
Reported Yield ~48%[1]
Purity Crystalline solid[1]

Diagram: Workflow for NCS Chlorination of Vanillin

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification dissolve Dissolve Vanillin in Acetic Acid add_ncs Add NCS dissolve->add_ncs stir Stir at Room Temp (12h) add_ncs->stir filter Filter Precipitate stir->filter wash Wash with Acetic Acid & Water filter->wash dry Dry wash->dry 5-Chlorovanillin 5-Chlorovanillin dry->5-Chlorovanillin

Caption: General workflow for the synthesis of 5-chlorovanillin using NCS.

Method 2: Sodium Hypochlorite (Bleach)

An alternative and often cited method for the chlorination of vanillin utilizes sodium hypochlorite (NaOCl), the active ingredient in household bleach. This method is attractive due to the low cost and ready availability of the chlorinating agent.

Mechanism of Action: In this reaction, sodium hypochlorite acts as a source of electrophilic chlorine. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. The phenoxide ion of vanillin, formed under basic or neutral conditions, is a highly activated nucleophile that readily attacks the electrophilic chlorine species generated from sodium hypochlorite.

Experimental Protocol: Synthesis of 5-Chlorovanillin using Sodium Hypochlorite

  • Materials: Vanillin, Sodium Hypochlorite solution (commercial bleach), Ethanol (optional, as co-solvent), Hydrochloric Acid (for work-up).

  • Procedure:

    • Dissolve vanillin in a suitable solvent system (e.g., aqueous ethanol) in a flask.

    • Cool the mixture in an ice bath.

    • Slowly add the sodium hypochlorite solution dropwise to the stirred vanillin solution while maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir for a specified period (e.g., 1 hour).

    • Quench the reaction by adding a reducing agent like sodium thiosulfate to destroy any excess hypochlorite.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the 5-chlorovanillin.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Data Presentation: Sodium Hypochlorite Method

ParameterValueReference
Chlorinating Agent Sodium Hypochlorite (NaOCl)[3]
Solvent Aqueous, potentially with a co-solvent[3]
Temperature Low temperature (ice bath)
Reaction Time ~1 hour[3]
Reported Yield High (up to 90% reported in some literature)[3]
Purity Requires purification, typically recrystallization
Method 3: Gaseous Chlorine

The direct use of chlorine gas is a historically significant method for the chlorination of aromatic compounds.[3] While potentially high-yielding, this method is less common in modern laboratory settings due to the hazardous nature of chlorine gas.

Mechanism of Action: The mechanism is a direct electrophilic aromatic substitution where molecular chlorine is the electrophile. The reaction is often carried out in a non-polar solvent like chloroform.

Experimental Protocol: Synthesis of 5-Chlorovanillin using Chlorine Gas [3]

  • Materials: Vanillin, Chlorine gas, Chloroform.

  • Procedure:

    • Dissolve vanillin in chloroform in a reaction vessel protected from light.

    • Bubble a slow stream of chlorine gas through the solution for a designated period.

    • Monitor the reaction by TLC.

    • Upon completion, remove the excess chlorine by purging with an inert gas (e.g., nitrogen).

    • The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization.

Data Presentation: Chlorine Gas Method

ParameterValueReference
Chlorinating Agent Chlorine (Cl₂)[3]
Solvent Chloroform[3]
Temperature Room Temperature
Reaction Time Variable, depends on gas flow rate
Reported Yield Potentially high
Purity Requires careful purification to remove side products

A Multi-Step Alternative: Synthesis from Eugenol

An alternative to the direct chlorination of vanillin is a multi-step synthesis starting from eugenol, a natural product readily available from clove oil.[4][5] This pathway involves the initial conversion of eugenol to vanillin, followed by the chlorination of the synthesized vanillin.

Synthetic Pathway: The conversion of eugenol to vanillin typically involves two key steps:

  • Isomerization: The allyl group in eugenol is isomerized to a propenyl group to form isoeugenol. This is usually achieved by heating with a base like potassium hydroxide.[4]

  • Oxidative Cleavage: The propenyl double bond of isoeugenol is then oxidatively cleaved to yield the aldehyde functionality of vanillin. Various oxidizing agents can be used, including nitrobenzene or potassium permanganate.[4]

Once vanillin is synthesized, it can be chlorinated using one of the methods described above to yield 5-chlorovanillin.

Diagram: Synthesis of 5-Chlorovanillin from Eugenol

G Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization (KOH, heat) Vanillin Vanillin Isoeugenol->Vanillin Oxidative Cleavage (e.g., Nitrobenzene) Chlorovanillin 5-Chlorovanillin Vanillin->Chlorovanillin Chlorination (e.g., NCS)

Caption: Multi-step synthesis of 5-chlorovanillin starting from eugenol.

Comparative Analysis and Field Insights

FeatureNCS in Acetic AcidSodium HypochloriteChlorine GasSynthesis from Eugenol
Yield Moderate (~48%)[1]High (up to 90%)[3]Potentially HighVariable, depends on the efficiency of each step
Purity of Crude Product Generally good, product may precipitateRequires careful purificationMay contain over-chlorinated byproductsDepends on purification at each stage
Safety & Handling Solid, easy to handleAqueous solution, relatively safeHighly toxic and corrosive gas, requires specialized equipmentInvolves multiple steps and reagents with varying hazards
Cost-Effectiveness NCS can be moderately expensiveInexpensive and readily availableChlorine gas is cheap but infrastructure costs are highEugenol is a relatively inexpensive starting material, but multi-step process increases costs
Environmental Impact Acetic acid can be recovered, succinimide byproductAqueous waste, potential for chlorinated organic byproducts in wastewaterHighly hazardous, significant environmental risk in case of releaseMulti-step process generates more waste streams
Scalability Readily scalableScalable with good temperature controlDifficult and hazardous to scale up in a standard labScalable, but requires optimization of multiple steps

Expert Insights:

  • For routine laboratory synthesis , the NCS in acetic acid method offers a good balance of ease of handling, predictable results, and relatively straightforward work-up. While the reported yield may not be the highest, its reliability makes it a preferred choice for many researchers.

  • The sodium hypochlorite method is an excellent "green chemistry" alternative, utilizing a common and inexpensive reagent. However, careful control of stoichiometry and temperature is crucial to avoid over-oxidation and the formation of impurities. The high yields reported in some literature make it an attractive option if the purification protocol is well-established.[3]

  • The use of chlorine gas is generally discouraged in a modern laboratory setting unless specialized equipment and safety protocols are in place. The risks associated with handling highly toxic gas often outweigh the potential benefits.

  • The synthesis from eugenol is a viable alternative, especially if a "natural" or "bio-based" route to vanillin is desired as a precursor. However, the multi-step nature of this synthesis makes it more labor-intensive and may result in a lower overall yield compared to the direct chlorination of commercially available vanillin.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic methodology for 5-chlorovanillin is contingent upon a variety of factors, including the desired scale of the reaction, available laboratory infrastructure, cost considerations, and a commitment to green chemistry principles.

For small-scale laboratory preparations where convenience and safety are paramount, chlorination with N-chlorosuccinimide is a robust and reliable method. For larger-scale syntheses where cost and yield are critical drivers, the sodium hypochlorite method presents a compelling, albeit more technically demanding, alternative. The synthesis from eugenol offers a pathway from a natural precursor, which may be advantageous in specific applications, but at the cost of increased synthetic complexity. As with all chemical syntheses, a thorough risk assessment and optimization of reaction conditions are essential to ensure a safe, efficient, and successful outcome.

References

  • Raiford, L. C., & Lichty, J. G. (1930). THE CHLORINE DERIVATIVES OF VANILLIN. Proceedings of the Iowa Academy of Science, 37(1), 247-247. [Link]
  • Hopkins, C. Y., & Chisholm, M. J. (1946). The synthesis of some 5-substituted vanillin derivatives. Canadian Journal of Research, 24b(5), 208-210.
  • Husband, R. M., Logan, C. D., & Purves, C. B. (1955). STUDIES IN THE POLYOXYPHENOL SERIES: VII. THE OXIDATION OF VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIOXIDE. Canadian Journal of Chemistry, 33(1), 68-81. [Link]
  • Nagapandiselvi, P., et al. (2021). Facile Synthesis, Crystal Structure, Spectral Characterization, Quantum Chemical Calculations, and Hirshfeld Surface Analysis of 5‐Chloro‐3‐Methoxy‐4‐Hydroxybenzaldehyde. ChemistrySelect, 6(24), 6035-6044.
  • Lampman, G. M., & Sharpe, S. D. (1983). The oxidation of isoeugenol to vanillin with nitrobenzene.
  • Dimmel, D. R., & Schuller, W. H. (1997). A convenient, high-yield synthesis of 5-chlorovanillin.
  • Raiford, L. C., & Lichty, J. G. (1930). THE CHLORINE DERIVATIVES OF VANILLIN AND SOME OF THEIR REACTIONS. Journal of the American Chemical Society, 52(11), 4576–4586. [Link]
  • The Hive. (n.d.). 5-Hydroxyvanillin from 5-Iodovanillin. The Hive Novel Discourse. [Link]
  • Kaur, H., & Kishore, D. (2014). Green and efficient one pot synthesis of vanillin based aminoalkyl and amidoalkyl naphthols and their antibacterial activity. Oriental Journal of Chemistry, 30(2), 631-637.
  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of green chemistry and technology. Blackwell Science.
  • Sheldon, R. A. (2007). The E factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Wuts, P. G. M. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 336. [Link]
  • ResearchGate. (n.d.). Chlorination of Vanillin and its mechanism. [Link]
  • National Institute of Standards and Technology. (n.d.). 5-Chlorovanillin. In NIST Chemistry WebBook. [Link]
  • LookChem. (n.d.). 5-CHLOROVANILLIN. [Link]
  • Fitri, A. S., et al. (2021). Synthesis of new vanillin derivatives from natural eugenol. AIP Conference Proceedings, 2349(1), 020038. [Link]
  • Wikipedia. (n.d.). Vanillin. [Link]

Sources

Definitive Structural Elucidation: A Comparative Analysis of X-ray Crystallography for 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

In the precise world of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding function, predicting behavior, and ensuring efficacy and safety. The spatial arrangement of every atom governs a compound's biological activity, its interactions with target proteins, and its physicochemical properties. For a molecule such as 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, a substituted aromatic aldehyde with potential as a synthetic building block, absolute structural confirmation is paramount.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, establishing single-crystal X-ray crystallography as the definitive "gold standard." We will explore the causality behind experimental choices, compare its performance against other common spectroscopic methods, and present the data in a framework designed for the discerning scientist.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, high-resolution view into the molecular world. It directly maps the electron density within a crystal, allowing for the precise calculation of atomic positions, bond lengths, bond angles, and stereochemistry. For this compound, this technique definitively resolves any ambiguity regarding the substitution pattern on the aromatic ring, which other methods may struggle to do. A crystal structure for this specific compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 909540.[1]

The Path to Atomic Coordinates: An Experimental Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Compound Solubilization b Slow Solvent Evaporation a->b Controlled Conditions c Harvest High-Quality Single Crystal b->c Microscopic Selection d Mount Crystal on Goniometer c->d e Expose to Monochromatic X-ray Beam d->e Cryo-cooling f Collect Diffraction Pattern (Detector) e->f Crystal Rotation g Solve Phase Problem (Direct Methods) f->g h Generate Electron Density Map g->h i Build & Refine Atomic Model h->i j Final Structure Validation (CIF) i->j final_structure final_structure j->final_structure Unambiguous 3D Structure

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Self-Validating System
  • Crystal Growth:

    • Causality: The foundation of a successful SC-XRD experiment is a single, high-quality crystal, free of significant defects. Slow evaporation is a common and effective technique because it allows molecules to gradually and orderly self-assemble from a supersaturated solution into a stable crystal lattice. This slow process minimizes the formation of polycrystalline or amorphous solids.

    • Methodology: this compound is dissolved in a suitable solvent (e.g., ethanol or acetone) to create a near-saturated solution. This solution is placed in a vial, loosely covered to permit slow evaporation over several days at a constant temperature. The resulting crystals are examined under a microscope to select an ideal candidate with well-defined faces and no visible fractures.

  • Data Collection:

    • Causality: To obtain a complete diffraction dataset, the crystal must be rotated through a range of orientations relative to the X-ray beam. The use of a cryostream (typically liquid nitrogen at 100 K) is critical to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality and resolution of the collected data.

    • Methodology: A selected crystal is mounted on a cryoloop and centered in the X-ray beam of a diffractometer. The crystal is cooled to 100 K. A monochromatic X-ray source (commonly Mo Kα, λ = 0.71073 Å) is used. The diffractometer rotates the crystal while a detector collects a series of diffraction images, recording the intensity and position of thousands of reflections.

  • Structure Solution and Refinement:

    • Causality: The collected diffraction intensities must be converted into a 3D electron density map, a process complicated by the "phase problem" (the phases of the diffracted waves are not directly measured). Direct methods, statistical techniques that work well for small molecules, are used to estimate the initial phases. This leads to an initial model that is then refined against the experimental data using least-squares algorithms to achieve the best possible fit.

    • Methodology: Specialized software like SHELX is employed to process the raw data and solve the phase problem.[2] An initial electron density map is generated, from which atoms are identified and a molecular model is built. This model is refined iteratively, adjusting atomic positions and displacement parameters until the calculated diffraction pattern closely matches the experimental one. The final quality of the model is assessed by metrics like the R-factor.

Data Presentation: The Unambiguous Result

The final output is a crystallographic information file (CIF) containing precise atomic coordinates. This allows for the definitive confirmation of the compound's structure.

Parameter Typical Value / Description Significance and Trustworthiness
Formula C₈H₇ClO₃Confirms the elemental composition of the crystal.
Crystal System Orthorhombic / MonoclinicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the specific symmetry operations within the crystal.
Unit Cell (Å) a, b, c, α, β, γThe dimensions of the repeating unit in the crystal lattice.
Resolution (Å) < 0.8 ÅA measure of the level of detail; lower values are better.
R-factor (R1) < 0.05 (5%)A key indicator of the agreement between the experimental data and the final structural model. A low R-factor signifies a trustworthy and accurate structure.

Table 1: Representative crystallographic data for a substituted benzaldehyde.[2][3][4]

Alternative Analytical Methods: A Comparative Guide

While SC-XRD is definitive, other spectroscopic techniques are essential for routine analysis. However, each possesses inherent limitations for the de novo structural confirmation of an unknown isomer.

comparison_guide cluster_topic Structural Confirmation of this compound cluster_methods Analytical Techniques cluster_info Information Provided cluster_limit Key Limitation for Isomer Confirmation topic Primary Goal xrd X-ray Crystallography topic->xrd nmr NMR Spectroscopy topic->nmr ms Mass Spectrometry topic->ms ir IR Spectroscopy topic->ir info_xrd Absolute 3D Structure (Unambiguous) xrd->info_xrd info_nmr Atom Connectivity (¹H-¹³C) Local Environment nmr->info_nmr info_ms Molecular Weight Elemental Formula (HRMS) ms->info_ms info_ir Presence of Functional Groups ir->info_ir limit_xrd Requires Single Crystal info_xrd->limit_xrd limit_nmr Positional Isomer Ambiguity info_nmr->limit_nmr limit_ms Cannot Distinguish Isomers info_ms->limit_ms limit_ir Low Specificity for Isomers info_ir->limit_ir

Figure 2: Logical comparison of analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Performance: NMR is the most powerful spectroscopic tool for determining the connectivity of a molecule in solution. ¹H NMR would show signals for the aldehyde proton, the methoxy protons, the hydroxyl proton, and the aromatic protons. ¹³C NMR would confirm the number of unique carbon atoms.[5][6]

  • Experimental Data: For this compound, one would expect to see two distinct signals in the aromatic region of the ¹H NMR spectrum, which helps confirm the substitution pattern.

  • Limitations: While 2D NMR experiments (like COSY and HMBC) can build a strong case for the proposed structure, they may not be able to definitively distinguish it from a potential isomer (e.g., 2-Chloro-4-hydroxy-5-methoxybenzaldehyde) without extensive analysis or comparison to known standards. It provides a connectivity map, not a 3D structure.[7]

Mass Spectrometry (MS)
  • Performance: Mass spectrometry provides a highly accurate mass-to-charge ratio (m/z) of the molecule. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula (C₈H₇ClO₃) with high confidence.[8][9] The predicted monoisotopic mass is 186.00838 Da.[9]

  • Experimental Data: The mass spectrum would show a molecular ion peak corresponding to the molecule's mass, along with characteristic isotopic peaks for the presence of chlorine. Fragmentation patterns can also offer clues about the structure.[10]

  • Limitations: Mass spectrometry is fundamentally incapable of distinguishing between isomers. This compound and any other isomer with the same formula will have the exact same molecular weight and elemental composition.[7]

Infrared (IR) Spectroscopy
  • Performance: IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

  • Experimental Data: The IR spectrum would show characteristic absorption bands for the hydroxyl group (-OH stretch), the aromatic ring (C=C stretches), the aldehyde group (C=O stretch, typically strong around 1700 cm⁻¹), and the C-O ether linkage.[11][12][13]

  • Limitations: IR spectroscopy provides very little information about the overall molecular architecture or the substitution pattern on the aromatic ring. Different isomers of the target compound would exhibit very similar IR spectra, making it unsuitable for unambiguous confirmation.[14]

Conclusion: The Authoritative Power of Crystallography

While NMR, MS, and IR spectroscopy are indispensable tools that provide complementary and crucial pieces of the structural puzzle, they each have inherent limitations. A combination of these techniques can build a strong, inferential case for the structure of this compound. However, only single-crystal X-ray crystallography provides direct, unambiguous, and high-resolution evidence of the three-dimensional atomic arrangement.[7] It moves beyond connectivity and composition to deliver an authoritative, visual confirmation of the molecule's precise architecture, a level of certainty that is essential for the rigorous demands of modern drug development and chemical research.

References

  • Baiwir, M., Llabres, G., & Piette, J.-L. (1975). Crystal data on ortho-substituted benzaldehydes. Journal of Applied Crystallography, 8(3), 397.
  • Mohd Sani, M. R., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Crystals, 10(5), 353.
  • Demir, S., et al. (2019). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate.
  • Semantic Scholar. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods.
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Fun, H.-K., et al. (2008). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E, 64(12), o2447.
  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).
  • Elyashberg, M. E. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • PubChem. (n.d.). This compound.
  • mVOC. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde.
  • PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde.
  • PubChemLite. (n.d.). This compound (C8H7ClO3).
  • NIST WebBook. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde.
  • Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.
  • Noreljaleel, A. E. M., et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. ResearchGate.
  • MassBank. (2008). 4-HYDROXY-3-METHOXYBENZALDEHYDE; EI-B; MS.
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
  • NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-.
  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate.
  • Shutterstock. (n.d.). This compound Skeletal Structure.
  • NIST WebBook. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-.
  • NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.

Sources

A Comparative Guide to the Biological Efficacy of 5-Chlorovanillin and Its Thio-Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the modification of known bioactive scaffolds presents a promising avenue for the discovery of novel therapeutic agents. Vanillin, a naturally occurring phenolic aldehyde, has long been recognized for its diverse biological activities, including antimicrobial and antioxidant properties. The introduction of a chlorine atom to the vanillin ring, yielding 5-chlorovanillin, and the subsequent derivatization of its aldehyde group into thio-analogs like thiosemicarbazones and hydrazones, can significantly modulate its biological efficacy. This guide provides a comparative analysis of 5-chlorovanillin and its key thio-analogs, offering insights into their synthesis, biological activities, and potential mechanisms of action, supported by available experimental data.

Introduction: The Chemical Landscape

5-Chlorovanillin is a halogenated derivative of vanillin. The presence of the electron-withdrawing chlorine atom at the C5 position of the aromatic ring can influence the electronic properties of the entire molecule, potentially impacting its reactivity and interaction with biological targets.

Thio-analogs , specifically thiosemicarbazones and hydrazones, are formed by the condensation reaction of the aldehyde group of 5-chlorovanillin with thiosemicarbazide or hydrazine derivatives, respectively. This modification introduces a C=N-NH-C=S (thiosemicarbazone) or C=N-NH (hydrazone) moiety, which can significantly alter the molecule's lipophilicity, chelating ability, and hydrogen bonding potential, thereby influencing its biological activity.[1][2]

Figure 1. Chemical Structures cluster_5CV 5-Chlorovanillin cluster_Thio Thio-Analogs node_5CV 5-Chlorovanillin node_TSC 5-Chlorovanillin Thiosemicarbazone node_5CV->node_TSC + Thiosemicarbazide node_HYD 5-Chlorovanillin Hydrazone node_5CV->node_HYD + Hydrazine

Caption: General synthetic route to 5-chlorovanillin thio-analogs.

Comparative Biological Efficacy

Antimicrobial Activity

Vanillin and its derivatives are known to possess antimicrobial properties.[3] The introduction of a halogen atom and derivatization to thio-analogs can enhance this activity. Thiosemicarbazones and hydrazones, in particular, have been extensively studied for their antibacterial and antifungal potential.[4][5] The proposed mechanism of action for many antimicrobial aldehydes involves the disruption of cell membrane integrity and interference with cellular respiration.[3] The thio-analogs may exhibit enhanced activity due to their ability to chelate metal ions essential for microbial growth or by interacting with specific enzymes.

Table 1: Comparative Antimicrobial Activity (MIC Values)

CompoundTest OrganismMIC (µg/mL)Reference
VanillinListeria monocytogenes3002[3]
VanillinEscherichia coli O157:H72795[3]
2'-hydroxy-4-chlorochalconeEnterococcus faecalis125[6]
2'-hydroxy-4-chlorochalconeBacillus cereus125[6]
Vanillin-related Hydrazone 1Pseudomonas aeruginosaZone of Inhibition[1][7]
Vanillin-related Hydrazone 2Staphylococcus aureusZone of Inhibition[1][7]
Vanillin Thiosemicarbazone Metal ComplexesVarious Bacteria & FungiVaried[2]
Halogenated ThiosemicarbazonesE. coli, B. subtilis, P. aeruginosa, S. aureusPotent Activity[8]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Antioxidant Activity

The phenolic hydroxyl group in vanillin and its derivatives is a key contributor to their antioxidant activity, enabling them to scavenge free radicals. The introduction of a chlorine atom can modulate this activity. Thio-analogs like hydrazones have also been reported to possess significant free radical scavenging properties.[9][10] The mechanism often involves the donation of a hydrogen atom from the phenolic hydroxyl or the N-H groups of the hydrazone/thiosemicarbazone moiety to neutralize free radicals.

Table 2: Comparative Antioxidant Activity (IC50 Values)

CompoundAssayIC50 (µg/mL)Reference
Hydroxybenzylidene Hydrazine (3 OH groups)DPPHMost Effective[9]
Hydroxybenzylidene Hydrazine (2 OH groups)ABTSMost Effective[9]
Pyrrole-based Hydrazide-HydrazoneABTSBetter than Trolox[11]
Camphene-based ThiosemicarbazoneDPPH0.208 (mol/mol DPPH)

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The antioxidant activity is highly dependent on the specific structure of the derivative.

Experimental Protocols

Synthesis of 5-Chlorovanillin Thio-Analogs

The synthesis of thiosemicarbazones and hydrazones from 5-chlorovanillin follows a general condensation reaction.

Figure 2. Synthesis Workflow cluster_reactants Reactants node_5CV 5-Chlorovanillin node_solvent Solvent (e.g., Ethanol) node_5CV->node_solvent node_reagent Thiosemicarbazide or Hydrazine Derivative node_reagent->node_solvent node_catalyst Catalyst (e.g., Acetic Acid) node_solvent->node_catalyst node_reflux Reflux node_catalyst->node_reflux node_cool Cooling & Precipitation node_reflux->node_cool node_filter Filtration & Washing node_cool->node_filter node_dry Drying node_filter->node_dry node_product Thio-analog Product node_dry->node_product

Caption: General workflow for the synthesis of thio-analogs.

Step-by-Step Methodology:

  • Dissolution: Dissolve equimolar amounts of 5-chlorovanillin and the respective reagent (thiosemicarbazide or a hydrazine derivative) in a suitable solvent, such as ethanol.

  • Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture.

  • Reaction: Reflux the reaction mixture for a period of 2 to 6 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

  • Purification: Collect the precipitate by filtration, wash it with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and then dry the purified product.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the microtiter plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a solution of DPPH in a suitable solvent like methanol.

  • Reaction Mixture: Add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation of IC50: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.[4]

Mechanistic Insights

The biological activities of 5-chlorovanillin and its thio-analogs are underpinned by their chemical structures.

Figure 3. Proposed Antimicrobial Mechanism cluster_compound Compound cluster_cell Microbial Cell node_compound 5-Chlorovanillin or Thio-analog node_membrane Cell Membrane Disruption node_compound->node_membrane node_respiration Inhibition of Cellular Respiration node_compound->node_respiration node_chelation Chelation of Essential Metal Ions (Thio-analogs) node_compound->node_chelation node_death Cell Death node_membrane->node_death node_respiration->node_death node_chelation->node_death

Caption: Hypothetical antimicrobial signaling pathway.

The antimicrobial action is likely a multi-target process. The lipophilicity of the compounds allows them to penetrate the microbial cell membrane, leading to its disruption and leakage of intracellular components. The aldehyde group of 5-chlorovanillin and the imine group of its thio-analogs can react with essential biomolecules like proteins and enzymes, inhibiting their function. Furthermore, the thiosemicarbazone and hydrazone moieties are excellent chelating agents and can sequester metal ions that are vital for microbial enzyme activity.

The antioxidant activity is primarily attributed to the phenolic hydroxyl group and the N-H protons of the thio-analog moiety. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the radical chain reaction. The presence of the electron-withdrawing chlorine atom in 5-chlorovanillin can influence the bond dissociation energy of the phenolic O-H bond, which in turn affects its hydrogen-donating ability and antioxidant potential.

Conclusion and Future Perspectives

While a definitive, direct comparison remains to be conducted, the available evidence suggests that the derivatization of 5-chlorovanillin into its thio-analogs, particularly thiosemicarbazones and hydrazones, is a promising strategy for enhancing its biological efficacy. The introduction of the thiosemicarbazone and hydrazone moieties appears to confer increased antimicrobial activity, likely due to their metal-chelating properties and altered physicochemical characteristics.

Future research should focus on the systematic synthesis and evaluation of a series of 5-chlorovanillin thio-analogs, with comprehensive in vitro and in vivo studies to establish a clear structure-activity relationship. A head-to-head comparison of the antimicrobial and antioxidant activities of 5-chlorovanillin and its thio-analogs under standardized experimental conditions is crucial for a conclusive assessment of their relative potency. Such studies will pave the way for the rational design of novel and more effective therapeutic agents based on the versatile vanillin scaffold.

References

  • Govindasami, T., Pandey, A., Palanivelu, N., & Pandey, A. (2011). Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives. International Journal of Organic Chemistry, 1, 71-77. [Link]
  • Oriental Journal of Chemistry. (2023). Metal Complexes of Semicarbazone and Thiosemicarbazone with Vanillin and 2-acetyl furan: Synthesis and Characterization with Preliminary Anti-bacterial and Anti-fungal Activities. [Link]
  • Hranjec, M., et al. (2013). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules, 18(5), 5596-5613. [Link]
  • Govindasami, T., et al. (2011). Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives.
  • Eseyin, O. A., et al. (2021).
  • Tzankova, P., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Antioxidants, 12(9), 1686. [Link]
  • Shaikh, K. A., Patil, V. A., & Ahmed, A. (2011). Synthesis and Antibacterial Activity of Novel Hydrazones Derived from 4,5-Diazafluoren-9-hydrazone. Asian Journal of Chemistry, 23(11), 4933-4936. [Link]
  • Diwan, M., Verma, S. M., & Bandana. (2012). Design, Synthesis and Evaluation of Some Potential Thiosemicarbazones as Antimicrobial Agents. International Journal of Drug Design and Discovery, 3(2), 766-771. [Link]
  • Raducka, A., et al. (2025). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 30(1), 129. [Link]
  • Graur, I., et al. (2024). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 29(5), 1033. [Link]
  • Rudrapal, M., et al. (2013). Synthesis and antibacterial activity of some new hydrazones. Medicinal Chemistry Research, 22(6), 2840-2846. [Link]
  • Naesens, L., et al. (2021).
  • Petkova, Y., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioorganic Chemistry, 143, 107086. [Link]
  • Graur, I., et al. (2023). A new thiosemicarbazone and its 3d metal complexes: Synthetic, structural, and antioxidant studies. Journal of Chemical Research, 47(12), 1216-1224. [Link]
  • ResearchGate. (n.d.). IC50 for DPPH and ABTS results (µg/mL). [Link]
  • Jagadeesh, M., et al. (2013). New Halogenated Thiosemicarbazones as Potential Antimicrobial Agents: synthesis and spectral characterization. Journal of Applied Pharmaceutical Science, 3(7), 111-115. [Link]
  • Lee, J. H., et al. (2014). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
  • ResearchGate. (n.d.). IC50 and relative antioxidant activity by DPPH * and ABTS *+ methods. [Link]
  • Basiri, A., et al. (2025). The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. RSC Advances, 15(1), 1-13. [Link]
  • Ibrahim, N. S., & Ahmed, F. (2014). Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal of Applied Chemistry, 7(5), 1-6. [Link]
  • Hussain, S., et al. (1999). Synthesis and Antibacterial Activity of Some Flavanone Hydrazone Derivatives. Oriental Journal of Chemistry, 15(3). [Link]
  • Current Science. (n.d.). View of Synthesis and Evaluation of Thiosemicarbazone Derivatives as Potent Antimicrobial Agent. [Link]
  • Diwan, M., Verma, S. M., & Bandana. (2012). Design, Synthesis and Evaluation of Some Potential Thiosemicarbazones as Antimicrobial Agents. International Journal of Drug Design and Discovery, 3(2), 766-771. [Link]
  • Zhang, Y., et al. (2018). Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. Food Science and Technology, 38(4), 668-675. [Link]
  • Bouyahya, A., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 12(2), 249. [Link]
  • Nguyen, D. T., et al. (2013). Antioxidant activities of thiosemicarbazones from substituted benzaldehydes and N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. European Journal of Medicinal Chemistry, 60, 199-207. [Link]
  • ResearchGate. (n.d.).
  • Roda, A., et al. (2021). Synergistic Antimicrobial Activities of Combinations of Vanillin and Essential Oils of Cinnamon Bark, Cinnamon Leaves, and Cloves. Foods, 10(6), 1413. [Link]
  • Raducka, A., et al. (2025). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development. A critical, and often overlooked, aspect of responsible laboratory management is the safe and compliant disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 19463-48-0), a substituted benzaldehyde derivative. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely and effectively, ensuring both personal and environmental protection.

Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable

This compound, also known as 5-chlorovanillin, is not a benign substance. A thorough understanding of its hazard profile is fundamental to appreciating the necessity of the disposal protocols outlined in this document.[1][2][3]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation [1][4][5][6]

  • H319: Causes serious eye irritation [1][4][5][6]

  • H335: May cause respiratory irritation [1][4][5][6]

  • H413: May cause long lasting harmful effects to aquatic life [1][5]

These classifications indicate that direct contact can lead to immediate health effects, while improper release into the environment can have long-term ecological consequences.[1][5] The structural relationship to benzaldehyde, which is known to be an irritant and environmentally hazardous, further underscores the need for caution.[7][8] Therefore, under no circumstances should this chemical be disposed of via standard trash or sewer systems.[9][10]

PropertyValueSource
Molecular Formula C8H7ClO3[1][2]
Molecular Weight 186.59 g/mol [1][2]
CAS Number 19463-48-0[1][2]
Appearance White to light yellow powder/crystal[11]
GHS Pictogram GHS07 (Exclamation Mark)[4]

The Disposal Workflow: A Step-by-Step Protocol

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[4] The following steps will guide you in preparing the waste for collection.

Step 1: Waste Minimization and Initial Segregation

The most effective disposal strategy begins with waste minimization.[12][13]

  • Source Reduction: Order only the quantity of this compound required for your experiments.[12]

  • Inventory Management: Maintain a clear and updated inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.[12][13]

  • Scale Reduction: Where possible, reduce the scale of your experiments to minimize the volume of waste generated.[12]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to wear appropriate PPE to mitigate the risk of exposure.

  • Hand Protection: Wear protective gloves (chemically compatible).

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[14]

  • Skin Protection: A lab coat is mandatory. Ensure no skin is exposed.

  • Respiratory Protection: If handling outside of a fume hood, respiratory protection may be necessary.[15]

Step 3: Waste Collection and Containerization

Proper containerization is crucial for safe storage and transport.

  • Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste. The original container is often a good choice if it is in good condition.[16] Do not use food containers.[16]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[12] The accumulation start date must also be clearly visible.

  • Segregation: This waste stream should be kept separate from other incompatible waste types. For instance, do not mix with strong oxidizing agents.[15] Store acids and bases separately.[16]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[12][16]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area in your laboratory for the temporary storage of hazardous waste.

  • The SAA must be at or near the point of generation.[12][16]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[12]

  • Regularly inspect the SAA for any signs of leaks or container degradation.[9][16]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.[12] Provide them with a full and accurate description of the waste.

Disposal Decision Logic

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_pre Pre-Disposal Phase cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation (3-Chloro-4-hydroxy- 5-methoxybenzaldehyde) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select & Label Compatible Container ppe->container segregate Segregate from Incompatible Waste container->segregate saa Store in Designated SAA segregate->saa Safe Storage contact Contact EH&S for Pickup saa->contact Ready for Disposal incinerate Incineration by Licensed Facility contact->incinerate Final Disposition

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The causality behind these steps is rooted in the inherent hazards of the chemical and the legal frameworks governing hazardous waste management.[9] This self-validating system of waste management, from minimization to final disposal, is a cornerstone of professional laboratory practice.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
  • This compound | C8H7ClO3 | CID 29622 - PubChem. [Link]
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste and Disposal Considerations - American Chemical Society. [Link]
  • This compound | CAS 19463-48-0 - Molbase. [Link]
  • Benzaldehyde Safety Guide - AHCES Blog. [Link]
  • Benzaldehyde | C6H5CHO | CID 240 - PubChem. [Link]
  • This compound - LookChem. [Link]
  • Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde - Bio-Rad. [Link]
  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed. [Link]
  • This compound (C8H7ClO3) - PubChemLite. [Link]
  • Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship - Taylor & Francis Online. [Link]
  • Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde - Angene Chemical. [Link]
  • BENZALDEHYDE HAZARD SUMMARY - NJ.gov. [Link]
  • Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde - Carl ROTH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-hydroxy-5-methoxybenzaldehyde
Reactant of Route 2
3-Chloro-4-hydroxy-5-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.